molecular formula C24H29N7O2 B1192457 CC-509

CC-509

Numéro de catalogue: B1192457
Poids moléculaire: 447.54
Clé InChI: SHDAHIVOLRESPS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

CC-509 is a potent orally bioavailable Syk kinase inhibitor.

Propriétés

Formule moléculaire

C24H29N7O2

Poids moléculaire

447.54

Nom IUPAC

N3-(Tetrahydro-pyran-4-yl)-N6-[5-(tetrahydro-pyran-4-ylmethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]-1H-indazole-3,6-diamine

InChI

InChI=1S/C24H29N7O2/c1-2-19(14-16-6-10-32-11-7-16)31-22(3-1)27-24(30-31)26-18-4-5-20-21(15-18)28-29-23(20)25-17-8-12-33-13-9-17/h1-5,15-17H,6-14H2,(H,26,30)(H2,25,28,29)

Clé InChI

SHDAHIVOLRESPS-UHFFFAOYSA-N

SMILES

C1(NC2CCOCC2)=NNC3=C1C=CC(NC4=NN5C(CC6CCOCC6)=CC=CC5=N4)=C3

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

CC509;  CC-509;  CC 509

Origine du produit

United States

Foundational & Exploratory

The Emerging Role of Spleen Tyrosine Kinase (Syk) Inhibition in Prostate Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 13, 2025

[PROSTATE CANCER RESEARCH COMMUNITY] – This technical guide delves into the mechanism of action of Spleen Tyrosine Kinase (Syk) as a therapeutic target in prostate cancer. While direct clinical or comprehensive preclinical data on the specific Syk inhibitor CC-509 in prostate cancer is not yet publicly available, this document synthesizes the existing preclinical evidence for Syk inhibition in prostate cancer models. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in advancing prostate cancer therapeutics.

Syk is a non-receptor tyrosine kinase that has been identified as a mediator of metastatic dissemination in prostate cancer.[1][2][3][4] Its expression is upregulated in human prostate cancers and correlates with malignant progression, making it a compelling target for therapeutic intervention.[2][3][4]

Core Mechanism of Action: Syk's Role in Prostate Cancer Progression

Preclinical studies have elucidated a crucial role for Syk in promoting the invasive and metastatic potential of prostate cancer cells. The primary mechanism involves the regulation of cell surface adhesion molecules, particularly integrin α2β1 and CD44.[2][3] Syk signaling maintains the surface expression of these receptors, which are critical for cell-extracellular matrix (ECM) interactions, invasion, and colonization of distant sites, such as bone.[2][3]

Inhibition of Syk disrupts this signaling cascade, leading to a reduction in the surface levels of integrin α2β1 and CD44.[2] This, in turn, impairs the ability of prostate cancer cells to invade surrounding tissues and metastasize.[1][2]

Quantitative Data from Preclinical Studies of Syk Inhibitors

The following tables summarize key quantitative data from preclinical studies on the effects of Syk inhibitors in prostate cancer cell lines. It is important to note that these data are for the inhibitors BAY-61-3606 and R-406, as specific data for this compound in prostate cancer is not available.

Table 1: In Vitro Efficacy of Syk Inhibitors on PC3 Prostate Cancer Cell Spheroid Growth and Invasion

CompoundConcentrationEffect on Spheroid Expansion (Area)Effect on ECM Invasion (Mean Cellular Distance)Reference
BAY-61-36061 µMInhibition of expansionInhibition of invasion[1]
5 µMStronger inhibition of expansionStronger inhibition of invasion[1]
R-4061 µMInhibition of expansionInhibition of invasion[1]
5 µMStronger inhibition of expansionStronger inhibition of invasion[1]

Table 2: Effect of Syk Silencing on Cell Surface Receptor Expression in PC3 Cells

TargetMethodEffect on Surface ExpressionReference
SykshRNADecreased surface levels of integrin α2 and β1[1]
shRNADecreased surface levels of CD44[1]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway involving Syk in prostate cancer metastasis and the impact of its inhibition.

Syk_Pathway_Prostate_Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin_a2b1 Integrin α2β1 Syk Syk Integrin_a2b1->Syk Activates CD44 CD44 CD44->Syk Activates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Syk->Downstream_Signaling Phosphorylates Gene_Expression Gene Expression for Invasion & Metastasis Downstream_Signaling->Gene_Expression Regulates Invasion_Metastasis Invasion & Metastasis Gene_Expression->Invasion_Metastasis Promotes Syk_Inhibitor Syk Inhibitor (e.g., this compound) Syk_Inhibitor->Syk Inhibits

Caption: Proposed Syk signaling pathway in prostate cancer metastasis.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are crucial for the replication and extension of these findings.

3D Spheroid Invasion Assay

This assay is used to assess the invasive capacity of cancer cells in a three-dimensional extracellular matrix, mimicking in vivo tumor growth.

  • Cell Culture: PC3 prostate cancer cells are cultured in appropriate media.

  • Spheroid Formation: Single-cell suspensions are seeded into ultra-low attachment round-bottom plates to allow for the formation of uniform spheroids.

  • Matrix Embedding: Spheroids are collected and embedded within a collagen I gel.

  • Treatment: The collagen gel containing the spheroids is overlaid with media containing the Syk inhibitor (e.g., BAY-61-3606 or R-406) at various concentrations or a vehicle control.

  • Analysis: Spheroid expansion and invasion into the surrounding matrix are monitored and quantified over several days using bright-field microscopy. The mean cellular distance of invasion from the spheroid core is measured.[1]

Flow Cytometry for Cell Surface Receptor Expression

This technique is employed to quantify the levels of specific proteins on the surface of cells.

  • Cell Preparation: PC3 cells, either untreated or treated with Syk inhibitors or transfected with Syk-targeting shRNA, are harvested.

  • Antibody Staining: Cells are incubated with fluorescently labeled primary antibodies specific for the extracellular domains of integrin α2, integrin β1, or CD44.

  • Data Acquisition: The fluorescence intensity of individual cells is measured using a flow cytometer.

  • Analysis: The mean fluorescence intensity (MFI) is calculated and compared between different treatment groups to determine changes in cell surface receptor expression.[1]

In Vivo Xenograft Models

Animal models are essential for evaluating the in vivo efficacy of anti-cancer agents.

  • Zebrafish Xenograft Model:

    • Cell Injection: Fluorescently labeled PC3 cells are injected into the yolk sac of zebrafish embryos.

    • Treatment: Embryos are exposed to the Syk inhibitor in their water.

    • Analysis: Tumor cell dissemination and metastasis are monitored and quantified using fluorescence microscopy.[1]

  • Mouse Xenograft Model for Bone Metastasis:

    • Cell Injection: PC3 cells are injected intracardially into immunodeficient mice.

    • Treatment: Mice are treated with the Syk inhibitor or a vehicle control.

    • Analysis: The development of bone metastases is monitored using bioluminescence imaging and confirmed by histological analysis.[2][3]

Logical Workflow for Preclinical Evaluation

The following diagram outlines a logical workflow for the preclinical evaluation of a Syk inhibitor in prostate cancer.

Preclinical_Workflow Start Identify Syk as a Target in Prostate Cancer In_Vitro_Assays In Vitro Assays (Cell Viability, Invasion) Start->In_Vitro_Assays Mechanism_Studies Mechanism of Action Studies (Western Blot, Flow Cytometry) In_Vitro_Assays->Mechanism_Studies In_Vivo_Xenografts In Vivo Xenograft Models (Zebrafish, Mouse) Mechanism_Studies->In_Vivo_Xenografts Toxicity_Studies Toxicity & PK/PD Studies In_Vivo_Xenografts->Toxicity_Studies Clinical_Trial_Candidate Lead Candidate for Clinical Trials Toxicity_Studies->Clinical_Trial_Candidate

Caption: A logical workflow for the preclinical development of a Syk inhibitor for prostate cancer.

Conclusion

The inhibition of Spleen Tyrosine Kinase represents a promising therapeutic strategy for advanced and metastatic prostate cancer. Preclinical evidence strongly suggests that by targeting Syk, it is possible to disrupt key processes in the metastatic cascade. While further research is required to elucidate the specific role and efficacy of this compound in this context, the foundational knowledge of Syk's mechanism of action provides a solid rationale for its continued investigation as a valuable target in the fight against prostate cancer.

References

An In-depth Technical Guide to the Discovery and Development of the GSPT1 Degrader CC-90009

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query referenced "xaluritamig (CC-509)" in the context of GSPT1 degradation. However, public domain scientific literature identifies xaluritamig (AMG 509) as a STEAP1-targeted T-cell engager with a distinct mechanism of action. The molecular entity that aligns with the requested mechanism of GSPT1 degradation via the Cereblon E3 ligase is CC-90009 . This guide will focus on the discovery and development of CC-90009.

Executive Summary

CC-90009 is a first-in-class, orally bioavailable small molecule that functions as a "molecular glue" to induce the degradation of the translation termination factor GSPT1 (G1 to S phase transition 1). Developed by Celgene (a Bristol Myers Squibb company), CC-90009 is a Cereblon E3 Ligase Modulating Drug (CELMoD) that has shown potent anti-leukemic activity, particularly in acute myeloid leukemia (AML). It acts by hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex, inducing the ubiquitination and subsequent proteasomal degradation of GSPT1. This leads to impaired translation termination, activation of the integrated stress response (ISR), and ultimately, apoptosis in cancer cells. This document provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of CC-90009.

Discovery and Rationale

The discovery of thalidomide and its analogs (immunomodulatory drugs or IMiDs) as molecules that bind to Cereblon (CRBN) opened a new chapter in drug development, establishing the concept of "molecular glue" degraders. These agents redirect the substrate specificity of the CRL4^CRBN^ E3 ligase to induce the degradation of proteins not normally targeted by this complex.

CC-90009 was identified through a cell-based phenotypic screening of a library of compounds against various human AML cell lines.[1] The goal was to find novel CELMoDs with potent and selective anticancer activity. This effort led to the identification of CC-90009, a compound that demonstrated profound antiproliferative effects in the majority of AML cell lines tested.[1][2] The primary target was subsequently identified as GSPT1, a key factor in mRNA translation termination.[3] The rationale for targeting GSPT1 is based on the premise that cancer cells, with their high rates of protein synthesis, are particularly vulnerable to disruptions in the translational machinery.[4][5]

Mechanism of Action

CC-90009 functions as a molecular glue, creating a novel protein-protein interface between its target, GSPT1, and the substrate receptor of the E3 ligase, CRBN.[6][7]

  • Ternary Complex Formation: CC-90009 binds to a pocket in CRBN, which alters the surface of the protein. This new composite surface is then recognized by a β-hairpin degron loop present in GSPT1, leading to the formation of a stable ternary complex (CRBN-CC-90009-GSPT1).[6][8][9]

  • Ubiquitination: Once GSPT1 is brought into proximity with the CRL4^CRBN^ complex, it is poly-ubiquitinated.

  • Proteasomal Degradation: The poly-ubiquitin chain acts as a signal for the 26S proteasome, which recognizes and subsequently degrades GSPT1.[10]

This targeted degradation is highly selective. Proteomic studies have confirmed that at therapeutic concentrations, CC-90009 treatment leads to a significant reduction in GSPT1 levels with minimal effects on the broader proteome, including other known CRBN neosubstrates like IKZF1 and IKZF3.[1][6]

Mechanism_of_Action_CC-90009 Mechanism of Action of CC-90009 cluster_CRL4_CRBN CRL4-CRBN E3 Ligase Complex cluster_Proteasome Proteasomal Degradation CRBN CRBN DDB1 DDB1 CUL4 CUL4 RBX1 RBX1 GSPT1 GSPT1 (Target Protein) RBX1->GSPT1 Poly-ubiquitination Proteasome 26S Proteasome GSPT1->CRBN GSPT1->Proteasome Targeted for Degradation CC90009 CC-90009 (Molecular Glue) CC90009->CRBN Binds Ub Ubiquitin E2 E2 Enzyme E2->RBX1 Transfers Ub

Caption: CC-90009 acts as a molecular glue, inducing the formation of a ternary complex between CRBN and GSPT1, leading to GSPT1's ubiquitination and proteasomal degradation.

Downstream Signaling Pathways

The degradation of GSPT1 has profound downstream consequences, primarily through the activation of the Integrated Stress Response (ISR).[4][11] GSPT1 is essential for terminating protein synthesis at stop codons. Its depletion leads to ribosome stalling and read-through, causing an accumulation of aberrant proteins.[8]

This cellular stress activates the GCN2 kinase, which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α globally inhibits cap-dependent translation but selectively promotes the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[6][12] ATF4, in turn, upregulates the expression of genes involved in apoptosis, such as CHOP and ATF3, ultimately leading to programmed cell death.[10]

Downstream_Signaling Downstream Consequences of GSPT1 Degradation CC90009 CC-90009 GSPT1_degradation GSPT1 Degradation CC90009->GSPT1_degradation Translation_dys Translation Termination Dysfunction (Ribosome Stalling) GSPT1_degradation->Translation_dys Inhibits ISR_activation Integrated Stress Response (ISR) Translation_dys->ISR_activation Triggers GCN2 GCN2 Activation ISR_activation->GCN2 eIF2a eIF2α Phosphorylation GCN2->eIF2a Global_trans Global Translation Inhibition eIF2a->Global_trans ATF4 ATF4 Translation eIF2a->ATF4 Selectively Promotes Apoptosis_genes Upregulation of Apoptotic Genes (e.g., CHOP, ATF3) ATF4->Apoptosis_genes Apoptosis Apoptosis Apoptosis_genes->Apoptosis

Caption: GSPT1 degradation by CC-90009 triggers the Integrated Stress Response (ISR), leading to ATF4 translation and subsequent apoptosis.

Preclinical Data

In Vitro Activity

CC-90009 has demonstrated potent and selective antiproliferative activity across a panel of AML cell lines. This activity is directly correlated with its ability to induce GSPT1 degradation.

Table 1: In Vitro Antiproliferative Activity of CC-90009 in AML Cell Lines

Cell Line IC50 (nM) Reference(s)
KG-1 3 - 75 (range across lines) [1]
U937 3 - 75 (range across lines) [1]
MOLM-13 3 - 75 (range across lines) [1]
OCI-AML2 3 - 75 (range across lines) [1]
OCI-AML3 Resistant (associated with insufficient GSPT1 degradation) [6]

| TF-1 | 3 - 75 (range across lines) |[1] |

Table 2: GSPT1 Degradation Potency of CC-90009

Parameter Value Cell Context Timepoint Reference(s)
Degradation EC50 9 nM Cellular Assay 4h / 20h [10][13]

| Dmax (20h) | 88% degradation | Cellular Assay | 20h |[13] |

In Vivo Efficacy

The potent in vitro activity of CC-90009 translated to significant anti-tumor efficacy in in vivo AML models. Studies using patient-derived xenograft (PDX) models showed that CC-90009 treatment reduced leukemic engraftment and targeted leukemia stem cells (LSCs).[6][14]

Table 3: In Vivo Efficacy of CC-90009 in AML Xenograft Models

Model Type Dosing Regimen Key Findings Reference(s)
AML PDX Models Not specified Reduced leukemia engraftment and targeted LSCs across 35 independent AML samples. [14]

| IDH2 R140Q PDX Model | Not specified | Showed synergy in combination with the IDH2 inhibitor enasidenib. |[15] |

Clinical Development

CC-90009 entered a Phase 1, first-in-human, open-label, dose-escalation and expansion study in patients with relapsed or refractory (R/R) AML and higher-risk myelodysplastic syndromes (MDS) (NCT02848001).[16][17] The primary objectives were to assess safety, tolerability, and determine the recommended Phase 2 dose.

Table 4: Summary of Phase 1 Clinical Trial Data for CC-90009 (NCT02848001)

Category Finding Reference(s)
Population Relapsed/Refractory Acute Myeloid Leukemia (R/R AML) [17]
Dose-Limiting Toxicities (DLTs) Hypotension [18]
Common Grade 3/4 TEAEs Hypocalcemia (22%), Hypotension (13%), Infections (12%), Hyperbilirubinemia (8%) [17][19]
Pharmacodynamics Dose-dependent reduction of GSPT1 (>90%) in T cells and AML blasts. Activation of the ISR was confirmed in patient samples. [20]

| Preliminary Efficacy | Evidence of antileukemic activity, including several complete remissions. |[15] |

TEAEs: Treatment-Emergent Adverse Events

The clinical development of CC-90009 was reportedly discontinued due to a combination of factors, including a narrow therapeutic window and strategic business decisions.[21] However, the program validated GSPT1 as a druggable target in AML.

Experimental Protocols

The following are representative protocols for key experiments used to characterize CC-90009, based on methodologies described in the cited literature.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Cell Plating: Seed AML cells (e.g., KG-1, U937) in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 50 µL of appropriate culture medium.

  • Compound Addition: Prepare serial dilutions of CC-90009 in culture medium. Add 50 µL of the diluted compound to the wells to achieve the final desired concentrations (e.g., from 0.1 nM to 10 µM). Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO2 incubator.

  • Lysis and Signal Generation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the DMSO control wells and plot the results as percent inhibition versus log concentration. Calculate the IC50 value using a non-linear regression model (e.g., four-parameter variable slope).[6]

Western Blotting for GSPT1 Degradation

This technique is used to quantify the reduction of GSPT1 protein levels following treatment with CC-90009.

  • Cell Treatment: Plate AML cells in 6-well plates and treat with various concentrations of CC-90009 or DMSO for a specified time (e.g., 4, 8, or 24 hours).

  • Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).

  • Washing and Secondary Antibody: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize GSPT1 levels to the loading control.[10][12]

In Vivo AML Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor activity of CC-90009 in an animal model.

  • Animal Model: Use immunodeficient mice (e.g., NSG mice).

  • Cell Implantation: For a patient-derived xenograft (PDX) model, transplant primary human AML cells intrafemorally into irradiated mice.[6]

  • Monitoring: Monitor mice for signs of leukemic engraftment by peripheral blood analysis for human CD45+ cells.

  • Randomization and Treatment: Once engraftment is confirmed, randomize mice into treatment and vehicle control groups. Administer CC-90009 (formulated for oral gavage) or vehicle according to the planned dose and schedule (e.g., daily for 28 days).

  • Efficacy Assessment: Monitor disease progression by measuring the percentage of human CD45+ cells in the peripheral blood and bone marrow at specified time points.

  • Endpoint: The primary endpoint may be overall survival or the burden of leukemic cells in the bone marrow at the end of the study.

  • Pharmacodynamic Analysis: At the end of the study, bone marrow can be harvested to assess GSPT1 protein levels by Western blot or flow cytometry to confirm target engagement in vivo.[12]

Experimental_Workflow General Workflow for CC-90009 Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation pheno_screen Phenotypic Screen (AML Cell Lines) hit_id Hit Identification (CC-90009) pheno_screen->hit_id target_decon Target Deconvolution (GSPT1 Identified) hit_id->target_decon degradation_assay GSPT1 Degradation Assay (Western Blot, EC50) target_decon->degradation_assay prolif_assay Proliferation Assay (IC50) degradation_assay->prolif_assay selectivity Selectivity Profiling (Proteomics) prolif_assay->selectivity pk_pd Pharmacokinetics & Pharmacodynamics selectivity->pk_pd Lead Optimization xenograft AML Xenograft Models (PDX) pk_pd->xenograft efficacy Efficacy Studies (Tumor Growth, Survival) xenograft->efficacy phase1 Phase 1 Trial (NCT02848001) efficacy->phase1 Candidate Selection safety Safety & Tolerability (DLTs, AEs) phase1->safety pd_clinical Clinical PD (GSPT1 Degradation) safety->pd_clinical efficacy_clinical Preliminary Efficacy pd_clinical->efficacy_clinical

References

The Targeted Annihilation of STEAP1-Expressing Cancers: A Technical Overview of CC-509 (Xaluritamig)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of CC-509 (also known as AMG 509 and xaluritamig), a novel investigational bispecific T-cell engager (TCE) antibody designed to target the Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1). STEAP1 is a compelling therapeutic target due to its significant overexpression in various malignancies, most notably in prostate cancer, including metastatic castration-resistant prostate cancer (mCRPC), where it is present in over 80% of cases.[1] This document, intended for researchers, scientists, and drug development professionals, will detail the mechanism of action, preclinical efficacy, and clinical findings of this compound, supported by quantitative data, experimental methodologies, and visual representations of its operational framework.

Introduction to STEAP1 and this compound

STEAP1 is a cell surface protein primarily expressed in prostate tissue, with low to no expression in most other normal tissues.[1][2][3] Its expression is elevated in several cancer types, making it an attractive target for cancer-specific therapies.[1] While its precise biological function is not fully elucidated, it is believed to act as an ion channel or transporter and may be involved in intercellular communication.[4]

This compound is a humanized, bispecific XmAb® 2+1 antibody.[5][6] This innovative structure comprises two Fragment antigen-binding (Fab) domains that target STEAP1, a single-chain variable fragment (scFv) domain that binds to the CD3ε subunit on T-cells, and an engineered Fragment crystallizable (Fc) domain that extends its serum half-life without inducing effector functions.[2][3][5][7] This design facilitates the formation of a cytolytic synapse between the T-cell and the STEAP1-expressing tumor cell, leading to T-cell activation and subsequent tumor cell lysis.[6][7] The dual-binding mechanism to STEAP1 enhances the avidity of this compound, resulting in preferential targeting of tumor cells with high STEAP1 expression.[2][5]

Mechanism of Action: T-Cell Redirected Cytotoxicity

This compound's therapeutic strategy is centered on redirecting the patient's own T-cells to identify and eliminate cancer cells. The binding of the anti-CD3 domain to T-cells and the anti-STEAP1 domains to tumor cells brings these two cell types into close proximity. This engagement triggers T-cell activation, proliferation, and the release of cytotoxic granules containing perforin and granzymes, leading to the apoptosis of the STEAP1-positive tumor cell.[3][7][8]

CC-509_Mechanism_of_Action cluster_tumor STEAP1-Expressing Tumor Cell cluster_tcell T-Cell cluster_activation T-Cell Activation & Cytotoxicity Tumor Tumor Cell STEAP1 STEAP1 TCell T-Cell CD3 CD3 Activation T-Cell Activation & Proliferation CC509 This compound (Xaluritamig) CC509->STEAP1 Binds to STEAP1 CC509->CD3 Binds to CD3 Lysis Tumor Cell Lysis Activation->Lysis Release of Cytotoxic Granules Lysis->Tumor Induces Apoptosis

Figure 1: Mechanism of action of this compound (Xaluritamig).

Preclinical Data

The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies, highlighting its potency and specificity.

In Vitro Efficacy

This compound has shown potent T-cell-mediated cytotoxicity against a panel of STEAP1-expressing cancer cell lines. The avidity-driven design of this compound, with its two STEAP1 binding domains, results in significantly higher potency compared to a monovalent format.[2][8]

Cell LineCancer TypeSTEAP1 Surface Expression (ABS/cell)This compound EC50 (pM)Reference
22RV1STEAP1Prostate CancerHigh~1[9]
C4-2BProstate CancerN/AN/A
SK-N-MCEwing SarcomaN/A~10[9]
ES-7Ewing SarcomaN/A~9[9]
Multiple Lines (Median)VariousVaried18.9 - 37[2][8]

Table 1: In Vitro Cytotoxicity of this compound in STEAP1-Expressing Cancer Cell Lines.

In Vivo Efficacy

In vivo studies using xenograft models have demonstrated robust anti-tumor activity of this compound. Treatment with this compound led to significant tumor growth inhibition and, in some cases, tumor regression. This was accompanied by increased T-cell infiltration and activation within the tumor microenvironment.[2][5][9]

Mouse ModelTumor TypeThis compound Dose (mg/kg)OutcomeReference
NOD/SCID with 22RV1STEAP1 xenograftProstate Cancer0.0198% tumor growth inhibition[9]
0.160% tumor regression[9]
155% tumor regression[9]
NOD/SCID with ES7 EWS xenograftEwing Sarcoma0.0180% tumor growth inhibition[9]
0.183% tumor regression[9]
133% tumor regression[9]

Table 2: In Vivo Anti-Tumor Activity of this compound in Xenograft Models.

Experimental Protocols

In Vitro T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay

A representative workflow for assessing the in vitro efficacy of this compound is outlined below.

TDCC_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_incubation Incubation cluster_readout Readout TargetCells Plate STEAP1-expressing target cells (e.g., C4-2B-Luc) CoCulture Co-culture target and effector cells at a defined ratio (e.g., 10:1) TargetCells->CoCulture EffectorCells Isolate human peripheral blood mononuclear cells (PBMCs) EffectorCells->CoCulture AddCC509 Add serial dilutions of this compound CoCulture->AddCC509 Incubate Incubate for 48-72 hours AddCC509->Incubate MeasureLysis Measure cell viability (e.g., Luciferase assay) Incubate->MeasureLysis Analyze Calculate EC50 values MeasureLysis->Analyze

Figure 2: General workflow for an in vitro TDCC assay.

Methodology:

  • Target Cell Preparation: STEAP1-expressing cancer cell lines (e.g., C4-2B) engineered to express luciferase are seeded in 96-well plates.[5]

  • Effector Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

  • Co-culture: Effector cells are added to the target cells at a specific effector-to-target ratio (e.g., 10:1).[5]

  • Treatment: A range of concentrations of this compound is added to the co-culture.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.[5]

  • Lysis Measurement: Cell viability is assessed by measuring luciferase activity. A decrease in luminescence indicates cell lysis.[5]

  • Data Analysis: The percentage of specific lysis is calculated for each this compound concentration, and the EC50 value (the concentration at which 50% of the maximum lysis is observed) is determined.

In Vivo Xenograft Model Study

The following diagram illustrates a typical workflow for evaluating the in vivo anti-tumor activity of this compound.

In_Vivo_Xenograft_Workflow cluster_engraftment Tumor Engraftment cluster_treatment Treatment Initiation cluster_monitoring Monitoring & Endpoint InjectCells Subcutaneously inject STEAP1-expressing tumor cells (e.g., 22RV1STEAP1) into immunodeficient mice (e.g., NOD/SCID) TumorGrowth Allow tumors to reach a predefined size InjectCells->TumorGrowth Randomize Randomize mice into treatment and control groups TumorGrowth->Randomize AdministerDrug Administer this compound (e.g., 0.01, 0.1, 1 mg/kg) and control vehicle Randomize->AdministerDrug MeasureTumors Measure tumor volume regularly AdministerDrug->MeasureTumors Endpoint Endpoint: Analyze tumor growth inhibition, regression, and T-cell infiltration MeasureTumors->Endpoint

Figure 3: Workflow for an in vivo xenograft study.

Methodology:

  • Tumor Cell Implantation: Immunodeficient mice (e.g., NOD/SCID) are subcutaneously engrafted with a STEAP1-expressing human cancer cell line (e.g., 22RV1STEAP1).[9]

  • Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into different treatment cohorts.

  • Drug Administration: this compound is administered at various doses (e.g., 0.01, 0.1, and 1 mg/kg) on a specified schedule. A control group receives a vehicle.[9]

  • Tumor Measurement: Tumor volumes are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumor growth inhibition and regression are calculated. Tumors may also be harvested for analysis of T-cell infiltration and activation.[9]

Clinical Development and Efficacy

This compound is currently being evaluated in a first-in-human Phase 1 clinical trial (NCT04221542) in patients with metastatic castration-resistant prostate cancer (mCRPC).[2][5][10] Interim results from this study have demonstrated encouraging anti-tumor activity and a manageable safety profile.[6][11][12]

ParameterAll Cohorts (N=97)High-Dose Cohorts (≥0.75 mg)Reference
PSA Response
PSA50 (≥50% decline)49%59%[6][12]
Objective Response Rate (RECIST)
ORR24%41%[6][12]
Safety
Most Common TRAEsCytokine Release Syndrome (72%), Fatigue (45%), Myalgia (34%)N/A[6][12]
Maximum Tolerated Dose1.5 mg IV weekly (with step-dosing)N/A[6][12]

Table 3: Interim Clinical Efficacy and Safety of Xaluritamig in mCRPC.

Conclusion

This compound (xaluritamig) represents a promising targeted immunotherapy for STEAP1-expressing cancers. Its novel 2+1 bispecific antibody design provides avidity-driven, potent, and specific T-cell-mediated killing of tumor cells. Preclinical data have robustly demonstrated its anti-tumor efficacy, which has been corroborated by encouraging interim results from its ongoing Phase 1 clinical trial in heavily pretreated mCRPC patients. The continued clinical development of this compound holds the potential to offer a new and effective treatment option for patients with advanced prostate cancer and other STEAP1-positive malignancies.

References

Investigating the immunomodulatory effects of CC-509

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be ambiguity in the designation "CC-509." Scientific literature refers to a few different molecules with similar names, each with distinct mechanisms of action. To provide you with the most accurate and relevant technical guide, please clarify which of the following you are interested in:

  • AMG 509 (Xaluritamig): A bispecific T-cell engager (BiTE) antibody designed to target STEAP1 on prostate cancer cells and CD3 on T cells, thereby directing the immune system to attack the cancer cells. Its immunomodulatory effect is primarily centered on T-cell activation and tumor cell lysis.

  • VX-509 (Decernotinib): A selective JAK3 inhibitor. Its immunomodulatory effects are related to the inhibition of the JAK-STAT signaling pathway, which is crucial for the function of various cytokines involved in inflammatory and autoimmune responses, such as in rheumatoid arthritis.

  • ARN-509 (Apalutamide): A next-generation nonsteroidal antiandrogen that targets the androgen receptor (AR) signaling pathway, primarily used in the treatment of prostate cancer. Its effects are more hormonal than directly immunomodulatory in the way of activating or suppressing immune cells.

  • Other: If "this compound" refers to a different molecule, please provide any additional context or information you may have.

Once you specify the compound of interest, I can proceed with a comprehensive investigation to generate the detailed technical guide you requested.

A Technical Deep Dive into Novel Therapeutics for Metastatic Castration-Resistant Prostate Cancer: ARN-509 (Apalutamide) and AMG-509 (Xaluritamig)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metastatic castration-resistant prostate cancer (mCRPC) presents a significant clinical challenge, characterized by disease progression despite androgen deprivation therapy. The persistent activation of the androgen receptor (AR) signaling pathway and the emergence of novel tumor-associated antigens are key drivers of resistance. This technical guide provides an in-depth analysis of two distinct therapeutic agents, ARN-509 (apalutamide) and AMG-509 (xaluritamig), that have shown promise in the management of mCRPC. We will explore their disparate mechanisms of action, summarize key preclinical and clinical data, and provide detailed experimental protocols and pathway visualizations to inform researchers, scientists, and drug development professionals.

Part 1: ARN-509 (Apalutamide) - A Potent Androgen Receptor Antagonist

ARN-509, also known as apalutamide, is a second-generation, non-steroidal antiandrogen designed to overcome the limitations of first-generation agents like bicalutamide.[1][2] It exhibits a higher binding affinity to the androgen receptor and lacks the partial agonist activity observed with earlier drugs, particularly in the context of AR overexpression, a common feature of CRPC.[1][2][3]

Mechanism of Action

ARN-509 functions as a competitive inhibitor of the androgen receptor.[2][3] Its mechanism involves several key steps to disrupt AR signaling:

  • Direct Ligand-Binding Domain Interaction : ARN-509 binds directly to the ligand-binding domain of the AR with high affinity.[4]

  • Impaired Nuclear Translocation : This binding event inhibits the translocation of the AR from the cytoplasm into the nucleus.[4][5]

  • Blocked DNA Binding : Consequently, ARN-509 prevents the AR from binding to androgen response elements (AREs) on the DNA.[1][5]

  • Inhibition of AR-Mediated Transcription : By blocking DNA binding, ARN-509 ultimately inhibits the transcription of AR target genes that promote tumor growth and proliferation.[3]

// Inhibition path ARN509 -> AR_Nuclear [style=invis]; // for layout edge [color="#EA4335", style=dashed, arrowhead=tee]; ARN509 -> AR_Nuclear [label="Inhibits\nTranslocation", constraint=false]; ARN509 -> ARE [label="Prevents\nDNA Binding", constraint=false]; ARN509 -> GeneTranscription [label="Inhibits\nTranscription", constraint=false]; } caption: "Mechanism of Action of ARN-509 (Apalutamide)."

Preclinical Data

Preclinical studies demonstrated the superior efficacy of ARN-509 compared to other antiandrogens in various prostate cancer models.

Table 1: Preclinical Efficacy of ARN-509

ParameterModelDetailsOutcomeCitation
AR Binding Affinity In vitroCompetitive binding assay5-fold greater affinity than bicalutamide[1]
In vivo Efficacy Murine xenograft model of human CRPCComparison with MDV3100 (enzalutamide)Greater efficacy than MDV3100. Maximal therapeutic response at 30 mg/kg/day for ARN-509 vs. 100 mg/kg/day for MDV3100.[2][3]
Pharmacokinetics Mouse and dogOral administrationLow systemic clearance, high oral bioavailability, and a long plasma half-life, supporting once-daily dosing.[3]
Clinical Data

Phase I and II clinical trials have evaluated the safety, tolerability, pharmacokinetics, and antitumor activity of ARN-509 in patients with mCRPC.

Table 2: Phase I Clinical Trial Data for ARN-509 in mCRPC

ParameterPatient PopulationDosingKey FindingsCitation
Safety and Tolerability 30 patients with progressive mCRPCContinuous daily oral doses from 30 to 480 mgSafe and well-tolerated. Most common adverse event was grade 1/2 fatigue (47%). One dose-limiting toxicity (grade 3 abdominal pain) at 300 mg.[5]
Pharmacokinetics 30 patients with progressive mCRPCSingle dose followed by continuous daily dosingLinear and dose-proportional pharmacokinetics.[5]
Antitumor Activity 30 patients with progressive mCRPCContinuous daily oral doses from 30 to 480 mgProstate-specific antigen (PSA) declines of ≥50% at 12 weeks in 46.7% of patients.[5]
Pharmacodynamics 30 patients with progressive mCRPCDoses from 30 to 480 mgReduction in [18F]fluoro-α-dihydrotestosterone (FDHT) uptake on PET/CT imaging at all doses, with a plateau at ≥120 mg, indicating saturation of AR binding.[5]
Recommended Phase II Dose --240 mg daily.[4][5]

Table 3: Phase II Clinical Trial Data for ARN-509 in High-Risk Non-Metastatic CRPC

ParameterPatient PopulationDosingKey FindingsCitation
Patient Characteristics 47 patients with high-risk non-metastatic CRPC (PSA ≥8 ng/mL or PSA doubling time ≤10 months)240 mg/day on a 28-day cycleMedian age: 71 years; Median PSA: 10.7 ng/dL[4]
Primary Endpoint --PSA response at 12 weeks.[4]
Safety --Most common treatment-related adverse events were grade 1 and 2 fatigue, diarrhea, and nausea. No treatment-related serious adverse events.[4]
Experimental Protocols

Murine Xenograft Model of Human CRPC

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID).

  • Cell Line: Human CRPC cell line (e.g., LNCaP/AR, VCaP) engineered to overexpress the androgen receptor.

  • Tumor Implantation: Subcutaneous injection of cancer cells into the flank of the mice.

  • Treatment: Once tumors reached a specified volume, mice were randomized to receive vehicle control, ARN-509 (e.g., 30 mg/kg/day), or a comparator agent (e.g., MDV3100 at 100 mg/kg/day) via oral gavage.

  • Endpoints: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed. Plasma concentrations of the drugs were also determined.[2][3]

Phase I Clinical Trial Protocol

  • Study Design: Open-label, dose-escalation study.

  • Patient Population: Men with progressive mCRPC.

  • Dosing: Patients received a single oral dose of ARN-509 followed by a 1-week observation period for pharmacokinetic sampling. Subsequently, continuous daily oral dosing commenced at escalating dose levels (30, 60, 90, 120, 180, 240, 300, and 480 mg).

  • Safety and Tolerability Assessment: Monitored for adverse events according to standard criteria (e.g., CTCAE).

  • Pharmacokinetic Analysis: Blood samples were collected at various time points after single and multiple doses to determine pharmacokinetic parameters.

  • Pharmacodynamic Assessment: [(18)F]fluoro-α-dihydrotestosterone (FDHT) positron emission tomography/computed tomography (PET/CT) imaging was performed before and during treatment to assess AR blockade in tumors.

  • Antitumor Activity: Assessed by measuring PSA levels and radiographic responses.[1][5]

ARN509_Trial_Workflow cluster_screening Patient Screening cluster_treatment Treatment Protocol cluster_assessment Endpoint Assessment p1 Progressive mCRPC Patients t1 Single Oral Dose of ARN-509 p1->t1 t2 1-Week Observation (PK Sampling) t1->t2 t3 Continuous Daily Dosing (Dose Escalation) t2->t3 a1 Safety & Tolerability (Adverse Events) t3->a1 a2 Pharmacokinetics (Blood Samples) t3->a2 a3 Pharmacodynamics (FDHT-PET/CT) t3->a3 a4 Antitumor Activity (PSA, Radiography) t3->a4

Part 2: AMG-509 (Xaluritamig) - A STEAP1-Directed T-Cell Engager

AMG-509, also known as xaluritamig, is a novel, first-in-class bispecific T-cell engager (BiTE) antibody designed to target Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1).[6][7][8] STEAP1 is a cell surface antigen that is highly expressed in prostate cancer, with increased levels in metastatic disease, making it an attractive therapeutic target.[7][9]

Mechanism of Action

AMG-509 operates by redirecting the patient's own T-cells to recognize and eliminate STEAP1-expressing prostate cancer cells.[7][10] Its unique structure is key to its function:

  • Bispecific Binding : AMG-509 has two antigen-binding fragments (Fabs). One arm binds to STEAP1 on the surface of prostate cancer cells, while the other arm binds to the CD3 receptor on the surface of T-cells.[6][10]

  • Immunological Synapse Formation : This dual binding brings the T-cell into close proximity with the cancer cell, forming an immunological synapse.

  • T-Cell Activation and Cytotoxicity : The engagement of the CD3 receptor activates the T-cell, leading to the release of cytotoxic granules (containing perforin and granzymes) that induce apoptosis (cell death) in the targeted prostate cancer cell.[6]

AMG509_Mechanism cluster_cells cluster_receptors cluster_activation T-Cell Mediated Killing PCa_Cell Prostate Cancer Cell STEAP1 STEAP1 T_Cell T-Cell CD3 CD3 AMG509 AMG-509 (Xaluritamig) AMG509->STEAP1 Binds to STEAP1 AMG509->CD3 Binds to CD3 Activation T-Cell Activation AMG509->Activation Forms Synapse & Activates T-Cell Lysis Cancer Cell Lysis (Apoptosis) Activation->Lysis Induces

Preclinical Data

Preclinical studies have demonstrated the potent and selective antitumor activity of AMG-509.

Table 4: Preclinical Efficacy of AMG-509

ParameterModelDetailsOutcomeCitation
In vitro Cytotoxicity STEAP1-expressing prostate cancer cell lines (22RV1STEAP1) and Ewing sarcoma cell lines (SK-N-MC, ES-7)Lysis assayPotent lysis of target cells. EC50 of ~1 pM for 22RV1STEAP1, and ~9-10 pM for Ewing sarcoma cell lines. Potency correlated with STEAP1 surface expression.[6]
In vivo Efficacy NOD/SCID mice xenografted with 22RV1STEAP1 cellsTreatment with AMG-509 at 0.01, 0.1, and 1 mg/kg98% tumor growth inhibition at 0.01 mg/kg. Tumor regression of 60% and 55% at 0.1 and 1 mg/kg, respectively.[6]
T-Cell Engagement in vivo NOD/SCID mice xenografted with 22RV1STEAP1 cellsAnalysis of immune cell populations in tumorsIncreased CD8+ T-cells from 5% (control) to 56% and CD4+ T-cells from 11% to 25%.[6]
Pharmacokinetics/Toxicity Cynomolgus primatesExploratory studyGood tolerability. Cmax >400-fold median EC50 and Cmin >14-fold median EC50. Minimal-to-mild systemic T-cell activation.[6]
Clinical Data

Interim results from the first-in-human Phase 1 clinical trial (NCT04221542) of AMG-509 in heavily pretreated mCRPC patients have been reported.[8][9][11]

Table 5: Interim Phase 1 Clinical Trial Data for AMG-509 in mCRPC

ParameterPatient PopulationDosingKey FindingsCitation
Patient Characteristics 97 patients with mCRPC refractory to prior novel hormonal therapy and 1-2 taxane regimensIntravenous (IV) weekly or every 2 weeks at various dose levelsMedian age: 67 years. 69.1% had received >3 prior lines of therapy.[8]
Safety and Tolerability 97 patientsStep-dosing and prophylactic regimenMaximum tolerated dose (MTD) identified as 1.5 mg IV weekly. Most common treatment-emergent adverse events (TEAEs) were cytokine release syndrome (CRS) (72.2%, mostly grade 1-2), fatigue (52.6%), and anemia (45.4%).[8][9]
Antitumor Activity 87 patients (combined high and low dose cohorts)-Confirmed PSA50 (≥50% decline) response rate of 49%. Confirmed PSA90 (≥90% decline) response rate of 28%. 16 patients had a partial response.[9][11]
Pharmacokinetics --Dose-proportional increase in exposure. Mean terminal half-life of approximately 3-4 days.[8]
Duration of Response --Median duration of response was 9.2 months. 13 patients in high-dose cohorts remained on treatment for >6 months.[8][9]
Experimental Protocols

In Vitro Cytotoxicity Assay

  • Target Cells: STEAP1-expressing prostate cancer cell lines (e.g., 22RV1STEAP1).

  • Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or purified T-cells.

  • Procedure: Target cells are co-cultured with effector cells at a specific effector-to-target ratio in the presence of varying concentrations of AMG-509.

  • Endpoint: Cell lysis is measured using a lactate dehydrogenase (LDH) release assay or a chromium-51 release assay. The EC50 (half-maximal effective concentration) is calculated.[6]

Phase 1 Clinical Trial Protocol (NCT04221542)

  • Study Design: Global, first-in-human, open-label, dose-escalation and expansion study.[8]

  • Patient Population: Men with mCRPC refractory to prior novel hormonal therapy and 1-2 taxane regimens, with an ECOG performance status of 0-1 and adequate organ function.[8][9][10][12]

  • Dosing: AMG-509 administered intravenously weekly or every two weeks. A step-dosing schedule (e.g., 0.1 mg on Day 1, 0.3 mg on Day 8, 1.0 mg on Day 15, and 1.5 mg on Day 22 and onwards for the MTD cohort) and premedication were used to mitigate CRS.[8]

  • Objectives: To evaluate the safety, tolerability, antitumor activity, and pharmacokinetics of AMG-509, and to determine the MTD and recommended Phase 2 dose.[8][13][14]

  • Assessments: Safety was monitored via TEAEs. Antitumor activity was assessed by PSA responses and radiographic imaging (e.g., RECIST criteria). Pharmacokinetic parameters were determined from blood samples.[8]

AMG509_Trial_Workflow cluster_screening Patient Eligibility cluster_treatment Dose Exploration & Expansion cluster_objectives Primary & Secondary Objectives p1 mCRPC Patients - Refractory to NHT & Taxanes - ECOG 0-1 - Adequate Organ Function t1 IV Administration (Weekly or Bi-weekly) p1->t1 t2 Step-Dosing & Premedication to Mitigate CRS t1->t2 o1 Determine MTD & RP2D t2->o1 o2 Evaluate Safety & Tolerability t2->o2 o3 Assess Antitumor Activity (PSA, RECIST) t2->o3 o4 Characterize Pharmacokinetics t2->o4

ARN-509 (apalutamide) and AMG-509 (xaluritamig) represent two distinct and promising therapeutic strategies for patients with metastatic castration-resistant prostate cancer. ARN-509 offers a potent and specific method of targeting the well-established androgen receptor signaling axis, demonstrating significant activity in both non-metastatic and metastatic CRPC. In contrast, AMG-509 introduces a novel immunotherapeutic approach by leveraging the patient's immune system to target STEAP1-expressing tumor cells, showing encouraging efficacy in a heavily pretreated patient population. The continued development and investigation of these and other targeted agents are crucial for improving outcomes in this challenging disease state. This technical guide provides a foundational understanding of these two molecules to support ongoing research and development efforts in the field of prostate cancer therapeutics.

References

Early Research Findings on AMG-509 (Xaluritamig) Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research findings on the efficacy of AMG-509 (xaluritamig), a novel bispecific T-cell engager (BiTE®) antibody construct. The document details the core mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental protocols utilized in these foundational studies.

Introduction to AMG-509 (Xaluritamig)

AMG-509, also known as xaluritamig, is an investigational, targeted immunotherapy designed for the treatment of metastatic castration-resistant prostate cancer (mCRPC). It is a bispecific antibody that concurrently binds to Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) on prostate cancer cells and the CD3 receptor on T-cells.[1][2] STEAP1 is a compelling therapeutic target due to its high expression on the surface of prostate cancer cells and limited expression in normal tissues.[1] The unique 2+1 structural design of xaluritamig, featuring two STEAP1-binding domains and one CD3-binding domain, enhances its avidity for tumor cells with high STEAP1 expression, thereby aiming to minimize off-tumor toxicities.[3]

Mechanism of Action: T-Cell Mediated Cytotoxicity

AMG-509's mechanism of action is centered on redirecting a patient's own T-cells to recognize and eliminate STEAP1-expressing tumor cells.[3] By forming a synapse between the T-cell and the cancer cell, AMG-509 facilitates T-cell activation, proliferation, and the subsequent release of cytotoxic granules containing perforin and granzymes.[3] This process leads to the induction of apoptosis in the targeted cancer cell.[3] This targeted lysis is independent of the traditional T-cell receptor (TCR) recognition of antigens presented by the major histocompatibility complex (MHC), offering a potential therapeutic avenue for tumors that may have downregulated MHC expression to evade immune surveillance.[3][4]

AMG-509_Signaling_Pathway cluster_tumor Prostate Cancer Cell cluster_tcell T-Cell Tumor_Cell STEAP1-Expressing Prostate Cancer Cell STEAP1 STEAP1 Apoptosis Tumor Cell Apoptosis T_Cell T-Cell CD3 CD3 T_Cell_Activation T-Cell Activation & Proliferation CD3->T_Cell_Activation Signal Transduction AMG_509 AMG-509 (Xaluritamig) AMG_509->STEAP1 Binds to STEAP1 AMG_509->CD3 Binds to CD3 Cytokine_Release Cytokine Release (IFN-γ, TNF-α) T_Cell_Activation->Cytokine_Release Granzyme_Perforin Granzyme & Perforin Release T_Cell_Activation->Granzyme_Perforin Granzyme_Perforin->Apoptosis Induces

Diagram 1: AMG-509 Signaling Pathway

Quantitative Data from Preclinical and Clinical Studies

In Vitro Efficacy

Preclinical studies have demonstrated the potent and specific T-cell-mediated lysis of STEAP1-expressing cancer cell lines by AMG-509. The efficacy was shown to be dependent on the level of STEAP1 expression on the tumor cells.

Cell LineCancer TypeAMG-509 EC50 (pM)Reference
Multiple STEAP1-expressing linesProstate, Ewing's Sarcoma, Gastric, MelanomaMedian of 18.9[5]
In Vivo Efficacy

In vivo studies using xenograft models of prostate cancer have shown significant anti-tumor activity of AMG-509, leading to tumor regression.

Animal ModelTumor TypeTreatmentOutcomeReference
Xenograft and syngeneic mouse modelsProstate CancerAMG-509Promotes tumor regression[6]
Phase 1 Clinical Trial Efficacy (NCT04221542)

Interim results from the first-in-human Phase 1 study in heavily pre-treated mCRPC patients have shown encouraging anti-tumor activity.[7][8]

Efficacy EndpointPatient CohortResultReference
PSA50 Response Rate (≥50% decline in PSA)Combined high and low dose cohorts (n=87)49%[7]
PSA90 Response Rate (≥90% decline in PSA)Combined high and low dose cohorts (n=87)28%[7]
Objective Response Rate (RECIST)High dose cohorts (≥0.75 mg)41% (Partial Response)[1][7]
Median Duration of Response-9.2 months[1][7]

Experimental Protocols

In Vitro T-Cell-Dependent Cellular Cytotoxicity (TDCC) Assay

Objective: To determine the potency and specificity of AMG-509 in mediating T-cell killing of STEAP1-expressing tumor cells.

Methodology:

  • Cell Lines: STEAP1-expressing human prostate cancer cell lines (e.g., C4-2B-Luc, 22Rv1-Luc) and STEAP1-negative control cell lines were utilized.[3]

  • Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells were used as effector cells.[3]

  • Co-culture: Target tumor cells were co-cultured with effector T-cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).[9]

  • Treatment: A range of concentrations of AMG-509 was added to the co-culture.

  • Incubation: The co-culture was incubated for a defined period (e.g., 48-72 hours).[9]

  • Cytotoxicity Assessment: Tumor cell viability was assessed using a luciferase-based assay or other standard cytotoxicity assays.[9]

  • Data Analysis: The half-maximal effective concentration (EC50) was calculated to determine the potency of AMG-509.

In Vivo Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of AMG-509 in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) were used.

  • Tumor Implantation: Human prostate cancer cells expressing STEAP1 were subcutaneously or orthotopically implanted into the mice.

  • Treatment Initiation: Once tumors reached a specified volume, mice were randomized into treatment and control groups.

  • Drug Administration: AMG-509 was administered intravenously at various dose levels and schedules.[10]

  • Tumor Growth Monitoring: Tumor volume was measured regularly using calipers or bioluminescence imaging for luciferase-expressing cells.[10]

  • Endpoint: The study was concluded when tumors in the control group reached a predetermined size, and tumor growth inhibition was calculated.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Culture STEAP1+ Tumor Cells & Human T-Cells Co_Culture Co-culture Tumor & T-Cells (E:T Ratio) Cell_Culture->Co_Culture AMG_509_Addition_vitro Add varying concentrations of AMG-509 Co_Culture->AMG_509_Addition_vitro Incubation_vitro Incubate for 48-72h AMG_509_Addition_vitro->Incubation_vitro Cytotoxicity_Assay Assess Tumor Cell Lysis (e.g., Luciferase Assay) Incubation_vitro->Cytotoxicity_Assay EC50_Calculation Calculate EC50 Cytotoxicity_Assay->EC50_Calculation End EC50_Calculation->End Tumor_Implantation Implant STEAP1+ Tumor Cells in Immunocompromised Mice Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize into Treatment & Control Groups Tumor_Growth->Randomization AMG_509_Addition_vivo Administer AMG-509 (IV) Randomization->AMG_509_Addition_vivo Tumor_Monitoring Measure Tumor Volume AMG_509_Addition_vivo->Tumor_Monitoring Efficacy_Evaluation Evaluate Tumor Growth Inhibition Tumor_Monitoring->Efficacy_Evaluation Efficacy_Evaluation->End Start Start->Cell_Culture Start->Tumor_Implantation

Diagram 2: General Experimental Workflow

Conclusion

Early research on AMG-509 (xaluritamig) has demonstrated its potential as a potent and selective immunotherapy for STEAP1-expressing cancers, particularly metastatic castration-resistant prostate cancer. The preclinical data show robust T-cell-mediated anti-tumor activity in both in vitro and in vivo models. Furthermore, initial clinical findings from the Phase 1 trial are encouraging, with notable PSA and objective responses in a heavily pre-treated patient population. Further clinical development is ongoing to fully elucidate the therapeutic potential of AMG-509.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of CC-509

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of in vitro cytotoxicity is a fundamental step in the discovery and development of novel therapeutic agents. This document provides a detailed protocol for assessing the cytotoxic effects of the hypothetical compound CC-509. The presented methodologies are designed to quantify cell viability and elucidate the underlying mechanisms of cell death, offering a comprehensive framework for preclinical drug evaluation. The protocols described herein are based on established and widely used cell-based assays.

A multi-faceted approach is recommended for a thorough assessment of a compound's cytotoxic profile. This includes assays that measure metabolic activity as an indicator of cell viability and assays that detect specific markers of apoptosis, or programmed cell death.

Key Experimental Protocols

Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[1][2] The concentration of this colored product is directly proportional to the number of metabolically active cells.

Materials:

  • 96-well flat-bottom cell culture plates

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[1]

  • Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)[1]

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle-treated cells (e.g., DMSO at the same concentration as in the highest this compound dose) and untreated cells as controls.[1]

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[2]

  • Solubilization: Carefully remove the medium containing MTT without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assessment via Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.[3][4] Its activation is a hallmark of apoptosis.[3] This protocol describes a fluorometric assay to measure caspase-3 activity in cell lysates. The assay utilizes a synthetic peptide substrate, N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC), which releases the fluorescent molecule AMC upon cleavage by activated caspase-3.[4][5]

Materials:

  • 6-well plates or T25 flasks

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Cell lysis buffer[6]

  • Reaction buffer containing DTT[5]

  • Caspase-3 substrate (Ac-DEVD-AMC)[4]

  • Fluorometer with excitation at 380 nm and emission between 420-460 nm[4]

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time. Include an untreated control group.

  • Cell Lysis:

    • For suspension cells, centrifuge the cells and discard the supernatant.[6]

    • For adherent cells, gently scrape and collect the cells.

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in chilled cell lysis buffer and incubate on ice for 10-30 minutes.[5][6]

    • Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C to pellet the cell debris.[6]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Caspase-3 Activity Assay:

    • In a 96-well black plate, add 50-200 µg of protein lysate to each well.

    • Add reaction buffer containing DTT to each well.[5]

    • Add the caspase-3 substrate (Ac-DEVD-AMC) to initiate the reaction.[4]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[5]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[4]

  • Data Analysis: The fluorescence intensity is proportional to the caspase-3 activity in the sample. Compare the fluorescence levels of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineThis compound IC50 (µM) after 48h
HeLa (Cervical Cancer)5.2
MCF-7 (Breast Cancer)8.9
A549 (Lung Cancer)12.5
Jurkat (T-cell Leukemia)3.1

Table 2: Caspase-3 Activation by this compound in Jurkat Cells

This compound Concentration (µM)Fold Increase in Caspase-3 Activity (vs. Control)
0 (Control)1.0
12.5
56.8
1011.2

Visualizations

experimental_workflow cluster_viability Cell Viability Assay (MTT) cluster_apoptosis Apoptosis Assay (Caspase-3) seed_cells Seed Cells in 96-well Plate treat_cc509 Treat with this compound (24-72h) seed_cells->treat_cc509 add_mtt Add MTT Reagent (2-4h) treat_cc509->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze_viability Calculate IC50 read_absorbance->analyze_viability seed_treat_apoptosis Seed Cells and Treat with this compound lyse_cells Lyse Cells & Collect Supernatant seed_treat_apoptosis->lyse_cells protein_quant Quantify Protein lyse_cells->protein_quant caspase_reaction Incubate with Caspase-3 Substrate protein_quant->caspase_reaction read_fluorescence Read Fluorescence (Ex:380/Em:440) caspase_reaction->read_fluorescence analyze_apoptosis Determine Fold Increase in Activity read_fluorescence->analyze_apoptosis

Caption: Experimental workflow for in vitro cytotoxicity assessment.

signaling_pathway cc509 This compound stress_signal Cellular Stress cc509->stress_signal bax_bak Bax/Bak Activation stress_signal->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A representative intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for Xenograft Mouse Models: CC-509

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "CC-509": The designation "this compound" is ambiguous in scientific literature. Preclinical and clinical research feature at least two prominent oncology compounds with similar alphanumeric identifiers: ARN-509 (Apalutamide) and AMG 509 (Xaluritamig) . This document provides detailed application notes and protocols for the use of both compounds in xenograft mouse models to address this ambiguity. Researchers should verify the specific compound relevant to their research.

Part 1: ARN-509 (Apalutamide) in a Xenograft Mouse Model

Audience: Researchers, scientists, and drug development professionals in oncology, particularly those focused on prostate cancer.

Introduction: ARN-509, commercially known as Apalutamide, is a next-generation non-steroidal antiandrogen (NSAA) that targets the androgen receptor (AR).[1][2] It is utilized in the treatment of prostate cancer.[3] ARN-509 functions by binding with high affinity to the ligand-binding domain of the AR, which in turn inhibits AR nuclear translocation, DNA binding, and AR-mediated transcription.[1][4][5] In preclinical xenograft models of human prostate cancer, ARN-509 has demonstrated the ability to induce tumor regression.[4][6]

Mechanism of Action: Androgen Receptor Signaling Inhibition

Androgen receptor signaling is a critical pathway for the growth and proliferation of prostate cancer cells.[3] In its canonical pathway, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding event triggers a conformational change, dissociation from heat shock proteins, dimerization, and subsequent translocation of the AR into the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of genes that drive cell survival and proliferation.[7][8]

ARN-509 acts as a competitive inhibitor at the ligand-binding domain of the AR.[3][4] Its mechanism of action involves:

  • Blocking Androgen Binding: ARN-509 binds to the AR with a greater affinity than older antiandrogens, preventing native androgens from activating the receptor.[1][4]

  • Inhibiting Nuclear Translocation: By binding to the AR, ARN-509 prevents the conformational changes necessary for the AR to move from the cytoplasm into the nucleus.[1][3]

  • Impeding DNA Binding and Transcription: Consequently, the AR is unable to bind to AREs and initiate the transcription of target genes essential for tumor growth.[1][4]

ARN509_Mechanism_of_Action AR_dimer AR_dimer AR_dimer_n AR_dimer_n AR_dimer->AR_dimer_n Nuclear Translocation ARE ARE AR_dimer_n->ARE ARN509 ARN509 ARN509:e->AR_dimer_n:w Inhibits Translocation ARN509:s->ARE:n Inhibits DNA Binding

Experimental Protocol: ARN-509 in a Prostate Cancer Xenograft Model

This protocol outlines the establishment of a subcutaneous xenograft model using a human prostate cancer cell line (e.g., LNCaP) and subsequent treatment with ARN-509.

1. Cell Culture and Preparation:

  • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Harvest cells at 70-80% confluency using Trypsin-EDTA.

  • Wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a 1:1 mixture of PBS and Matrigel® to a final concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

2. Animal Husbandry and Acclimatization:

  • Use male immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.

  • House animals in a specific pathogen-free (SPF) facility.

  • Allow for a 3-5 day acclimatization period before the start of the experiment.

  • For studies in a castration-resistant prostate cancer (CRPC) model, surgical castration of the mice should be performed 2-3 weeks prior to tumor cell implantation.

3. Tumor Implantation:

  • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

  • Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.

  • Monitor the animals for tumor growth by palpation and caliper measurements.

4. Treatment with ARN-509:

  • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Vehicle Control: Prepare the vehicle solution (e.g., 1% carboxymethylcellulose, 0.5% Tween 80 in sterile water).

  • ARN-509 Formulation: Prepare a suspension of ARN-509 in the vehicle at the desired concentration (e.g., 10 mg/kg or 30 mg/kg).

  • Administer the vehicle or ARN-509 solution daily via intraperitoneal (i.p.) injection or oral gavage.[9]

5. Monitoring and Endpoints:

  • Measure tumor volume with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)² x length / 2.

  • Record the body weight of the mice 2-3 times per week as a measure of toxicity.

  • At the end of the study (e.g., after 3 weeks of treatment or when tumors in the control group reach the predetermined size limit), euthanize the animals.[9]

  • Excise the tumors, weigh them, and process them for downstream analyses such as histology, immunohistochemistry (e.g., for Ki-67, caspase-3), or molecular analysis.[9][10]

ARN509_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., LNCaP) cell_prep 3. Cell Preparation (Harvest & Resuspend in Matrigel) cell_culture->cell_prep animal_prep 2. Animal Preparation (e.g., Nude Mice, Castration) implantation 4. Subcutaneous Implantation animal_prep->implantation cell_prep->implantation tumor_growth 5. Tumor Growth Monitoring implantation->tumor_growth randomization 6. Randomization (Tumor Volume ~150 mm³) tumor_growth->randomization treatment 7. Daily Treatment (Vehicle vs. ARN-509) randomization->treatment monitoring 8. Monitor Tumor Volume & Body Weight treatment->monitoring euthanasia 9. Euthanasia & Tumor Excision monitoring->euthanasia data_analysis 10. Data Analysis (Tumor Weight, IHC, etc.) euthanasia->data_analysis

Quantitative Data Presentation
Treatment GroupDosage & AdministrationMean Final Tumor Weight (mg ± SEM)Tumor Growth Inhibition (%)Reference
Vehicle ControlVehicle, i.p., daily380.4 ± 37.0-[9][10]
ARN-50910 mg/kg, i.p., daily320.4 ± 45.515.8%[9][10]
ARN-509 + Chloroquine10 mg/kg + 10 mg/kg, i.p., daily203.2 ± 5.046.6% (p=0.0066 vs. control)[9][10]

Part 2: AMG 509 (Xaluritamig) in a Xenograft Mouse Model

Audience: Researchers, scientists, and drug development professionals in immuno-oncology and prostate cancer research.

Introduction: AMG 509, also known as Xaluritamig, is a bispecific T-cell engager (TCE) antibody designed for the treatment of prostate cancer.[4][8] It targets the Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1), a cell surface protein that is highly expressed in prostate cancer, and CD3 on T-cells.[5][11] This dual-targeting mechanism facilitates the formation of an immune synapse between the T-cell and the cancer cell, leading to T-cell activation and subsequent lysis of the tumor cell.[1][7] Preclinical studies have demonstrated that AMG 509 can induce tumor regression in prostate cancer xenograft models.[4][8]

Mechanism of Action: STEAP1-Directed T-Cell Engagement

AMG 509 is a bispecific antibody with two binding domains for STEAP1 and one for the CD3ε subunit of the T-cell receptor complex.[8] This "2+1" format is designed to increase the avidity for STEAP1-expressing tumor cells. The mechanism of action is as follows:

  • Bridging T-cells and Tumor Cells: AMG 509 simultaneously binds to STEAP1 on the surface of prostate cancer cells and CD3 on T-cells, bringing them into close proximity.[2][7]

  • T-Cell Activation: This engagement activates the T-cell, bypassing the need for traditional T-cell receptor recognition of antigens presented by the major histocompatibility complex (MHC).[1]

  • Tumor Cell Lysis: Activated T-cells release cytotoxic granules containing perforin and granzymes, which induce apoptosis in the targeted tumor cell.[8] This process also leads to the release of inflammatory cytokines.[8]

Experimental Protocol: AMG 509 in a Prostate Cancer Xenograft Model

This protocol describes a xenograft model to evaluate the efficacy of AMG 509, which requires the presence of human immune cells.

1. Cell Culture and Preparation:

  • Culture a STEAP1-expressing human prostate cancer cell line (e.g., 22Rv1-LucSTEAP1) in appropriate medium.

  • Harvest and prepare the cells as described in the ARN-509 protocol, resuspending them in a PBS/Matrigel® mixture.

2. Animal and Effector Cell Preparation:

  • Use severely immunodeficient mice (e.g., NSG mice) that can support the engraftment of human cells.

  • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.

  • Co-implant the tumor cells with human PBMCs at a suitable effector-to-target (E:T) ratio (e.g., 10:1). Alternatively, establish the tumor first and then inject human PBMCs intravenously.

3. Tumor Implantation:

  • Anesthetize the NSG mouse.

  • Inject the mixture of tumor cells and PBMCs subcutaneously into the flank.

4. Treatment with AMG 509:

  • When tumors are established (e.g., average volume of 100-150 mm³), randomize mice into treatment and control groups.

  • Vehicle Control: Sterile PBS or other appropriate buffer.

  • AMG 509 Formulation: Dilute AMG 509 in the vehicle to the desired concentrations (e.g., 0.01 mg/kg, 0.1 mg/kg).

  • Administer the vehicle or AMG 509 intravenously (IV) or via another appropriate route, for example, once or twice weekly.

5. Monitoring and Endpoints:

  • Monitor tumor volume and body weight as described previously.

  • If using luciferase-expressing cells, tumor burden can be monitored non-invasively using bioluminescent imaging (BLI).

  • At the end of the study, euthanize the animals.

  • Collect tumors and spleens for analysis.

  • Tumor analysis can include immunohistochemistry for T-cell infiltration (CD4+, CD8+) and markers of T-cell activation.

  • Spleens can be analyzed by flow cytometry to assess human T-cell populations.

AMG509_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Tumor Cell Culture (STEAP1-positive) co_implantation 4. Co-implantation of Tumor Cells & PBMCs cell_culture->co_implantation animal_prep 2. Animal Preparation (e.g., NSG Mice) animal_prep->co_implantation effector_prep 3. Human PBMC Isolation effector_prep->co_implantation tumor_growth 5. Tumor Growth Monitoring co_implantation->tumor_growth randomization 6. Randomization tumor_growth->randomization treatment 7. IV Administration (Vehicle vs. AMG 509) randomization->treatment monitoring 8. Monitor Tumor Volume (Calipers/BLI) & Body Weight treatment->monitoring euthanasia 9. Euthanasia & Tissue Collection monitoring->euthanasia data_analysis 10. Data Analysis (Tumor Weight, IHC for T-cells, Flow Cytometry) euthanasia->data_analysis

Quantitative Data Presentation
Mouse ModelTreatment GroupDosage & AdministrationOutcomeReference
22Rv1-LucSTEAP1 XenograftVehicle-Progressive tumor growth[8]
22Rv1-LucSTEAP1 XenograftAMG 5090.01 mg/kgTumor stasis[3]
22Rv1-LucSTEAP1 XenograftAMG 5090.1 mg/kgTumor regression[3]
Prostate Cancer XenograftAMG 509Not specifiedRobust in vivo anti-tumor activity[6]

References

Application Notes and Protocols: Dose-Response Studies of ARN-509 (Apalutamide) in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview of the methodologies for conducting dose-response studies of the anti-cancer agent ARN-509 (Apalutamide) in prostate cancer cell lines. ARN-509 is a next-generation non-steroidal antiandrogen that targets the androgen receptor (AR), a key driver in the progression of prostate cancer.[1][2][3][4] The following sections detail the dose-dependent inhibitory effects of ARN-509 on prostate cancer cell lines, provide standardized protocols for key experiments, and illustrate the underlying signaling pathway and experimental workflows.

Note: Initial searches for "CC-509" did not yield a specific anti-cancer agent with published dose-response data in cancer cell lines. Therefore, these application notes focus on ARN-509 (Apalutamide), a well-characterized compound with a similar numerical designation and extensive research in prostate cancer.

Data Presentation: Dose-Response of ARN-509 in Prostate Cancer Cell Lines

The inhibitory effects of ARN-509 on prostate cancer cell lines are typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit a biological process, such as cell proliferation or receptor binding, by 50%. The tables below summarize the reported IC50 values for ARN-509 in various prostate cancer cell line models.

Cell LineAssay TypeIC50 ValueReference
LNCaP/AR(cs)Competitive Binding Assay (vs 18F-FDHT)16 nmol/L[1]
LNCaPAR Luciferase Reporter Gene Assay200 nmol/L[5]
VCaPCell Proliferation AssayDose-dependent antagonism of R1881-induced proliferation[1]

Signaling Pathway Diagram

ARN-509 functions as a competitive inhibitor of the androgen receptor.[1] It binds to the ligand-binding domain of the AR, preventing androgen binding, AR nuclear translocation, and subsequent AR-mediated gene transcription, which ultimately leads to a reduction in prostate cancer cell proliferation.[1][2][4]

ARN509_Signaling_Pathway ARN-509 Mechanism of Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Complexes with AR_translocation AR Nuclear Translocation AR->AR_translocation ARN509 ARN-509 (Apalutamide) ARN509->AR Competitively Binds (Inhibits Androgen Binding) ARN509_effect Inhibits AR_dimer AR Dimer ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to Gene_Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription Promotes Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Leads to AR_translocation->AR_dimer ARN509_effect->AR_translocation

ARN-509 inhibits the androgen receptor signaling pathway.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for assessing the dose-response of ARN-509 in cancer cell lines, from cell culture to data analysis.

Experimental_Workflow Dose-Response Study Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., LNCaP, VCaP) Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Drug_Preparation 2. ARN-509 Stock and Serial Dilutions Drug_Treatment 4. Treat Cells with Varying Doses of ARN-509 Drug_Preparation->Drug_Treatment Cell_Seeding->Drug_Treatment Incubation 5. Incubate for Specified Duration (e.g., 72 hours) Drug_Treatment->Incubation Viability_Assay 6. Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Apoptosis_Assay 7. Perform Apoptosis Assay (e.g., Annexin V/PI Staining) Incubation->Apoptosis_Assay Protein_Analysis 8. Perform Western Blot (e.g., for AR, PSA) Incubation->Protein_Analysis Data_Acquisition 9. Data Acquisition (e.g., Plate Reader, Flow Cytometer) Viability_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition Protein_Analysis->Data_Acquisition Dose_Response_Curve 10. Generate Dose-Response Curve Data_Acquisition->Dose_Response_Curve IC50_Calculation 11. Calculate IC50 Value Dose_Response_Curve->IC50_Calculation

A typical workflow for a dose-response study.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity in response to ARN-509 treatment.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP)

  • Complete cell culture medium

  • ARN-509

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of ARN-509 in complete medium at 2X the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the ARN-509 dilutions or vehicle control (e.g., DMSO diluted in medium) to the appropriate wells. It is recommended to perform each concentration in triplicate.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.[1]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[6]

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals. Shaking on an orbital shaker for 15 minutes may be necessary.[2]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with ARN-509.

Materials:

  • Prostate cancer cell lines

  • 6-well plates

  • ARN-509

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1 x 10^6 cells per well in 6-well plates and incubate overnight.

    • Treat cells with various concentrations of ARN-509 for 48 hours.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[7]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[8]

Western Blotting

This protocol is for detecting changes in the expression levels of specific proteins, such as AR and its downstream targets (e.g., PSA), in response to ARN-509 treatment.

Materials:

  • Prostate cancer cell lines

  • 6-well plates

  • ARN-509

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AR, anti-PSA, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Seed and treat cells with ARN-509 as for other assays.

    • Wash cells with ice-cold PBS and then lyse them by adding ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.[9][10]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[11]

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[5][10]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[9]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.[11]

    • Use a loading control like β-actin to normalize protein levels.

References

Application Notes and Protocols for Flow Cytometry Analysis of T-cell Activation by AMG 509 (Xaluritamig)

Author: BenchChem Technical Support Team. Date: December 2025

Note: Based on a comprehensive review of scientific literature, it is highly probable that the query "CC-509" contains a typographical error and refers to the investigational drug AMG 509 , also known as xaluritamig . This document will proceed under this assumption, focusing on the analysis of T-cell activation by AMG 509.

Introduction

AMG 509 (xaluritamig) is a bispecific T-cell engager (BiTE®) antibody designed for cancer immunotherapy. It functions by simultaneously binding to the CD3 epsilon subunit of the T-cell receptor (TCR) complex on T-cells and to the Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) on cancer cells. This dual binding physically links the T-cell to the cancer cell, triggering T-cell activation and subsequent lysis of the tumor cell. This application note provides a detailed protocol for analyzing the activation of CD4+ and CD8+ T-cells in response to AMG 509 using flow cytometry. The protocol outlines the co-culture of peripheral blood mononuclear cells (PBMCs) with STEAP1-expressing cancer cells, treatment with AMG 509, and the subsequent analysis of T-cell activation markers and intracellular cytokine production.

Principle of the Assay

T-cell activation is a complex process characterized by a cascade of intracellular signaling events that lead to changes in cell surface protein expression, cytokine secretion, and proliferation. Flow cytometry is a powerful technique to quantify these changes at a single-cell level. This protocol utilizes fluorescently labeled antibodies to identify T-cell subsets (CD4+ and CD8+) and to measure the upregulation of key activation markers such as CD25 and CD69. Furthermore, intracellular staining is employed to detect the production of effector cytokines like Interferon-gamma (IFNγ) and Tumor Necrosis Factor-alpha (TNFα), providing a comprehensive profile of the T-cell response to AMG 509.

Data Presentation

The following tables summarize the expected quantitative data from a typical T-cell activation assay with AMG 509. The data is presented as the percentage of parent population expressing the marker and the mean fluorescence intensity (MFI), which indicates the magnitude of expression.

Table 1: Upregulation of T-cell Activation Markers on CD4+ T-cells

TreatmentConcentration (pM)% CD69+ of CD4+MFI of CD69% CD25+ of CD4+MFI of CD25
Untreated Control0BaselineBaselineBaselineBaseline
AMG 5091IncreasedIncreasedIncreasedIncreased
AMG 50910Further IncreasedFurther IncreasedFurther IncreasedFurther Increased
AMG 509100Plateau/Slight DecreasePlateau/Slight DecreasePlateau/Slight DecreasePlateau/Slight Decrease

Table 2: Upregulation of T-cell Activation Markers on CD8+ T-cells

TreatmentConcentration (pM)% CD69+ of CD8+MFI of CD69% CD25+ of CD8+MFI of CD25
Untreated Control0BaselineBaselineBaselineBaseline
AMG 5091IncreasedIncreasedIncreasedIncreased
AMG 50910Further IncreasedFurther IncreasedFurther IncreasedFurther Increased
AMG 509100Plateau/Slight DecreasePlateau/Slight DecreasePlateau/Slight DecreasePlateau/Slight Decrease

Table 3: Intracellular Cytokine Production by T-cells

TreatmentConcentration (pM)% IFNγ+ of CD4+% TNFα+ of CD4+% IFNγ+ of CD8+% TNFα+ of CD8+
Untreated Control0BaselineBaselineBaselineBaseline
AMG 5091IncreasedIncreasedIncreasedIncreased
AMG 50910Further IncreasedFurther IncreasedFurther IncreasedFurther Increased
AMG 509100PlateauPlateauPlateauPlateau

Experimental Protocols

Materials and Reagents
  • Cells:

    • STEAP1-positive cancer cell line (e.g., LNCaP, C4-2B-Luc)

    • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Media and Buffers:

    • RPMI-1640 with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

    • Phosphate Buffered Saline (PBS)

    • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Antibodies (Fluorochrome-conjugated):

    • Anti-Human CD3

    • Anti-Human CD4

    • Anti-Human CD8

    • Anti-Human CD25

    • Anti-Human CD69

    • Anti-Human IFNγ

    • Anti-Human TNFα

    • Isotype controls for each antibody

  • Other Reagents:

    • AMG 509 (Xaluritamig)

    • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

    • Fixation/Permeabilization solution

    • Viability dye (e.g., 7-AAD or a fixable viability stain)

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_coculture Co-culture and Treatment cluster_staining Staining cluster_analysis Analysis prep_target Prepare STEAP1+ Target Cells coculture Co-culture Target Cells and PBMCs prep_target->coculture prep_pbmc Isolate PBMCs prep_pbmc->coculture add_amg509 Add AMG 509 (Xaluritamig) coculture->add_amg509 incubate Incubate (24-72 hours) add_amg509->incubate add_pti Add Protein Transport Inhibitor (last 4-6 hours) incubate->add_pti harvest Harvest Cells add_pti->harvest viability Viability Staining harvest->viability surface_stain Surface Marker Staining (CD3, CD4, CD8, CD25, CD69) viability->surface_stain fix_perm Fixation and Permeabilization surface_stain->fix_perm intracellular_stain Intracellular Cytokine Staining (IFNγ, TNFα) fix_perm->intracellular_stain acquire Acquire on Flow Cytometer intracellular_stain->acquire analyze Analyze Data (Gating and Quantification) acquire->analyze

Caption: Experimental workflow for flow cytometry analysis of T-cell activation.

Step-by-Step Protocol
  • Cell Preparation:

    • Culture STEAP1-positive target cancer cells to 70-80% confluency. On the day of the experiment, harvest the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the PBMCs in complete RPMI-1640 medium at a concentration of 2 x 10^6 cells/mL.

  • Co-culture and Treatment:

    • In a 96-well U-bottom plate, add 50 µL of the target cell suspension (5 x 10^4 cells) to each well.

    • Add 50 µL of the PBMC suspension (1 x 10^5 cells) to each well, achieving an effector-to-target (E:T) ratio of 2:1.

    • Prepare serial dilutions of AMG 509 in complete RPMI-1640 medium. Add 100 µL of the AMG 509 dilutions to the appropriate wells. For the untreated control, add 100 µL of medium without the drug.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours.

  • Staining:

    • For intracellular cytokine analysis, add a protein transport inhibitor (e.g., Brefeldin A at 5 µg/mL) to the wells for the final 4-6 hours of incubation.

    • After incubation, gently resuspend the cells and transfer them to V-bottom plates or flow cytometry tubes.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells with 200 µL of PBS.

    • Viability Staining: Resuspend the cells in 100 µL of PBS containing a viability dye and incubate according to the manufacturer's instructions.

    • Surface Staining: Wash the cells with Flow Cytometry Staining Buffer. Resuspend the cell pellet in 50 µL of staining buffer containing the titrated amounts of fluorochrome-conjugated antibodies against CD3, CD4, CD8, CD25, and CD69. Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with 200 µL of staining buffer.

    • Fixation and Permeabilization: Resuspend the cells in 100 µL of fixation/permeabilization buffer and incubate for 20 minutes at 4°C in the dark.

    • Wash the cells with 200 µL of permeabilization buffer.

    • Intracellular Staining: Resuspend the fixed and permeabilized cells in 50 µL of permeabilization buffer containing the titrated amounts of fluorochrome-conjugated antibodies against IFNγ and TNFα. Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 200 µL of permeabilization buffer.

    • Resuspend the final cell pellet in 200 µL of Flow Cytometry Staining Buffer for acquisition.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes.

    • Analyze the data using a suitable software (e.g., FlowJo).

    • Gating Strategy:

      • Gate on singlets using FSC-A vs FSC-H.

      • Gate on lymphocytes based on FSC-A vs SSC-A.

      • Gate on live cells using the viability dye.

      • Gate on T-cells by selecting the CD3+ population.

      • From the CD3+ population, differentiate CD4+ and CD8+ T-cells.

      • Within the CD4+ and CD8+ populations, quantify the percentage of cells expressing the activation markers CD25 and CD69.

      • For intracellular cytokine analysis, quantify the percentage of IFNγ+ and TNFα+ cells within the CD4+ and CD8+ populations.

Signaling Pathway

amg509_tcell_activation cluster_tumor Tumor Cell cluster_tcell T-Cell tumor STEAP1 amg509 AMG 509 (Xaluritamig) tumor->amg509 tcr TCR CD3 lck LCK tcr->lck Phosphorylation zap70 ZAP70 lck->zap70 Phosphorylation plc PLCγ1 zap70->plc pi3k PI3K zap70->pi3k nfat NFAT plc->nfat ap1 AP-1 plc->ap1 nfkb NF-κB pi3k->nfkb activation {T-Cell Activation | (Upregulation of CD25, CD69) | (Cytokine Production: IFNγ, TNFα) | (Proliferation)} nfat->activation ap1->activation nfkb->activation amg509->tcr

Caption: AMG 509 mediated T-cell activation signaling pathway.

Application Notes and Protocols: Establishing a Protocol for CC-509 and PBMC Co-culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the co-culture of CC-509 with human Peripheral Blood Mononuclear Cells (PBMCs). This compound is an immunomodulatory compound with therapeutic potential in oncology and immunology. Understanding its effects on immune cell function is crucial for its development and clinical application. This protocol outlines methods for PBMC isolation, co-culture with this compound, and subsequent analysis of key immunological parameters including cell proliferation, cytokine production, and cytotoxicity.

Disclaimer: The mechanism of action and specific cellular effects described in this document are based on publicly available information for immunomodulatory drugs (IMiDs) that are structurally and functionally related to compounds with similar naming conventions. The precise identity of "this compound" can vary in literature; this protocol assumes it belongs to the IMiD class of molecules that target the Cereblon (CRBN) E3 ubiquitin ligase complex. Researchers should validate the specific mechanism of their particular compound.

Mechanism of Action: this compound (as an IMiD)

Immunomodulatory drugs like lenalidomide and pomalidomide exert their effects by binding to the Cereblon (CRBN) protein, a component of the CRL4CRBN E3 ubiquitin ligase complex.[1][2] This binding alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific zinc finger transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[1][3][]

The degradation of these transcription factors has two major downstream consequences:

  • Direct Anti-Tumor Effects: In hematological malignancies like multiple myeloma, IKZF1 and IKZF3 are critical for tumor cell survival. Their degradation leads to apoptosis of the cancer cells.[1][5]

  • Immunomodulatory Effects: In immune cells, particularly T cells and Natural Killer (NK) cells, the degradation of IKZF1 and IKZF3 leads to enhanced immune function. This includes increased T cell proliferation, enhanced production of cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFNγ), and increased NK cell-mediated cytotoxicity.[2][3] IMiDs have also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α from PBMCs.[2]

Signaling Pathway Diagram

IMiD_Signaling_Pathway cluster_cell Immune Cell (T cell / NK cell) CC509 This compound CRBN CRBN CC509->CRBN Binds to CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 Part of IKZF1_3 IKZF1/IKZF3 (Ikaros/Aiolos) CRL4->IKZF1_3 Targets for Ubiquitination Proteasome Proteasome IKZF1_3->Proteasome Degradation IL2_IFNg IL-2 & IFNγ Production IKZF1_3->IL2_IFNg Represses Proliferation T Cell / NK Cell Proliferation & Activation IKZF1_3->Proliferation Represses Ub Ubiquitin Ub->IKZF1_3

Caption: this compound binds to CRBN, leading to the degradation of IKZF1/3 and subsequent immune activation.

Experimental Workflow Diagram

PBMC_CoCulture_Workflow cluster_prep Preparation cluster_culture Co-Culture cluster_analysis Analysis Blood Whole Blood Collection Isolate PBMC Isolation (Ficoll Gradient) Blood->Isolate Count Cell Counting & Viability Isolate->Count Plate Plate PBMCs Count->Plate Stimulate Add this compound & Stimuli (e.g., anti-CD3/CD28) Plate->Stimulate Incubate Incubate (24-72h) Stimulate->Incubate Harvest Harvest Supernatant & Cells Incubate->Harvest Cytokine Cytokine Analysis (ELISA / Multiplex) Harvest->Cytokine Proliferation Proliferation Assay (e.g., CFSE) Harvest->Proliferation Cytotoxicity Cytotoxicity Assay Harvest->Cytotoxicity Flow Flow Cytometry (Activation Markers) Harvest->Flow

References

Application of CC-509 in 3D Tumor Spheroid Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Three-dimensional (3D) tumor spheroids are increasingly utilized in cancer research and drug discovery as they more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures. These models exhibit gradients of nutrients, oxygen, and proliferative states, as well as complex cell-cell and cell-matrix interactions, making them a more predictive platform for evaluating the efficacy of novel therapeutic agents.[1][2] CC-509 is a novel and potent small molecule inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that has emerged as a therapeutic target in various malignancies. While predominantly expressed in hematopoietic cells, Syk is also aberrantly expressed in several solid tumors, including glioma, neuroblastoma, and prostate cancer, where it can promote tumor cell survival and proliferation.[3][4][5] This document provides detailed protocols for the application of this compound in 3D tumor spheroid models to assess its anti-cancer activity.

Mechanism of Action of this compound: Syk Inhibition

Spleen Tyrosine Kinase (Syk) is a critical mediator of signal transduction downstream of various cell surface receptors, including B-cell receptors (BCRs) and Fc receptors. In certain cancer cells, Syk activation can lead to the initiation of signaling cascades that promote cell survival and proliferation, such as the PI3K/AKT and MAPK/ERK pathways.[3][6] this compound acts as a competitive inhibitor of the ATP-binding site of Syk, thereby blocking its kinase activity and preventing the phosphorylation of downstream substrates. This inhibition is expected to disrupt pro-survival signaling and induce apoptosis in Syk-dependent tumor cells.

Signaling Pathway of Syk in Cancer Cells

Syk_Signaling_Pathway cluster_receptor Cell Surface Receptor Receptor Receptor (e.g., Integrins, FcRs) Syk Syk Receptor->Syk Activation VAV1 VAV1 Syk->VAV1 PI3K PI3K Syk->PI3K MEK MEK Syk->MEK RAC2 RAC2 VAV1->RAC2 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation CC509 This compound CC509->Syk Inhibition

Caption: Simplified diagram of the Syk signaling pathway in cancer cells and the inhibitory action of this compound.

Experimental Protocols

The following protocols are designed for a hypothetical study evaluating this compound in a neuroblastoma 3D spheroid model, a cancer type where Syk has been implicated as a pro-tumorigenic factor.

Protocol 1: 3D Tumor Spheroid Formation

This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.

Experimental Workflow for Spheroid Formation

Spheroid_Formation_Workflow Start Start Harvest Harvest Neuroblastoma Cells (e.g., SH-SY5Y) Start->Harvest Count Cell Counting & Viability (Trypan Blue) Harvest->Count Seed Seed Cells in ULA Plate (5,000 cells/well) Count->Seed Centrifuge Centrifuge Plate (300 x g, 10 min) Seed->Centrifuge Incubate Incubate (3-5 days) (37°C, 5% CO2) Centrifuge->Incubate Monitor Monitor Spheroid Formation (Microscopy) Incubate->Monitor Ready Spheroids Ready for Treatment Monitor->Ready

Caption: Workflow for the generation of 3D tumor spheroids.

Materials:

  • Neuroblastoma cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • Trypsin-EDTA

  • Trypan Blue solution

  • 96-well round-bottom ultra-low attachment (ULA) plates

  • Hemocytometer or automated cell counter

  • Centrifuge

Procedure:

  • Culture neuroblastoma cells in standard 2D flasks to 70-80% confluency.

  • Harvest the cells using Trypsin-EDTA and neutralize with complete medium.

  • Perform a cell count and determine viability using Trypan Blue. Cell viability should be >90%.

  • Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL in complete medium.

  • Seed 200 µL of the cell suspension (5,000 cells) into each well of a 96-well round-bottom ULA plate.

  • Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 3-5 days to allow for spheroid formation.

  • Monitor spheroid formation daily using an inverted microscope. Spheroids are typically ready for treatment when they are compact and have a diameter of 300-500 µm.

Protocol 2: this compound Treatment and Spheroid Growth Analysis

This protocol details the treatment of established spheroids with this compound and the subsequent analysis of their growth.

Materials:

  • Pre-formed neuroblastoma spheroids in a 96-well ULA plate

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as the highest this compound concentration.

  • Carefully remove 100 µL of the medium from each well containing a spheroid and add 100 µL of the prepared drug dilutions or vehicle control.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.

  • Replace the medium with fresh drug dilutions every 2-3 days.

  • Monitor spheroid growth by capturing brightfield images daily or every other day for the duration of the experiment (e.g., 7-10 days).

  • Measure the diameter of the spheroids from the captured images using image analysis software.

  • Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.

  • Plot the average spheroid volume against time for each treatment condition to generate growth curves.

Protocol 3: Viability and Apoptosis Assays

This protocol outlines methods to assess the effect of this compound on spheroid viability and apoptosis.

Experimental Workflow for Viability and Apoptosis Assays

Viability_Apoptosis_Workflow cluster_viability Viability Assay (CellTiter-Glo 3D) cluster_apoptosis Apoptosis Assay (Caspase-Glo 3/7) Start Start with Treated Spheroids Equilibrate Equilibrate Plate and Reagents to Room Temperature Start->Equilibrate Add_CTG Add CellTiter-Glo 3D Reagent Equilibrate->Add_CTG Add_Caspase Add Caspase-Glo 3/7 Reagent Equilibrate->Add_Caspase Shake_CTG Shake (5 min) to Lyse Add_CTG->Shake_CTG Incubate_CTG Incubate (25 min) Shake_CTG->Incubate_CTG Read_Luminescence Read Luminescence Incubate_CTG->Read_Luminescence Shake_Caspase Shake (30 sec) Add_Caspase->Shake_Caspase Incubate_Caspase Incubate (1-2 hours) Shake_Caspase->Incubate_Caspase Read_Luminescence_Apop Read Luminescence Incubate_Caspase->Read_Luminescence_Apop

References

Application Notes and Protocols for Immunohistochemical Analysis of STEAP1 in Tissues Treated with AMG 509 (Xaluritamig)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) is a cell surface antigen that is overexpressed in a variety of cancers, most notably prostate cancer, making it a compelling target for novel therapeutics.[1][2][3] One such therapeutic is AMG 509 (xaluritamig), a bispecific T-cell engager (BiTE®) antibody designed to redirect the patient's own T-cells to recognize and eliminate STEAP1-expressing tumor cells.[4][5][6] Immunohistochemistry (IHC) is an essential tool for assessing STEAP1 expression in tumor tissues, which can aid in patient stratification, pharmacodynamic assessment, and understanding the mechanism of action of STEAP1-targeted therapies like AMG 509.

These application notes provide a detailed protocol for the immunohistochemical staining of STEAP1 in formalin-fixed, paraffin-embedded (FFPE) tissues and summarize the current understanding of STEAP1 expression in various cancer types. While the therapeutic agent mentioned in the topic is "CC-509," our comprehensive search indicates this is likely a typographical error for AMG 509 (xaluritamig) , a well-documented STEAP1-targeting agent. Therefore, this document will focus on AMG 509.

Data Presentation: STEAP1 Expression in Cancer Tissues

The following table summarizes the expression of STEAP1 in different cancer tissues as determined by immunohistochemistry. The data is presented using the H-score, a semi-quantitative scoring system that considers both the intensity of staining and the percentage of positively stained cells (H-score = Σ (Intensity × Percentage)).

Cancer TypeTissue TypePatient CohortSTEAP1 Expression (H-score/Percentage)Reference
Metastatic Castration-Resistant Prostate Cancer (mCRPC)Bone Metastases44 men with lethal mCRPCMean H-score: 193 (95% CI 171 to 215)[7]
Metastatic Castration-Resistant Prostate Cancer (mCRPC)Lymph Node Metastases44 men with lethal mCRPCMean H-score significantly lower than bone metastases[7]
Metastatic Castration-Resistant Prostate Cancer (mCRPC)Visceral Metastases44 men with lethal mCRPCMean H-score significantly lower than bone metastases[7]
Primary Prostate CancerTumor Tissue80 patients80% of tumors showed membranous STEAP1 expression[8]
Metastatic Prostate CancerLesions181 patients83% showed moderate to high expression[8]
Metastatic Prostate CancerBone Metastases31 patients77% showed moderate to high expression[8]
Ewing SarcomaTumor Tissue35 samples63% of samples showed high STEAP1 surface expression[9]
Non-Small Cell Lung Cancer (NSCLC)Tumor Tissue258 patients85.7% showed higher expression than normal tissue[10]
Colorectal CancerTumor Tissue165 patientsLow STEAP1 expression correlated with poor overall survival[11]
Prostatic AdenocarcinomaTumor Tissue40 cases57.5% showed a high score of expression
High-Grade Prostatic Intraepithelial Neoplasia (HGPIN)Pre-malignant Lesions8 cases75% showed a high score of expression

Experimental Protocols

Immunohistochemistry Protocol for STEAP1 in FFPE Tissues

This protocol provides a general guideline for the immunohistochemical detection of STEAP1 in formalin-fixed, paraffin-embedded tissue sections. Optimization may be required for specific antibodies and tissue types.

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., Tris-EDTA buffer, pH 9.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against STEAP1 (e.g., mouse monoclonal clone J2D2)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate-chromogen solution

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 changes for 5 minutes each).

    • Incubate slides in 100% ethanol (2 changes for 3 minutes each).

    • Incubate slides in 95% ethanol for 3 minutes.

    • Incubate slides in 70% ethanol for 3 minutes.

    • Rinse slides in deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated Tris-EDTA buffer (pH 9.0).

    • Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature in the buffer.

    • Rinse slides with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Peroxidase Blocking:

    • Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse slides with wash buffer.

  • Blocking:

    • Incubate slides with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-STEAP1 antibody to its optimal concentration in blocking buffer.

    • Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with wash buffer.

    • Incubate slides with a biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Signal Amplification:

    • Rinse slides with wash buffer.

    • Incubate slides with Streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Chromogenic Detection:

    • Rinse slides with wash buffer.

    • Incubate slides with DAB substrate-chromogen solution until the desired brown color develops.

    • Rinse slides with deionized water.

  • Counterstaining:

    • Counterstain slides with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate slides through graded ethanol (70%, 95%, 100%).

    • Clear slides in xylene.

    • Mount coverslips using a permanent mounting medium.

Visualizations

Experimental Workflow for STEAP1 Immunohistochemistry

STEAP1_IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Finalization Deparaffinization Deparaffinization in Xylene Rehydration Rehydration in graded Ethanol Deparaffinization->Rehydration AntigenRetrieval Antigen Retrieval (Heat-Induced) Rehydration->AntigenRetrieval PeroxidaseBlock Peroxidase Block AntigenRetrieval->PeroxidaseBlock Blocking Blocking (Normal Serum) PeroxidaseBlock->Blocking PrimaryAb Primary Antibody (anti-STEAP1) Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection Detection (Streptavidin-HRP) SecondaryAb->Detection Chromogen Chromogen (DAB) Detection->Chromogen Counterstain Counterstain (Hematoxylin) Chromogen->Counterstain Dehydration Dehydration Counterstain->Dehydration Mounting Mounting Dehydration->Mounting

Caption: Workflow for STEAP1 Immunohistochemistry.

STEAP1 Signaling Pathway in Cancer

STEAP1_Signaling cluster_cell Cancer Cell cluster_nucleus cluster_effects Cellular Effects STEAP1 STEAP1 JAK2 JAK2 STEAP1->JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation EMT_genes EMT-related genes (e.g., N-cadherin, Vimentin) Proliferation_genes Proliferation-related genes EMT Epithelial-Mesenchymal Transition (EMT) EMT_genes->EMT Proliferation Cell Proliferation Proliferation_genes->Proliferation Invasion Invasion & Metastasis EMT->Invasion

Caption: STEAP1-JAK2/STAT3 Signaling Pathway.

Concluding Remarks

The immunohistochemical detection of STEAP1 is a valuable tool in the research and development of STEAP1-targeted therapies such as AMG 509. The provided protocol offers a robust starting point for the assessment of STEAP1 expression in FFPE tissues. The summarized data highlights the prevalent expression of STEAP1 across various cancers, underscoring its relevance as a therapeutic target. Further investigation into the modulation of STEAP1 expression and its signaling pathways in response to treatment will be crucial for optimizing therapeutic strategies and improving patient outcomes.

References

Application Notes and Protocols for Long-Term Storage and Stability of Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific antibody designated "CC-509" is not publicly available. The following application notes and protocols are based on established principles and best practices for the long-term storage and stability of monoclonal antibodies in general. Researchers should always refer to the manufacturer's specific recommendations for any given antibody.

Introduction

Monoclonal antibodies (mAbs) are indispensable tools in research, diagnostics, and therapeutics. Their complex protein structure, however, makes them susceptible to degradation, which can compromise their efficacy and safety. Ensuring the long-term stability of mAbs is therefore a critical aspect of their development and use. This document provides a comprehensive overview of the factors influencing mAb stability, recommended storage conditions, and protocols for assessing their long-term viability.

Antibody instability can manifest as physical changes, such as aggregation and denaturation, or chemical modifications like deamidation and oxidation. These alterations can lead to a loss of binding affinity and an increased risk of immunogenicity.[1] Proper storage and handling are paramount to preserving the structural and functional integrity of antibodies over extended periods.

Factors Influencing Antibody Stability

Several factors can impact the long-term stability of monoclonal antibodies:

  • Temperature: Temperature is a critical factor. While short-term storage at 4°C is often acceptable, long-term storage typically requires freezing at -20°C or -80°C.[2] Repeated freeze-thaw cycles should be avoided as they can lead to aggregation and loss of activity.[3] Some enzyme-conjugated antibodies should not be frozen and are best stored at 4°C.[2]

  • pH: The pH of the storage buffer is crucial for maintaining the native conformation of the antibody. Most antibodies are stable in buffers with a pH range of 6.0 to 7.0, such as phosphate, histidine, or citrate buffers.[1]

  • Formulation: The composition of the storage buffer, including excipients, plays a significant role in stability. Cryoprotectants like glycerol (at 10-50%) can be added to prevent aggregation during freezing.[1] Stabilizers such as bovine serum albumin (BSA) can also be used, but their compatibility should be verified.[1]

  • Light Exposure: Fluorescently conjugated antibodies are particularly sensitive to photobleaching and should be protected from light during storage and handling.[2]

  • Microbial Contamination: To prevent microbial growth during storage at 4°C, preservatives like sodium azide can be added.[1]

Recommended Long-Term Storage Conditions

The optimal storage conditions are unique to each antibody, but general guidelines can be followed to maximize their shelf life.

Storage ConditionTemperatureDurationKey Considerations
Short-term Storage 4°CDays to weeksUse of preservatives like sodium azide is recommended to prevent microbial growth.[1] Suitable for working solutions.
Long-term Storage -20°C or -80°CMonths to yearsAliquotting the antibody into smaller, single-use volumes is crucial to avoid repeated freeze-thaw cycles.[2] Frost-free freezers should be avoided.[2]
Lyophilized Antibodies Room Temperature or -20°CYearsOffers excellent stability.[1][3] Reconstituted antibodies can be stored for shorter periods at 4°C or frozen for longer-term storage.[3]
Experimental Protocols for Stability Assessment

Robust stability testing is essential to determine the shelf life of an antibody and to ensure its performance over time.

1. Accelerated Stability Studies

Accelerated stability studies expose the antibody to stress conditions, such as elevated temperatures, to predict its long-term stability.

  • Objective: To evaluate the thermal stability of the antibody and identify potential degradation pathways.

  • Methodology:

    • Prepare aliquots of the antibody in its final formulation.

    • Incubate the aliquots at various elevated temperatures (e.g., 25°C, 37°C, or 40°C) for different durations (e.g., 1 week, 1 month, 3 months).[4][5][6]

    • A control group should be stored at the recommended long-term storage temperature (-20°C or -80°C).[5]

    • At each time point, retrieve the samples and assess their physical and functional properties using the assays described below.

    • Compare the results of the stressed samples to the control group to determine the rate of degradation.

2. Freeze-Thaw Stability Studies

This protocol assesses the antibody's resilience to repeated freezing and thawing cycles.

  • Objective: To determine the impact of freeze-thaw cycles on the antibody's integrity and activity.

  • Methodology:

    • Prepare aliquots of the antibody.

    • Subject the aliquots to a defined number of freeze-thaw cycles (e.g., 3-5 cycles). A typical cycle involves freezing at -20°C or -80°C followed by thawing at room temperature or on ice.[6]

    • A control sample should be kept at 4°C (if stable for the duration of the experiment) or frozen once.

    • After the cycles, analyze the samples for aggregation, fragmentation, and functional activity.

3. Analytical Methods for Stability Assessment

A panel of analytical techniques should be employed to monitor the physical and chemical stability of the antibody.

Parameter AssessedAnalytical TechniquePurpose
Aggregation/Fragmentation Size Exclusion Chromatography (SEC-HPLC)To quantify the percentage of high molecular weight aggregates and low molecular weight fragments.[7]
Purity and Integrity Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) under reducing and non-reducing conditionsTo visualize the intact antibody and its subunits (heavy and light chains) and to detect any fragments or aggregates.[7]
Charge Variants Ion-Exchange Chromatography (IEX-HPLC)To detect chemical modifications such as deamidation and oxidation that can alter the antibody's surface charge.
Binding Activity Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR)To measure the antibody's ability to bind to its target antigen, which is a direct indicator of its functional integrity.[7]
Visual Inspection Visual assessmentTo check for the presence of particulate matter or changes in color and clarity.[7]
pH Measurement pH meterTo ensure the pH of the formulation remains within the optimal range.[7]

Visualizations

Experimental_Workflow_for_Antibody_Stability_Assessment cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analytical Testing at Time Points cluster_evaluation Data Evaluation prep Prepare Antibody Aliquots in Final Formulation accelerated Accelerated Stability (e.g., 25°C, 37°C, 40°C) prep->accelerated Expose to Conditions freezethaw Freeze-Thaw Cycles (3-5 cycles) prep->freezethaw Expose to Conditions control Control Storage (-20°C or -80°C) prep->control Expose to Conditions sec SEC-HPLC (Aggregation/Fragmentation) accelerated->sec freezethaw->sec control->sec sds SDS-PAGE (Purity/Integrity) sec->sds iex IEX-HPLC (Charge Variants) sds->iex elisa ELISA/SPR (Binding Activity) iex->elisa visual Visual Inspection (Particulates/Clarity) elisa->visual data_analysis Compare Stressed Samples to Control visual->data_analysis shelf_life Determine Shelf Life and Degradation Rates data_analysis->shelf_life

Caption: Workflow for assessing monoclonal antibody stability.

Note on Signaling Pathways: As the specific target for a "this compound antibody" is unknown, a generic signaling pathway is presented below for illustrative purposes. This diagram depicts a common receptor tyrosine kinase (RTK) pathway, which is a frequent target for therapeutic antibodies.

Signaling_Pathway_Example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rtk Receptor Tyrosine Kinase (RTK) ras RAS rtk->ras Activates ligand Ligand (e.g., Growth Factor) ligand->rtk Binds raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription Phosphorylates gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression antibody Therapeutic Antibody (Blocks Ligand Binding) antibody->ligand Inhibits

Caption: Example of an antibody inhibiting an RTK signaling pathway.

References

Application Notes and Protocols for T-Cell Mediated Lysis of Tumor Cells Induced by Xaluritamig (AMG 509)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xaluritamig, also known as AMG 509, is a bispecific T-cell engager (TCE) antibody designed to redirect a patient's own T-cells to recognize and eliminate tumor cells.[1][2][3] This document provides detailed application notes and protocols for researchers utilizing Xaluritamig to study and induce T-cell mediated lysis of tumor cells expressing the Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1). STEAP1 is a cell surface antigen highly expressed in prostate cancer, making it an attractive target for cancer immunotherapy.[1][2][3][4] Xaluritamig's unique "2+1" format, featuring two STEAP1-binding domains and one CD3-binding domain, allows for potent and selective targeting of tumor cells with high STEAP1 expression.[1][4]

Mechanism of Action

Xaluritamig facilitates the formation of a cytolytic synapse between a T-cell and a STEAP1-expressing tumor cell.[5] One arm of the antibody binds to the CD3 epsilon subunit of the T-cell receptor complex, while the other two arms bind to STEAP1 on the tumor cell surface.[1][4] This cross-linking triggers T-cell activation, leading to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target tumor cell.[1] This process is independent of the major histocompatibility complex (MHC) and represents a promising strategy for overcoming immune escape mechanisms in cancer.[1]

Signaling Pathway of Xaluritamig-Mediated T-Cell Cytotoxicity

Xaluritamig_Signaling_Pathway Xaluritamig-Mediated T-Cell Activation and Tumor Cell Lysis cluster_tumor_cell STEAP1+ Tumor Cell cluster_t_cell T-Cell TumorCell Tumor Cell STEAP1 STEAP1 Apoptosis Tumor Cell Apoptosis TCell T-Cell CD3 CD3 TCR_Signaling TCR Signaling Cascade CD3->TCR_Signaling Activates Xaluritamig Xaluritamig (AMG 509) Xaluritamig->STEAP1 Binds Xaluritamig->CD3 Binds Granzyme_Perforin Granzyme & Perforin Release TCR_Signaling->Granzyme_Perforin Induces Granzyme_Perforin->Apoptosis Causes

Caption: Xaluritamig simultaneously binds to STEAP1 on tumor cells and CD3 on T-cells, triggering T-cell activation and subsequent tumor cell apoptosis.

Data Presentation

The following tables summarize the in vitro potency of Xaluritamig in mediating T-cell dependent cellular cytotoxicity (TDCC) against various prostate cancer cell lines.

Table 1: Xaluritamig (AMG 509) Potency in Prostate Cancer Cell Lines

Cell LineSTEAP1 Expression (Antibodies/Cell)Xaluritamig EC50 (pM)
C4-2B-LucHigh18.9 (median across 17 cell lines)[6]
22Rv1-LucLow>10,000[1]
22Rv1-Luc (STEAP1 overexpressing)HighPotent activity observed[1]

EC50 values represent the concentration of Xaluritamig required to achieve 50% of the maximum cell lysis.

Table 2: T-Cell Activation Markers Induced by Xaluritamig

Cell LineT-Cell Activation MarkerObservation
C4-2B-LucCD25 and CD69 on CD4+ and CD8+ T-cellsDose-dependent upregulation[7]
C4-2B-LucCytokine Release (e.g., IFNγ)Dose-dependent increase

Experimental Protocols

In Vitro T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay

This protocol outlines a method to assess the ability of Xaluritamig to induce T-cell mediated lysis of STEAP1-expressing tumor cells.

Materials:

  • Target Cells: STEAP1-positive tumor cell line (e.g., C4-2B-Luc) and a STEAP1-negative control cell line.

  • Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells.

  • Antibody: Xaluritamig (AMG 509) and a non-targeting control antibody.

  • Culture Medium: RPMI-1640 supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin.

  • Assay Plate: 96-well flat-bottom tissue culture plates.

  • Detection Reagent: Luciferase assay reagent (for luciferase-expressing target cells) or a lactate dehydrogenase (LDH) cytotoxicity assay kit.

Experimental Workflow Diagram

TDCC_Assay_Workflow T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay Workflow start Start plate_target_cells Plate Target Cells (e.g., C4-2B-Luc) start->plate_target_cells add_effector_cells Add Effector Cells (Human T-cells) plate_target_cells->add_effector_cells add_xaluritamig Add Xaluritamig (AMG 509) (Varying Concentrations) add_effector_cells->add_xaluritamig incubate Co-incubate for 48-72 hours add_xaluritamig->incubate measure_lysis Measure Cell Lysis (e.g., Luciferase Assay) incubate->measure_lysis analyze_data Analyze Data and Determine EC50 measure_lysis->analyze_data end End analyze_data->end

Caption: Workflow for assessing Xaluritamig-mediated tumor cell lysis.

Procedure:

  • Target Cell Plating: Seed the target cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight to allow for adherence.

  • Effector Cell Preparation: Isolate human T-cells from healthy donor PBMCs.

  • Co-culture Setup:

    • Remove the culture medium from the target cell plate.

    • Add effector cells to the wells at a desired effector-to-target (E:T) ratio (e.g., 10:1).[1]

    • Add serial dilutions of Xaluritamig or control antibody to the wells.

  • Incubation: Co-culture the cells for 48-72 hours at 37°C in a humidified incubator.[1]

  • Cytotoxicity Measurement:

    • For luciferase-based assays: Add luciferase substrate and measure the luminescence using a plate reader. A decrease in signal indicates cell lysis.

    • For LDH assays: Collect the supernatant and measure LDH release according to the manufacturer's instructions. An increase in LDH indicates cell lysis.

  • Data Analysis: Calculate the percentage of specific lysis for each antibody concentration and determine the EC50 value by fitting the data to a four-parameter logistic curve.

T-Cell Activation Assay

This protocol is for measuring the activation of T-cells in response to Xaluritamig-mediated engagement with target cells.

Materials:

  • Same materials as the TDCC assay.

  • Flow Cytometry Antibodies: Fluorochrome-conjugated antibodies against human CD3, CD4, CD8, CD25, and CD69.

  • Flow Cytometer: A flow cytometer for multi-color analysis.

Procedure:

  • Co-culture Setup: Set up the co-culture of target and effector cells with Xaluritamig as described in the TDCC assay protocol.

  • Cell Staining: After the desired incubation period (e.g., 24-48 hours), harvest the cells and stain them with the fluorescently labeled antibodies for T-cell surface markers (CD3, CD4, CD8, CD25, CD69).

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Gate on the CD4+ and CD8+ T-cell populations and quantify the percentage of cells expressing the activation markers CD25 and CD69.

Conclusion

Xaluritamig (AMG 509) is a potent inducer of T-cell mediated lysis of STEAP1-expressing tumor cells. The provided protocols offer a framework for researchers to investigate its mechanism of action and preclinical efficacy. These assays are crucial for the continued development and understanding of this promising cancer therapeutic.

References

Application Notes and Protocols for In Vivo Studies with AMG 509 (Xaluritamig)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: AMG 509, also known as Xaluritamig, is a bispecific T-cell engager (TCE) antibody designed for cancer immunotherapy.[1][2][3] It targets the Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1), a cell surface antigen highly expressed in prostate cancer, and the CD3 receptor on T-cells.[1][4] The unique "2+1" format of AMG 509, featuring two anti-STEAP1 antigen-binding fragments (Fab) and one anti-CD3 single-chain variable fragment (scFv), enhances its avidity for STEAP1-expressing tumor cells.[5][6] This design facilitates the formation of an immunological synapse between the cancer cell and the T-cell, leading to T-cell activation and subsequent lysis of the tumor cell.[3][4] These application notes provide a comprehensive guide to designing and executing in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of AMG 509.

Mechanism of Action: Signaling Pathway

AMG 509 acts as a bridge between a T-cell and a STEAP1-expressing cancer cell. This engagement triggers a signaling cascade within the T-cell, leading to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target cancer cell.

AMG509_Mechanism_of_Action cluster_tumor STEAP1-Expressing Tumor Cell cluster_tcell T-Cell cluster_lysis Outcome Tumor Tumor Cell STEAP1 STEAP1 AMG509 AMG 509 STEAP1->AMG509 Binds (2x Fab) TCell T-Cell CD3 CD3 Lysis Tumor Cell Lysis TCell->Lysis Induces CD3->AMG509 Binds (1x scFv) AMG509->TCell Activates

Caption: AMG 509 bridges T-cells and tumor cells, inducing targeted cell lysis.

Preclinical Data Summary

Quantitative data from preclinical studies are crucial for designing robust in vivo experiments. The following tables summarize the in vitro potency and in vivo efficacy of AMG 509.

Table 1: In Vitro T-Cell Redirected Lysis of STEAP1-Expressing Cancer Cell Lines by AMG 509

Cell LineCancer TypeSTEAP1 Expression (ABS/cell)EC50 (pM)
22RV1-STEAP1Prostate CancerHigh~1
SK-N-MCEwing SarcomaModerate~10
ES-7Ewing SarcomaModerate~9
C4-2BProstate Cancer168,500<50
LNCaPProstate Cancer11,200~100

Data compiled from publicly available preclinical data.[5][6]

Table 2: In Vivo Efficacy of AMG 509 in Xenograft Mouse Models

Animal ModelTumor Cell LineAMG 509 Dose (mg/kg)Outcome
NOD/SCID Mice22RV1-STEAP10.0198% tumor growth inhibition
NOD/SCID Mice22RV1-STEAP10.160% tumor regression
NOD/SCID Mice22RV1-STEAP11.055% tumor regression
NOD/SCID MiceES-7 (Ewing Sarcoma)0.0180% tumor growth inhibition
NOD/SCID MiceES-7 (Ewing Sarcoma)0.183% tumor regression
NOD/SCID MiceES-7 (Ewing Sarcoma)1.033% tumor regression

Data based on studies in xenograft models with engrafted human T-cells.[6]

Table 3: Exploratory Pharmacokinetic (PK) Parameters of AMG 509 in Cynomolgus Monkeys

ParameterValue
Cmax> 400-fold median EC50
Cmin> 14-fold median EC50
Mean Terminal Half-life~3 to 4 days

Data from exploratory PK/toxicity studies.[3][6]

Experimental Design and Protocols

A well-structured experimental design is paramount for obtaining reproducible and translatable in vivo data.

Overall Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of AMG 509.

Experimental_Workflow A 1. Animal Model Preparation (e.g., NOD/SCID mice) B 2. Tumor Cell Implantation (STEAP1-expressing cells) A->B C 3. Human T-Cell Engraftment (e.g., PBMCs) B->C D 4. Tumor Growth Monitoring (to palpable size) C->D E 5. Randomization into Treatment Groups D->E F 6. AMG 509 Administration (Vehicle, Low Dose, High Dose) E->F G 7. Efficacy Assessment (Tumor Volume, Body Weight) F->G H 8. PK/PD Sample Collection (Blood, Tumor Tissue) G->H I 9. Data Analysis & Reporting H->I

Caption: Standard workflow for an in vivo efficacy study of AMG 509.

Protocol 1: Xenograft Model Establishment and T-Cell Engraftment

This protocol describes the establishment of a human prostate cancer xenograft model in immunodeficient mice, followed by the engraftment of human T-cells.

Materials:

  • 6-8 week old male immunodeficient mice (e.g., NOD/SCID or NSG).

  • STEAP1-expressing prostate cancer cells (e.g., 22RV1-STEAP1).

  • Matrigel or similar basement membrane matrix.

  • Sterile PBS and cell culture medium.

  • Human Peripheral Blood Mononuclear Cells (PBMCs).

  • Standard animal handling and injection equipment.

Methodology:

  • Tumor Cell Preparation: Culture STEAP1-expressing cancer cells under standard conditions. On the day of injection, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Human T-Cell Engraftment: Once tumors reach a predetermined size (e.g., 100-150 mm³), inject human PBMCs (e.g., 10 x 10^6 cells per mouse) intravenously or intraperitoneally. This step is critical as AMG 509 requires human T-cells for its mechanism of action.

  • Randomization: A few days post-PBMC injection, randomize animals into treatment and control groups based on tumor volume.

Protocol 2: AMG 509 Administration and Dosing

This protocol outlines the preparation and administration of AMG 509.

Materials:

  • Lyophilized or liquid stock of AMG 509.

  • Sterile, preservative-free vehicle (e.g., PBS or formulation buffer).

  • Appropriate syringes and needles for the chosen route of administration.

Methodology:

  • Reconstitution and Dilution: Reconstitute and/or dilute AMG 509 to the desired final concentrations using the specified sterile vehicle. Prepare fresh dilutions for each administration day.

  • Route of Administration: The route of administration should be consistent with preclinical data, typically intravenous (IV) or intraperitoneal (IP).[7]

  • Dosing Schedule: Based on preclinical efficacy studies, a typical dosing schedule might be once or twice weekly.[6][8] Doses ranging from 0.01 to 1.0 mg/kg have shown anti-tumor activity in mouse models.[6]

  • Administration: Administer the prepared AMG 509 solution or vehicle control to the respective animal groups. Record the date, time, dose, and volume administered for each animal.

Protocol 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

This protocol details the collection of samples for PK and PD assessment to understand drug exposure and biological activity.

Materials:

  • Blood collection tubes (e.g., EDTA-coated).

  • Centrifuge.

  • Tissue lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Equipment for flow cytometry and/or immunohistochemistry (IHC).

Methodology:

  • PK Sample Collection:

    • Collect blood samples via submandibular or saphenous vein bleeding at predetermined time points post-dose (e.g., 1, 6, 24, 48, 96, and 168 hours).

    • Process blood to plasma by centrifugation and store at -80°C until analysis by a validated method, such as ELISA or LC-MS/MS.[9]

  • PD Sample Collection (Tumor Tissue):

    • At the end of the study, euthanize animals and excise tumors.

    • For flow cytometry, process a portion of the tumor into a single-cell suspension to analyze T-cell infiltration (e.g., CD3+, CD8+, CD4+) and activation markers (e.g., CD25, CD69).[5]

    • For IHC, fix a portion of the tumor in formalin and embed in paraffin to visualize immune cell infiltration and markers of apoptosis.

    • For Western Blotting, snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C. Homogenize the tissue in lysis buffer to analyze protein expression levels.[9]

Logical Framework for Dose Selection

The selection of doses for in vivo studies and subsequent clinical trials is a critical process based on the integration of preclinical data.

Dose_Selection_Logic cluster_preclinical Preclinical Data Inputs cluster_decision Decision Process cluster_output Output A In Vitro Potency (EC50) E Identify Minimum Anticipated Biological Effect Level (MABEL) A->E B In Vivo Efficacy (Tumor Regression at X mg/kg) B->E C Pharmacokinetics (PK) (Half-life, Exposure) G Model Human PK and Exposure C->G D Toxicology Studies (e.g., in Cynomolgus Monkeys) F Determine No Observed Adverse Effect Level (NOAEL) D->F H Select Starting Dose for Phase 1 Clinical Trial E->H F->H G->H I Define Dose Escalation Strategy H->I

Caption: Logic for translating preclinical data to clinical dose selection.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CC-509 In Vitro Assay Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CC-509 (also known as CC-90009) in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experimentation, ensuring data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a Cereblon E3 Ligase Modulating Drug (CELMoD). It acts as a "molecular glue," binding to the Cereblon (CRBN) protein, which is the substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4CRBN). This binding event alters CRBN's substrate specificity, causing it to recognize and bind to the G1 to S phase transition 1 (GSPT1) protein. The newly formed this compound-CRBN-GSPT1 ternary complex leads to the polyubiquitination of GSPT1, tagging it for degradation by the 26S proteasome.[1][2][3][4] The subsequent loss of GSPT1 protein induces apoptosis and exhibits potent anti-proliferative effects, particularly in Acute Myeloid Leukemia (AML) cells.[5][6][7]

Q2: My this compound assay results are inconsistent between experiments. What are the common causes of variability?

A2: Variability in in vitro assays can stem from several factors:

  • Cell Health and Passage Number: Ensure cells are healthy, free of contamination, and within a consistent, low passage number range. Senescent or unhealthy cells will respond differently to treatment.

  • Reagent Consistency: Use freshly prepared reagents and ensure the quality and concentration of this compound stock solutions are consistent. Perform regular quality control checks on media, sera, and other critical reagents.

  • Assay Timing and Density: Cell density at the time of treatment and the duration of drug exposure can significantly impact results. Adhere strictly to the optimized cell seeding densities and incubation times outlined in your protocol.

  • Operator Variability: Minor differences in pipetting technique, incubation times, or cell handling can introduce variability. Standardize protocols and ensure all users are trained consistently.

  • CRBN Expression Levels: The cellular abundance of CRBN is critical for this compound efficacy. Variations in CRBN expression between different cell lines or even between different passages of the same cell line can lead to inconsistent results.[3]

Q3: I am not observing the expected degradation of GSPT1 in my Western blot. What should I check?

A3: If GSPT1 degradation is not observed, consider the following:

  • Drug Concentration and Treatment Time: Ensure you are using an appropriate concentration range and treatment duration. GSPT1 degradation is typically rapid and can be observed within hours.[6] A 24-hour treatment with 100 nM CC-90009 has been shown to reduce GSPT1 levels by over 70% in primary AML samples.[6]

  • Proteasome Function: The degradation of GSPT1 is dependent on the proteasome. To confirm this, you can co-treat cells with this compound and a proteasome inhibitor (e.g., MG132 or bortezomib). If GSPT1 levels are "rescued" in the presence of the proteasome inhibitor, it confirms the degradation is proteasome-dependent.[1]

  • CRBN Expression: Verify that your cell line expresses sufficient levels of Cereblon (CRBN). Cells with low or absent CRBN expression will be resistant to this compound. You can check CRBN expression via Western blot or qPCR.

  • Antibody Quality: Ensure your primary antibody against GSPT1 is validated and working correctly. Run positive and negative controls to confirm antibody specificity.

  • Ternary Complex Formation: Resistance can arise from mutations in CRBN that prevent this compound binding or subsequent recruitment of GSPT1.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability (IC50) Data
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Seeding Perform a cell count using a hemocytometer or automated cell counter before seeding. Ensure even cell suspension before plating.Consistent cell numbers across all wells, leading to more reproducible viability readouts.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. Ensure proper mixing of reagents in all wells.Minimized variability between replicate wells and across the plate.
Suboptimal Drug Dilution Series Prepare a fresh serial dilution of this compound for each experiment from a validated, high-concentration stock. Use a logarithmic dilution series that brackets the expected IC50 value.A clear dose-response curve that allows for accurate IC50 calculation.
Variable Incubation Times Use a precise timer for all incubation steps, including drug treatment and reagent addition.Reduced well-to-well and plate-to-plate variability.
Issue 2: Inconsistent GSPT1 Degradation (DC50/Dmax) Data
Potential Cause Troubleshooting Step Expected Outcome
"Hook Effect" At very high concentrations, bifunctional molecules can inhibit the formation of the ternary complex, leading to reduced degradation. Test a wider range of this compound concentrations, including lower doses.A bell-shaped dose-response curve for degradation, with maximal degradation (Dmax) at an optimal concentration, and reduced degradation at higher concentrations.
Variable Lysis/Sample Prep Ensure complete cell lysis and consistent protein quantification for all samples before loading for Western blot. Use a consistent lysis buffer and protocol.Equal protein loading across all lanes, allowing for accurate quantification of GSPT1 levels relative to a loading control.
Transfer and Blotting Issues Optimize Western blot transfer conditions (time, voltage) for GSPT1. Ensure the membrane is properly blocked and incubated with primary and secondary antibodies.Clear, specific bands for GSPT1 and the loading control, with low background.
Low CRBN Levels If Dmax is consistently low (<80-90%), assess CRBN protein levels in your cell line. Consider using a cell line known to have robust CRBN expression as a positive control.Confirmation of sufficient CRBN expression for efficient this compound-mediated degradation. In clinical studies, a dose of 2.4 mg resulted in >90% GSPT1 degradation.

Data Presentation

Table 1: Representative In Vitro Anti-proliferative Activity of this compound in AML Cell Lines
Cell LineGenetic TraitsIC50 (nM)Notes
KG-1FGFR1 activated, NRAS mutantPotentThis compound shows strong anti-proliferative effects in various AML cell lines.[6]
HL-60MYC amplifiedPotentActivity is linked to the induction of apoptosis.[6]
NB4PML-RARA fusionPotentThe antiproliferative effect is a direct consequence of GSPT1 degradation.[6]
MV4-11FLT3-ITDPotentDemonstrates efficacy in AML with adverse risk features.[6]
OCI-AML3DNMT3A mutantLess PotentSome cell lines may exhibit reduced sensitivity.

Note: Specific IC50 values for this compound are not publicly available in a consolidated format. The term "Potent" indicates significant anti-proliferative activity as demonstrated in preclinical studies. Researchers should determine specific IC50 values empirically in their cell lines of interest.

Table 2: Representative GSPT1 Degradation Data for this compound
Cell TypeTreatmentDC50 (nM)Dmax (%)Notes
AML Cell Lines (e.g., KG-1)24h this compound< 100> 90%Degradation is rapid and profound in sensitive cell lines.
Primary AML Samples24h this compound (100 nM)N/A> 70%Demonstrates efficacy in patient-derived cells.[6]
Peripheral Blood T-cells (in vivo)This compound (≥ 1.2 mg)N/A> 90%GSPT1 degradation is a robust pharmacodynamic biomarker.[5]

Note: DC50 (concentration for 50% degradation) and Dmax (maximal degradation) should be determined experimentally. The values provided are representative based on published data.

Experimental Protocols & Visualizations

This compound Signaling Pathway

The diagram below illustrates the mechanism of action of this compound in inducing the degradation of the GSPT1 protein.

CC509_Pathway cluster_CRL4 CRL4-CRBN E3 Ligase Complex CRBN Cereblon (CRBN) CUL4 Cullin-4 DDB1 DDB1 CUL4->DDB1 ROC1 ROC1 CUL4->ROC1 DDB1->CRBN GSPT1 GSPT1 Protein ROC1->GSPT1 Polyubiquitination CC509 This compound CC509->CRBN Binds ('Molecular Glue') GSPT1->CRBN Proteasome 26S Proteasome GSPT1->Proteasome Targeted for degradation Apoptosis Apoptosis Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation Degradation->Apoptosis Leads to

This compound Mechanism of Action
Detailed Protocol: Cell Viability Assay (using CellTiter-Glo®)

This protocol is for determining the IC50 of this compound in a 96-well format.

Materials:

  • AML cell line of interest (e.g., KG-1)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete culture medium to a final concentration of 5 x 104 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate (5,000 cells/well).

    • Include wells with medium only for background measurement.

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete culture medium. A typical final concentration range would be 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Carefully remove 100 µL of medium from each well and add 100 µL of the 2X compound dilutions.

    • Incubate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all readings.

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the normalized data against the log of the this compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Experimental Workflow: From Cell Culture to Data Analysis

The diagram below outlines the typical experimental workflow for assessing this compound's effect on cell viability and GSPT1 degradation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Culture AML Cells B1 Seed Cells in Plates (96-well for viability, 6-well for WB) A1->B1 A2 Prepare this compound Serial Dilutions B2 Treat Cells with this compound (e.g., 24-72 hours) A2->B2 B1->B2 C1 Cell Viability Assay (e.g., CellTiter-Glo) B2->C1 D1 Lysis & Protein Quantification B2->D1 C2 Calculate IC50 C1->C2 D2 Western Blot for GSPT1 D1->D2 D3 Calculate DC50 / Dmax D2->D3 Troubleshooting_Flowchart cluster_viability Troubleshooting Viability Assay cluster_degradation Troubleshooting Degradation Assay start Unexpected Result (e.g., High Variability, No Effect) q1 Is the issue with Cell Viability (IC50) or Degradation (DC50)? start->q1 v1 Check Cell Health: Passage #, Morphology, Contamination q1->v1 Viability (IC50) d1 Confirm CRBN Expression in Cell Line via WB q1->d1 Degradation (DC50) v2 Verify Seeding Density & Reagent Preparation v1->v2 v3 Assess 'Edge Effects' and Plate Uniformity v2->v3 v4 Run Positive Control (e.g., Staurosporine) v3->v4 v_end Re-run Assay v4->v_end d2 Run Proteasome Inhibitor Co-treatment Control (e.g., MG132) d1->d2 d3 Validate GSPT1 Antibody and Loading Control d2->d3 d4 Test for 'Hook Effect' with a Wider Dose Range d3->d4 d_end Re-run Assay d4->d_end

References

Technical Support Center: Mitigating Cytokine Release Syndrome in Preclinical Mouse Models of CC-509 (Xaluritamig/AMG 509) Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for managing and mitigating cytokine release syndrome (CRS) in mouse models treated with the STEAP1xCD3 bispecific T-cell engager CC-509 (also known as Xaluritamig or AMG 509).

Frequently Asked Questions (FAQs)

Q1: What is this compound (Xaluritamig/AMG 509) and how does it induce Cytokine Release Syndrome?

A1: this compound is a bispecific, half-life extended T-cell engaging antibody designed to treat STEAP1-expressing cancers, such as metastatic castration-resistant prostate cancer.[1] It has two arms that bind to the STEAP1 protein on tumor cells and one arm that binds to the CD3 receptor on T-cells.[1][2] This cross-linking forces an interaction between the T-cell and the cancer cell, leading to T-cell activation, proliferation, and potent, targeted killing of the tumor cell.[2] A direct and expected consequence of this potent T-cell activation is the rapid release of inflammatory cytokines, which can lead to a systemic inflammatory response known as Cytokine Release Syndrome (CRS).[2][3]

Q2: What are the typical signs of CRS in mouse models treated with this compound?

A2: In mouse models, CRS manifests with a range of clinical and biological signs. Researchers should monitor for:

  • Clinical Signs: Weight loss, hypothermia, ruffled fur, lethargy, and reduced activity. In severe cases, respiratory distress and mortality can occur.

  • Biological Markers: A rapid and significant increase in the plasma levels of pro-inflammatory cytokines. Key human cytokines to measure in humanized mouse models include IFN-γ, TNF-α, IL-6, IL-2, and IL-10.[2] Murine cytokines, such as IL-6, may also be elevated, indicating the involvement of host myeloid cells in amplifying the cytokine storm.[4]

Q3: Which mouse models are most suitable for studying this compound-induced CRS?

A3: Standard immunodeficient mouse models (e.g., NOD/SCID) xenografted with human tumors are necessary to test the anti-tumor activity of this compound. To study CRS, which is a human T-cell-mediated phenomenon, it is essential to use humanized mouse models . These are immunodeficient mice engrafted with human immune cells, typically from peripheral blood mononuclear cells (PBMCs) or CD34+ hematopoietic stem cells.[3][5][6] The NSG-SGM3 mouse model is particularly sensitive for studying CRS as it supports the development of both human lymphoid and myeloid lineages, which are crucial for the full manifestation of the syndrome.[1][4]

Q4: What are the primary strategies to mitigate CRS in preclinical this compound studies?

A4: The main strategies for mitigating CRS, adapted from clinical and preclinical studies of other T-cell engaging therapies, fall into three categories:

  • Corticosteroids: Dexamethasone is a potent anti-inflammatory agent commonly used to manage CRS.[2][7] However, its use should be carefully considered as it can have lymphotoxic effects and potentially dampen the anti-tumor efficacy of the T-cell engager.[8][9]

  • Cytokine Blockade: Targeting key cytokines is a more specific approach. Tocilizumab, an antibody that blocks the IL-6 receptor, is a clinically approved and effective treatment for CRS.[2][10][11] Other agents targeting IL-1 (Anakinra), TNF-α, or GM-CSF are also under investigation.[2]

  • Dose Modulation: Step-dosing, where the initial doses are low and gradually escalated, is a common clinical strategy to mitigate CRS by allowing for controlled T-cell activation. This can be mimicked in preclinical models.

Q5: Will CRS mitigation strategies affect the anti-tumor efficacy of this compound?

A5: This is a critical consideration. Broad-spectrum immunosuppressants like high-dose corticosteroids can inhibit T-cell function and reduce the therapeutic efficacy of this compound.[8][9] More targeted approaches, such as IL-6 receptor blockade with tocilizumab, are generally preferred as they have been shown to control CRS symptoms without significantly compromising the anti-tumor activity of T-cell therapies.[8][9] It is crucial to include appropriate experimental arms to evaluate the impact of any mitigation strategy on tumor growth inhibition.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Rapid and severe weight loss (>15%) and mortality within 48-72 hours post-CC-509 administration. High-grade CRS due to high tumor burden, high this compound dose, or high number of engrafted human T-cells.1. Confirm CRS: Immediately collect plasma to analyze for key human and murine cytokines (IFN-γ, TNF-α, IL-6). 2. Reduce Dose: In subsequent cohorts, lower the initial dose of this compound or implement a step-dosing regimen. 3. Prophylactic Mitigation: Treat a cohort with a prophylactic CRS mitigation agent, such as tocilizumab, administered shortly before or concurrently with this compound. 4. Adjust Tumor Burden: Start treatment at an earlier stage when the tumor burden is lower.
Variable CRS severity observed between mice in the same treatment group. Donor-to-donor variability in the human PBMCs used for engraftment.[5]1. Increase Group Size: Use a larger number of mice per group to account for biological variability. 2. Use Multiple Donors: If possible, run parallel experiments with PBMCs from different donors to assess the range of responses. 3. Monitor T-cell Engraftment: Quantify the level of human CD3+ T-cell engraftment in the peripheral blood of each mouse before starting treatment to ensure consistency.
No significant anti-tumor effect is observed in the this compound treatment group. Insufficient T-cell engraftment, low STEAP1 expression on tumor cells, or immunosuppressive mitigation strategy.1. Verify T-cell Engraftment: Confirm the presence of human CD3+ T-cells in the blood and, if possible, the tumor microenvironment. 2. Confirm STEAP1 Expression: Verify the expression of STEAP1 on your tumor cell line using flow cytometry or immunohistochemistry.[2] 3. Evaluate Mitigation Agent: If a mitigation agent like dexamethasone was used, run a parallel cohort with this compound alone or with a non-immunosuppressive agent like tocilizumab to assess its impact on efficacy.[8]
Elevated cytokine levels are detected, but mice show minimal clinical signs of CRS. The cytokine storm may not have reached the threshold to cause overt clinical symptoms, or the mouse strain may be less sensitive.1. Continue Monitoring: Continue to monitor clinical signs (weight, temperature) for delayed onset of CRS. 2. Expand Cytokine Panel: Analyze a broader panel of cytokines to better understand the inflammatory profile. 3. Consider a More Sensitive Model: For future studies, consider using a more sensitive humanized mouse model like the NSG-SGM3.[1][4]

Data Presentation: Quantitative Summary Tables

Table 1: Recommended Dosing for CRS Mitigation Agents in Mouse Models

Agent Mechanism of Action Typical Dose Range (in vivo) Route of Administration Timing of Administration Reference
Dexamethasone Corticosteroid5 - 10 mg/kgIntraperitoneal (IP) or Intravenous (IV)Prophylactic (1-2 hours before this compound) or Therapeutic[2][8]
Tocilizumab (or murine surrogate) IL-6 Receptor Antagonist8 - 10 mg/kgIntraperitoneal (IP) or Intravenous (IV)Prophylactic (1-2 hours before this compound) or Therapeutic[8][9][10]
Anakinra IL-1 Receptor Antagonist10 - 100 mg/kgSubcutaneous (SC) or Intraperitoneal (IP)Prophylactic or Therapeutic[2]

Table 2: Typical Cytokine Profile in Humanized Mice with Severe CRS

Cytokine Species of Origin Fold Increase (vs. Control) Typical Peak Time Post-Treatment
IFN-γ Human> 100-fold24 - 48 hours
TNF-α Human> 50-fold24 - 48 hours
IL-6 Human & Murine> 100-fold24 - 72 hours
IL-10 Human> 50-fold24 - 48 hours
IL-2 Human> 10-fold24 - 48 hours
MCP-1 Murine> 20-fold48 - 72 hours
(Note: Fold increases are approximate and can vary significantly based on the mouse model, tumor burden, this compound dose, and PBMC donor.[4])

Experimental Protocols

Protocol 1: Induction and Monitoring of CRS in a Humanized Mouse Model

  • Animal Model: Use immunodeficient mice (e.g., NSG) aged 6-8 weeks.

  • Tumor Implantation: Subcutaneously or intraperitoneally implant a STEAP1-positive human prostate cancer cell line (e.g., C4-2B).[2] Allow the tumor to establish to a predetermined size (e.g., 100-200 mm³ for subcutaneous tumors).

  • Humanization: Intravenously inject 5-10 x 10⁶ human PBMCs. Allow 5-7 days for engraftment. Confirm engraftment by analyzing a small blood sample for human CD45+ and CD3+ cells via flow cytometry.

  • This compound Administration: Administer this compound intravenously at the desired dose. Include a vehicle control group.

  • CRS Monitoring:

    • Clinical: Record body weight and clinical score (based on posture, activity, fur texture) daily for at least 14 days. Measure body temperature at regular intervals (e.g., every 6-12 hours) for the first 72 hours.

    • Cytokine Analysis: Collect peripheral blood via submandibular or tail vein bleed at baseline (pre-treatment) and at key time points post-treatment (e.g., 6, 24, 48, 72 hours). Isolate plasma and analyze for a panel of human and murine cytokines using a multiplex immunoassay (e.g., Luminex).

  • Efficacy Monitoring: Measure tumor volume with calipers (for subcutaneous tumors) every 2-3 days.

Protocol 2: Prophylactic Mitigation of CRS with Tocilizumab

  • Follow Steps 1-3 from Protocol 1.

  • Group Allocation: Establish at least four experimental groups:

    • Group 1: Vehicle Control

    • Group 2: this compound only

    • Group 3: Tocilizumab only

    • Group 4: Tocilizumab + this compound

  • Mitigation Agent Administration: Administer tocilizumab (or a species-specific surrogate) at a dose of 8-10 mg/kg via intraperitoneal injection approximately 1-2 hours before the administration of this compound.[8][9]

  • This compound Administration: Administer this compound as described in Protocol 1.

  • Monitoring: Perform CRS and efficacy monitoring as detailed in Protocol 1 to assess both the reduction in CRS symptoms and any potential impact on the anti-tumor activity of this compound.

Mandatory Visualizations

CRS_Signaling_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_myeloid Myeloid Cell Tumor STEAP1+ Tumor Cell TCell T-Cell (CD3+) TCell->Tumor Lysis Cytokines_T Primary Cytokines (IFN-γ, TNF-α) TCell->Cytokines_T Activation & Release Macrophage Macrophage / Monocyte Cytokines_M Secondary Cytokines (IL-6, IL-1) Macrophage->Cytokines_M Amplification & Release CC509 This compound (AMG 509) CC509->Tumor Binds STEAP1 CC509->TCell Binds CD3 Cytokines_T->Macrophage Activation CRS Systemic CRS (Fever, Hypotension) Cytokines_M->CRS Induces Symptoms

Caption: this compound-mediated CRS signaling cascade.

Experimental_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment & Mitigation cluster_monitoring Phase 3: Monitoring & Analysis cluster_endpoint Phase 4: Endpoint Start Immunodeficient Mice (e.g., NSG) Tumor_Implant Implant STEAP1+ Tumor Cells Start->Tumor_Implant PBMC_Engraft Engraft Human PBMCs Tumor_Implant->PBMC_Engraft Mitigation Administer Mitigation Agent (e.g., Tocilizumab) CC509_Treat Administer this compound or Vehicle PBMC_Engraft->CC509_Treat Control Arm Mitigation->CC509_Treat Monitor_CRS Monitor Clinical Signs (Weight, Temp) CC509_Treat->Monitor_CRS Monitor_Cyto Monitor Plasma Cytokines CC509_Treat->Monitor_Cyto Monitor_Efficacy Monitor Tumor Volume CC509_Treat->Monitor_Efficacy Endpoint Data Analysis Monitor_CRS->Endpoint Monitor_Cyto->Endpoint Monitor_Efficacy->Endpoint

Caption: Experimental workflow for a this compound CRS mitigation study.

Troubleshooting_Logic Start Severe CRS Observed? Check_Dose Is this compound dose high? Start->Check_Dose Yes No_CRS Continue monitoring per protocol. Start->No_CRS No Check_TB Is tumor burden high? Check_Dose->Check_TB No Action_Dose Action: Reduce dose or use step-dosing. Check_Dose->Action_Dose Yes Check_Donor Is there high inter-animal variability? Check_TB->Check_Donor No Action_TB Action: Treat at earlier tumor stage. Check_TB->Action_TB Yes Action_Mitigate Action: Use prophylactic mitigation (e.g., Tocilizumab). Check_Donor->Action_Mitigate No Action_Donor Action: Increase N per group and/or pre-screen PBMC donors. Check_Donor->Action_Donor Yes Action_Dose->Action_Mitigate Action_TB->Action_Mitigate

Caption: Troubleshooting logic for severe CRS in mouse models.

References

Technical Support Center: Optimizing VX-509 (Decernotinib) Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound specifically named "CC-509" is not publicly available. This technical support guide has been created for VX-509 (decernotinib) , a potent and selective JAK3 inhibitor with available preclinical data, which may be the intended compound of interest. The following information is synthesized from published research and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is VX-509 (decernotinib) and what is its mechanism of action?

A1: VX-509, also known as decernotinib, is a potent and selective small molecule inhibitor of Janus kinase 3 (JAK3).[1][2] JAKs are intracellular non-receptor tyrosine kinases that are crucial for transducing signals from cytokines and growth factors.[1] JAK3's expression is largely limited to lymphocytes, making it a key player in immune responses.[1][2] By inhibiting JAK3, VX-509 blocks the signaling of several cytokines involved in lymphocyte development and immune function, thereby attenuating inflammatory and autoimmune responses.[1]

Q2: What is a recommended starting dose for VX-509 in preclinical rodent models?

A2: Based on preclinical studies in a rat collagen-induced arthritis (CIA) model, effective doses of VX-509 have been shown to be in the range of 1 to 30 mg/kg, administered orally.[1] A dose-dependent reduction in ankle swelling and paw weight was observed in this range.[1] For a new in vivo study, it is advisable to start with a pilot experiment including a few dose levels within this range (e.g., 3, 10, and 30 mg/kg) to determine the optimal dose for your specific model and endpoint.

Q3: How should I formulate VX-509 for oral administration in rodents?

A3: For preclinical oral gavage studies, small molecule inhibitors like VX-509 are often formulated as a suspension. A common vehicle is 0.5% to 1% methylcellulose or carboxymethylcellulose (CMC) in sterile water. It is critical to ensure a uniform and stable suspension for consistent dosing. The final formulation should be prepared fresh daily if its stability in suspension is unknown.

Q4: What are the expected therapeutic effects of VX-509 in animal models of autoimmune disease?

A4: In animal models of autoimmune diseases, such as the rat CIA model and a mouse model of delayed-type hypersensitivity (DTH), VX-509 has been shown to effectively reduce inflammation.[1][2] Key therapeutic effects include a dose-dependent reduction in paw/ankle swelling, improved histopathology scores in affected joints, and reduced T-cell-mediated inflammatory responses in the skin.[1]

Q5: What potential adverse effects or toxicities should I monitor for?

A5: While VX-509 is selective for JAK3, which is thought to limit off-target effects, some adverse events have been noted in clinical trials that may be relevant for preclinical monitoring.[3] These include the potential for neutropenia, lymphopenia, hyperlipidemia, and elevated liver transaminases.[3][4] Therefore, in long-term studies, it is advisable to monitor complete blood counts (CBCs) and basic serum chemistry panels. General health monitoring should include body weight, food and water intake, and clinical signs of distress.

Troubleshooting Guide

Issue 1: Suboptimal or no efficacy observed at previously reported doses.

  • Possible Cause 1: Formulation Issue.

    • Solution: Ensure VX-509 is fully suspended in the vehicle before each administration. Vortex the suspension thoroughly before drawing each dose. Consider particle size reduction if the compound is not staying in suspension. Confirm the stability of your formulation over the dosing period.

  • Possible Cause 2: Dosing Inaccuracy.

    • Solution: Verify the accuracy of your dosing technique (e.g., oral gavage) to ensure the full dose is administered. Confirm animal body weights are measured accurately for correct mg/kg calculation.

  • Possible Cause 3: Model-Specific Differences.

    • Solution: The effective dose can vary between different animal models (e.g., CIA vs. DTH) or even strains of rodents. It may be necessary to perform a dose-response study in your specific model to determine the optimal efficacious dose, which may be higher than previously reported.

Issue 2: Signs of toxicity (e.g., weight loss, lethargy) are observed.

  • Possible Cause 1: Dose is too high.

    • Solution: The maximum tolerated dose (MTD) may have been exceeded. Reduce the dose to a lower, previously tolerated level. If multiple dose groups are being tested, discontinue the high dose group and continue observation of lower dose groups.

  • Possible Cause 2: Vehicle Toxicity.

    • Solution: Ensure the vehicle itself is not causing toxicity by including a vehicle-only control group. Some vehicles can cause gastrointestinal upset or other issues if not prepared correctly or used at high concentrations.

  • Possible Cause 3: Off-Target Effects.

    • Solution: Although selective, high concentrations of VX-509 could inhibit other kinases. If toxicity persists even at lower, efficacious doses, consider performing blood work (CBC, chemistry panel) to identify specific organ toxicities (e.g., liver, kidney) and consult with a veterinarian.

Quantitative Data Summary

Table 1: In Vitro Potency of VX-509 (decernotinib)

Assay Type Target IC50 / Ki
Enzyme Assay JAK3 Ki = 2.5 nM
Cellular Assay JAK3-dependent signaling IC50 = 50 - 170 nM
Selectivity Other JAK isotypes / non-JAK kinases Limited or no measurable potency

Data synthesized from published reports.[1][2]

Table 2: In Vivo Efficacy of VX-509 in Rat Collagen-Induced Arthritis (CIA) Model

Dose (Oral) Efficacy Endpoint Result
1 - 30 mg/kg/day Ankle Swelling Dose-dependent reduction
1 - 30 mg/kg/day Paw Weight Dose-dependent reduction
1 - 30 mg/kg/day Paw Histopathology Dose-dependent improvement

Data synthesized from published reports.[1]

Experimental Protocols

Protocol 1: Preparation of VX-509 Suspension for Oral Gavage

  • Objective: To prepare a uniform suspension of VX-509 for oral administration to rodents.

  • Materials:

    • VX-509 (decernotinib) powder

    • Vehicle: Sterile 0.5% (w/v) Sodium Carboxymethyl Cellulose (CMC-Na) in sterile water

    • Sterile conical tube or vial

    • Weighing scale and weigh boats

    • Spatula

    • Vortex mixer

  • Procedure:

    • Calculate the total amount of VX-509 and vehicle needed for the study cohort for one day of dosing. Include a small amount of overage (~10-15%) to account for transfer loss.

    • Weigh the required amount of VX-509 powder and place it into a sterile conical tube.

    • Add a small amount of the vehicle to the powder to create a paste. Use a spatula to ensure all the powder is wetted.

    • Gradually add the remaining vehicle to the tube while vortexing continuously.

    • Vortex the final suspension vigorously for 1-2 minutes to ensure it is homogenous.

    • Visually inspect the suspension for any clumps. If present, continue vortexing.

    • Store the suspension at room temperature or 4°C (as determined by stability) and protect from light. Re-vortex vigorously before each dose administration.

Protocol 2: In Vivo Dose-Finding Study in a Rodent Model

  • Objective: To determine the effective and tolerated dose of VX-509 in a specific animal model.

  • Methodology:

    • Animal Model: Select an appropriate rodent model for your research question (e.g., Lewis rats for CIA).

    • Group Allocation: Randomly assign animals to treatment groups (n=8-10 per group):

      • Group 1: Vehicle Control (e.g., 0.5% CMC)

      • Group 2: VX-509 (Low Dose, e.g., 3 mg/kg)

      • Group 3: VX-509 (Mid Dose, e.g., 10 mg/kg)

      • Group 4: VX-509 (High Dose, e.g., 30 mg/kg)

      • Group 5: Positive Control (e.g., an established therapeutic for the model)

    • Administration: Administer the prepared formulations once or twice daily via oral gavage at a consistent volume (e.g., 5 mL/kg).

    • Monitoring (Efficacy): Measure primary efficacy endpoints regularly (e.g., paw volume using a plethysmometer, clinical arthritis score) throughout the study.

    • Monitoring (Toxicity): Record body weights daily for the first week and then 2-3 times per week. Perform daily clinical observations for signs of toxicity (lethargy, ruffled fur, abnormal posture).

    • Endpoint Analysis: At the end of the study, collect tissues for relevant analyses (e.g., histology of joints, cytokine analysis from serum or tissue).

    • Data Analysis: Compare the outcomes for each dose group against the vehicle control to determine the dose-response relationship for both efficacy and toxicity.

Visualizations

JAK_STAT_Pathway Simplified JAK3 Signaling Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_nucleus Nucleus Receptor Cytokine Receptor JAK3 JAK3 Receptor->JAK3 associates JAK1 JAK1 Receptor->JAK1 associates STAT STAT Protein JAK3->STAT recruits & phosphorylates Cytokine Cytokine (e.g., IL-2) Cytokine->Receptor binds VX509 VX-509 (decernotinib) VX509->JAK3 inhibits pSTAT Phosphorylated STAT (Dimerization) STAT->pSTAT Phosphorylation Gene Gene Transcription (Inflammation, Proliferation) pSTAT->Gene translocates & activates

Simplified JAK3 signaling pathway inhibited by VX-509.

Dose_Finding_Workflow In Vivo Dose-Finding Experimental Workflow start Define Animal Model & Endpoints lit_review Literature Review for Starting Doses start->lit_review pilot_study Pilot Dose Range Finding (e.g., 3, 10, 30 mg/kg) lit_review->pilot_study dosing Daily Dosing & Monitoring (Body Weight, Clinical Signs) pilot_study->dosing efficacy Measure Efficacy (e.g., Paw Swelling) dosing->efficacy analysis Data Analysis: Efficacy vs. Toxicity dosing->analysis efficacy->analysis decision Select Optimal Dose for Future Studies analysis->decision end Proceed to Larger Efficacy Studies decision->end

Workflow for an in vivo dose-finding experiment.

Troubleshooting_Logic Troubleshooting Logic for In Vivo Studies cluster_efficacy No Efficacy cluster_toxicity High Toxicity start Unexpected Result (No Efficacy or High Toxicity) q1 Is formulation homogenous & stable? start->q1 Efficacy Issue q4 Is dose too high? start->q4 Toxicity Issue a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is dose high enough for this model? a1_yes->q2 sol1 Reformulate: Check solubility, use fresh preps a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is dosing technique accurate? a2_yes->q3 sol2 Increase dose or run dose-response study a2_no->sol2 sol3 Refine technique (e.g., gavage) q3->sol3 No a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No sol4 Reduce dose a4_yes->sol4 q5 Is vehicle causing toxicity? a4_no->q5 sol5 Test vehicle alone q5->sol5 Maybe

Troubleshooting decision tree for in vivo experiments.

References

Technical Support Center: Overcoming Resistance to AMG 509 in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound referred to as "CC-509" in the initial query is likely a typographical error for AMG 509 (xaluritamig) . This technical support guide will focus on AMG 509, a bispecific T-cell engager (BiTE®) that targets the Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1).

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMG 509 in prostate cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AMG 509?

A1: AMG 509 is a bispecific antibody designed to simultaneously bind to STEAP1 on the surface of prostate cancer cells and the CD3 receptor on T-cells.[1] This dual binding brings the T-cell into close proximity with the cancer cell, forming an immunological synapse. This engagement activates the T-cell to release cytotoxic molecules that kill the STEAP1-expressing prostate cancer cell.[1]

Q2: What is STEAP1 and why is it a target in prostate cancer?

A2: STEAP1 is a cell-surface antigen that is highly expressed in prostate cancer, with its expression being associated with higher Gleason scores and a poorer prognosis.[2] Its expression is minimal in normal tissues, making it an attractive therapeutic target.[2] In metastatic castration-resistant prostate cancer (mCRPC), a significant percentage of tissue samples show STEAP1 positivity.[2]

Q3: What are the expected outcomes of a successful in vitro experiment with AMG 509?

A3: In a successful in vitro experiment, co-culturing STEAP1-positive prostate cancer cells with T-cells and AMG 509 should result in a dose-dependent increase in cancer cell lysis (cytotoxicity). This can be measured by various assays, such as luciferase-based viability assays or flow cytometry-based cell counting. You should also observe T-cell activation, which can be assessed by measuring the expression of activation markers like CD25 and CD69, and the release of cytokines such as IFNγ and TNFα.

Q4: What is Cytokine Release Syndrome (CRS) and is it relevant for in vitro studies?

A4: Cytokine Release Syndrome (CRS) is a systemic inflammatory response that can occur in patients treated with T-cell engaging therapies, characterized by a massive release of cytokines.[3] In clinical settings, it is a common treatment-related adverse event with AMG 509.[3][4] While systemic CRS is a clinical phenomenon, in vitro assays can and should measure cytokine release (e.g., IL-6, IFNγ) in the co-culture supernatant as an indicator of T-cell activation and a potential proxy for the risk of CRS. High levels of cytokine release in vitro can be an important efficacy and safety endpoint.

Troubleshooting Guide

Issue 1: Low or No Cytotoxicity Observed in STEAP1-Positive Prostate Cancer Cells

Q: We have confirmed our prostate cancer cell line is STEAP1-positive, but we are seeing minimal or no cell killing after co-culture with T-cells and AMG 509. What are the potential causes and how can we troubleshoot this?

A: This is a common issue that can be attributed to several factors, broadly categorized into tumor-intrinsic and tumor-extrinsic resistance mechanisms.

Potential Causes & Troubleshooting Steps:

  • Tumor-Intrinsic Factors:

    • Low or Heterogeneous STEAP1 Expression: The potency of AMG 509 is related to the surface expression level of STEAP1.[5]

      • Troubleshooting:

        • Quantify STEAP1 Expression: Use quantitative flow cytometry or qPCR to accurately determine the level of STEAP1 expression on your target cells.[6][7] Compare this to high-expressing positive control cell lines if available.

        • Single-Cell Analysis: If possible, perform single-cell analysis to assess the heterogeneity of STEAP1 expression. A subpopulation of STEAP1-low or -negative cells could be responsible for the lack of overall cytotoxicity.

        • Androgen Deprivation: Studies have shown that androgen deprivation can increase STEAP1 protein expression. Consider pre-treating your cells with androgen receptor inhibitors like enzalutamide to potentially upregulate STEAP1.

    • Impaired Apoptosis Signaling: The cancer cells may have defects in the downstream pathways that lead to cell death after T-cell engagement.

      • Troubleshooting:

        • Assess Apoptosis Markers: Use assays to measure markers of apoptosis (e.g., cleaved caspase-3) in your target cells following co-culture to determine if the apoptotic pathway is being initiated.

    • Expression of Immune Checkpoint Ligands: Tumor cells may express inhibitory ligands such as PD-L1, which can dampen T-cell activity.

      • Troubleshooting:

        • Checkpoint Blockade: Include immune checkpoint inhibitors (e.g., anti-PD-1 or anti-PD-L1 antibodies) in your co-culture to see if this restores T-cell mediated killing.

  • Tumor-Extrinsic Factors:

    • Poor T-cell Health or Function: The effector T-cells may not be healthy or functional enough to mediate cytotoxicity.

      • Troubleshooting:

        • Assess T-cell Viability and Activation: Before starting the co-culture, check the viability of your T-cells. After the experiment, assess their activation status through flow cytometry for markers like CD25 and CD69.

        • Use a Positive Control: Include a positive control where the T-cells are known to be functional, for instance, by stimulating them with anti-CD3/CD28 beads.

    • Suboptimal Effector-to-Target (E:T) Ratio: The ratio of T-cells to cancer cells is critical for effective killing.

      • Troubleshooting:

        • Titrate E:T Ratio: Perform the cytotoxicity assay with a range of E:T ratios (e.g., 1:1, 5:1, 10:1) to determine the optimal ratio for your specific cell lines.

Issue 2: Initial Cytotoxicity is Observed, but Decreases Over Time

Q: Our experiment shows initial killing of prostate cancer cells, but after a longer incubation period, the cancer cell population seems to recover. What could be happening?

A: This could be indicative of acquired resistance or T-cell exhaustion.

Potential Causes & Troubleshooting Steps:

  • Antigen Loss: The surviving cancer cells may have downregulated or lost STEAP1 expression.

    • Troubleshooting:

      • Post-treatment STEAP1 Analysis: After the co-culture, isolate the remaining cancer cells and re-analyze STEAP1 expression via flow cytometry or qPCR to see if there is a STEAP1-negative population emerging.

  • T-cell Exhaustion: Prolonged activation can lead to T-cell exhaustion, characterized by reduced effector function and expression of inhibitory receptors like PD-1 and TIM-3.

    • Troubleshooting:

      • Analyze T-cell Exhaustion Markers: At the end of the experiment, stain T-cells for exhaustion markers (e.g., PD-1, TIM-3, LAG-3) using flow cytometry.

      • Combination with Checkpoint Inhibitors: As mentioned before, including checkpoint inhibitors in the assay may help to overcome T-cell exhaustion and sustain the cytotoxic response.

Data Presentation

Table 1: Preclinical In Vitro Cytotoxicity of AMG 509 in STEAP1-Expressing Cell Lines

Cell LineCancer TypeSTEAP1 Surface Expression (molecules/cell)AMG 509 EC50 (pM)
22RV1-STEAP1Prostate CancerHigh~1
SK-N-MCEwing SarcomaModerate~10
ES-7Ewing SarcomaModerate~9

Data summarized from preclinical studies.[5]

Table 2: Interim Clinical Trial Results of Xaluritamig (AMG 509) in mCRPC

Response MetricAll Dose CohortsHigh Dose Cohorts (≥0.75 mg)
PSA50 Response Rate 49%59%
Objective Response Rate (RECIST) 24%41%
Median Duration of Response 9.2 monthsNot Reported

Data from the interim analysis of a phase 1 study in heavily pre-treated mCRPC patients.[3]

Experimental Protocols

Protocol 1: T-Cell Mediated Cytotoxicity (TDCC) Assay

This protocol outlines a general method for assessing the ability of AMG 509 to induce T-cell mediated killing of prostate cancer cells.

Materials:

  • STEAP1-expressing prostate cancer cell line (e.g., 22RV1-STEAP1) engineered to express luciferase.

  • Healthy donor peripheral blood mononuclear cells (PBMCs) or isolated T-cells.

  • AMG 509 and an isotype control antibody.

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS.

  • 96-well white, flat-bottom tissue culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Methodology:

  • Target Cell Plating:

    • Harvest and count the luciferase-expressing prostate cancer cells.

    • Seed the cells in a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight to allow for adherence.

  • Effector Cell Preparation:

    • Isolate T-cells from PBMCs if required.

    • Count the T-cells and resuspend them in culture medium.

  • Co-culture Setup:

    • Prepare serial dilutions of AMG 509 and the isotype control antibody.

    • Remove the medium from the target cells and add the antibody dilutions.

    • Add the effector T-cells to the wells at the desired E:T ratio (e.g., 10:1).

    • Include control wells:

      • Target cells + T-cells (no antibody)

      • Target cells only (for maximum luciferase signal)

      • Medium only (background)

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Cytotoxicity Measurement:

    • Equilibrate the plate to room temperature.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity = (1 - (Luminescence of sample well / Luminescence of target cells only well)) * 100

    • Plot the % cytotoxicity against the antibody concentration to determine the EC50 value.

Protocol 2: Analysis of STEAP1 mRNA Expression by qPCR

Materials:

  • Prostate cancer cell lines.

  • TRIzol reagent.

  • cDNA synthesis kit.

  • SYBR Green PCR master mix.

  • qPCR primers for STEAP1 and a housekeeping gene (e.g., GAPDH).

  • qPCR instrument.

Methodology:

  • RNA Isolation:

    • Harvest cells and isolate total RNA using TRIzol according to the manufacturer's protocol.[6][7]

    • Assess RNA quantity and purity using a spectrophotometer.[6][7]

  • cDNA Synthesis:

    • Synthesize cDNA from the isolated RNA using a reverse transcription kit.[6][7]

  • qPCR:

    • Set up qPCR reactions in triplicate for each sample, including primers for STEAP1 and the housekeeping gene.[6][7]

    • Run the qPCR program on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression of STEAP1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.

Visualizations

AMG509_Mechanism_of_Action cluster_Prostate_Cancer_Cell Prostate Cancer Cell cluster_T_Cell T-Cell cluster_Synapse Immunological Synapse PC_Cell STEAP1 T_Cell CD3 Activation T-Cell Activation T_Cell->Activation AMG509 AMG 509 AMG509->PC_Cell Binds STEAP1 AMG509->T_Cell Binds CD3 Lysis Cancer Cell Lysis Activation->Lysis Cytokine Release (IFNγ, Granzymes) Lysis->PC_Cell

Caption: Mechanism of action of AMG 509 (xaluritamig).

TDCC_Assay_Workflow start Start plate_targets Plate STEAP1+ Prostate Cancer Cells (Luciferase+) start->plate_targets prep_effectors Prepare Effector T-Cells start->prep_effectors add_reagents Add AMG 509/ Control Ab and T-Cells plate_targets->add_reagents prep_effectors->add_reagents incubate Co-culture Incubation (48-72 hours) add_reagents->incubate measure Measure Luminescence incubate->measure analyze Calculate % Cytotoxicity and EC50 measure->analyze end End analyze->end

Caption: Workflow for a T-Cell Dependent Cytotoxicity (TDCC) assay.

References

Technical Support Center: Addressing Off-Target Effects of CC-509 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Syk kinase inhibitor, CC-509, in preclinical models. The information provided is intended to help identify and mitigate potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a novel, orally bioavailable, small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction in various hematopoietic cells, including B cells, mast cells, and macrophages. It is a key mediator of immunoreceptor signaling and is a therapeutic target for inflammatory diseases like rheumatoid arthritis.[4][5]

Q2: What is the mechanism of action of this compound?

This compound is a reversible, mixed ATP-competitive inhibitor of Syk.[1][6] This means it binds to the ATP-binding pocket of the Syk kinase domain, preventing the transfer of phosphate from ATP to its substrates.

Q3: Is this compound a completely selective inhibitor for Syk?

No, this compound is considered a moderately selective kinase inhibitor.[1][2][3] While it is potent against Syk, it has been shown to inhibit other kinases, particularly at higher concentrations.

Q4: What are the known primary off-target kinases for this compound?

Preclinical studies have identified several kinases that are inhibited by this compound with potencies within a similar range to its inhibition of Syk. The most significant off-targets include members of the JAK (Janus kinase) family and other receptor tyrosine kinases.[1]

Q5: Are there any known non-kinase off-targets for this compound?

Yes, at higher concentrations (e.g., 10 µM), this compound has been observed to interact with other proteins, including phosphodiesterases (PDEs) and adenosine receptors.[1] It is important to consider these potential off-targets when interpreting experimental results, especially at high compound concentrations.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues that may arise from the off-target effects of this compound in your preclinical experiments.

Observed Issue Potential Cause (Off-Target Related) Recommended Troubleshooting Steps
Unexpected Phenotype in Cellular Assays The observed cellular response may be due to the inhibition of an off-target kinase that is important in your specific cell model.1. Confirm On-Target Engagement: Verify that this compound is inhibiting Syk in your cellular system at the concentrations used. This can be done by assessing the phosphorylation of a known Syk substrate.2. Dose-Response Analysis: Perform a dose-response experiment. If the phenotype occurs at concentrations significantly different from the IC50 for Syk inhibition, it may suggest an off-target effect.3. Use a Structurally Unrelated Syk Inhibitor: Compare the phenotype induced by this compound with that of another Syk inhibitor with a different chemical scaffold. If the phenotype is consistent, it is more likely to be an on-target effect.
In-Vivo Model Shows Unexpected Toxicity The observed toxicity (e.g., hematological abnormalities, cardiovascular effects) could be linked to the inhibition of off-target kinases such as JAK family members or KDR.[1][2][3]1. Monitor Relevant Biomarkers: Actively monitor biomarkers associated with the inhibition of known off-targets (e.g., complete blood counts for JAK inhibition-related myelosuppression).2. Dose Escalation Study: Conduct a careful dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.3. Histopathological Analysis: Perform a thorough histopathological examination of tissues from treated animals to identify any organ-specific toxicities.
Discrepancy Between Biochemical and Cellular Potency The cellular IC50 for a phenotypic effect is significantly higher or lower than the biochemical IC50 for Syk inhibition. This could be due to cell permeability issues, efflux pump activity, or the involvement of off-targets that are more or less sensitive in the cellular context.1. Cellular Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging Syk within the cell at the expected concentrations.[7][8][9]2. Evaluate Cell Line-Specific Kinome: Characterize the expression levels of known this compound off-targets in your cell line(s) of interest. A high expression of a sensitive off-target could explain a more potent cellular phenotype.

Quantitative Data Summary

The following tables summarize the known inhibitory activities of this compound against its primary target and key off-targets.

Table 1: In Vitro Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (µM)
Syk 0.026
Flt40.045
Fms0.063
Jak10.071
Jak20.058
Jak30.049
KDR>1

Data compiled from publicly available preclinical studies.[1]

Table 2: In Vitro Non-Kinase Target Profile of this compound (at 10 µM)

Target% Inhibition
PDE2A89%
PDE590%
5-lipoxygenase73%
Adenosine A189%
Adenosine A2a96%
Adenosine A384%

Data represents the percentage of inhibition observed at a single high concentration of this compound.[1]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a general method to determine the IC50 of this compound against a panel of kinases.

Materials:

  • Recombinant human kinases

  • Kinase-specific peptide substrates

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.

  • In a multi-well plate, add the kinase, its specific substrate, and the this compound dilutions or controls.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines a method to confirm the binding of this compound to its target (Syk) and potential off-targets in a cellular context.

Materials:

  • Cells expressing the target protein(s)

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibodies specific for the target protein(s)

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples in a thermal cycler to a range of temperatures for 3 minutes to induce thermal denaturation.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant (soluble fraction) and analyze the protein concentration.

  • Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.

  • Quantify the band intensities and plot the fraction of soluble protein against the temperature for each this compound concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Syk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Src_Family_Kinase Src Family Kinase BCR->Src_Family_Kinase Activation Syk Syk Src_Family_Kinase->Syk Phosphorylation & Activation Downstream_Signaling Downstream Signaling (e.g., PLCγ2, PI3K) Syk->Downstream_Signaling Activation CC509 This compound CC509->Syk Inhibition

Caption: Simplified Syk signaling pathway and the inhibitory action of this compound.

Off_Target_Workflow Start Start: Unexpected Phenotype or Toxicity Observed Biochemical_Screen Step 1: In Vitro Kinome Screen (e.g., Luminescent Assay) Start->Biochemical_Screen Identify_Off_Targets Identify Potential Off-Targets (e.g., JAKs, Fms) Biochemical_Screen->Identify_Off_Targets Cellular_Validation Step 2: Cellular Target Engagement (e.g., CETSA) Identify_Off_Targets->Cellular_Validation Confirm_Cellular_Binding Confirm Cellular Binding to On- and Off-Targets Cellular_Validation->Confirm_Cellular_Binding Functional_Assays Step 3: Functional Assays with Alternative Inhibitors or RNAi Confirm_Cellular_Binding->Functional_Assays Conclusion Conclusion: Differentiate On-Target vs. Off-Target Effects Functional_Assays->Conclusion

Caption: Experimental workflow for investigating this compound off-target effects.

References

Technical Support Center: Enhancing CC-509 Efficacy in Low STEAP1 Expressing Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the efficacy of CC-509 (xaluritamig) in cancer cells with low expression of Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound, also known as xaluritamig, is a bispecific T-cell engager (BiTE®) antibody construct. It is designed to simultaneously bind to STEAP1 on the surface of tumor cells and CD3 on the surface of T-cells. This bridging action brings T-cells into close proximity with cancer cells, leading to T-cell activation and subsequent lysis of the STEAP1-expressing tumor cells. The efficacy of this compound is therefore dependent on the level of STEAP1 expression on the target cancer cells.

Q2: Why is the efficacy of this compound reduced in cells with low STEAP1 expression?

A2: The potency of this compound is directly correlated with the density of STEAP1 on the cancer cell surface. In cells with low STEAP1 expression, there are fewer targets for this compound to bind to, resulting in a weaker immunological synapse between the T-cell and the cancer cell. This leads to suboptimal T-cell activation and reduced cancer cell killing.

Q3: How can I determine the STEAP1 expression level in my cell line of interest?

A3: You can determine the STEAP1 expression levels using several standard laboratory techniques:

  • Quantitative Real-Time PCR (qRT-PCR): To measure STEAP1 mRNA levels.

  • Western Blot: To quantify STEAP1 protein levels within the cell.

  • Flow Cytometry: To measure cell surface STEAP1 protein expression, which is the most relevant for this compound binding.

Q4: Are there known cancer cell lines with varying STEAP1 expression that can be used as controls?

A4: Yes, several prostate cancer cell lines exhibit differential STEAP1 expression and can be used as positive and negative controls in your experiments.

Cell LineSTEAP1 Expression Level
LNCaPHigh
VCaPHigh
C4-2BModerate to High
22Rv1Moderate
PC-3Low to Negative
DU145Low to Negative

Troubleshooting Guide

Issue 1: Low this compound-mediated cytotoxicity observed in your target cell line.

Possible Cause 1: Low STEAP1 expression.

  • Troubleshooting Steps:

    • Confirm STEAP1 expression levels using qRT-PCR, Western Blot, and critically, flow cytometry for surface expression.

    • If STEAP1 expression is low, consider strategies to upregulate its expression (see Issue 2) or use a cell line with higher STEAP1 expression as a positive control.

Possible Cause 2: Suboptimal effector-to-target (E:T) ratio.

  • Troubleshooting Steps:

    • Titrate the E:T ratio in your cytotoxicity assay. Common starting ratios are 1:1, 5:1, and 10:1 (T-cells:cancer cells).

    • Ensure the viability and functionality of your effector T-cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs or isolated T-cells).

Possible Cause 3: Issues with the this compound antibody.

  • Troubleshooting Steps:

    • Verify the concentration and integrity of your this compound stock.

    • Perform a dose-response experiment with a known STEAP1-high cell line (e.g., LNCaP) to confirm the biological activity of your this compound.

Issue 2: How to increase STEAP1 expression in target cells to enhance this compound efficacy.

Strategy 1: Genetic Overexpression of STEAP1.

  • Approach: Use a lentiviral vector to stably express the human STEAP1 gene in your low-expressing target cell line.

  • Expected Outcome: A significant increase in STEAP1 mRNA and protein expression, leading to heightened sensitivity to this compound-mediated cytotoxicity.

Strategy 2: Modulation of STEAP1-Related Signaling Pathways.

  • Approach: STEAP1 expression has been linked to the JAK/STAT signaling pathway.[1][2] Treatment with activators of this pathway may increase endogenous STEAP1 expression.

  • Experimental Steps:

    • Treat your target cells with a known JAK/STAT pathway activator (e.g., certain cytokines).

    • Assess changes in STEAP1 expression via qRT-PCR and flow cytometry.

    • Evaluate the impact on this compound efficacy using a cytotoxicity assay.

Strategy 3: Epigenetic Modification.

  • Approach: Studies have shown that STEAP1 expression can be regulated by promoter methylation.[3] Treatment with demethylating agents may increase STEAP1 expression.

  • Experimental Steps:

    • Treat cells with a DNA methyltransferase (DNMT) inhibitor (e.g., 5-aza-2'-deoxycytidine) and/or a histone deacetylase (HDAC) inhibitor (e.g., Trichostatin A).

    • Monitor for changes in STEAP1 expression and subsequently, this compound efficacy.

Issue 3: High background T-cell activation or non-specific cell killing.

Possible Cause 1: Alloreactivity of effector T-cells.

  • Troubleshooting Steps:

    • If using PBMCs from a random donor, there may be an allogeneic response to the cancer cells.

    • Consider using autologous T-cells if a matched donor is available or a T-cell line that is known to have low alloreactivity.

Possible Cause 2: Contamination or activation of T-cells prior to the assay.

  • Troubleshooting Steps:

    • Ensure aseptic technique during cell culture.

    • Test T-cells for baseline activation markers before co-culture.

Experimental Protocols

Protocol 1: Lentiviral Overexpression of STEAP1

This protocol outlines the steps for creating a stable cell line overexpressing human STEAP1.

  • Vector Preparation:

    • Obtain a lentiviral expression vector containing the full-length human STEAP1 cDNA. A vector with a selectable marker (e.g., puromycin resistance) and a fluorescent reporter (e.g., GFP) is recommended.

    • Produce high-titer lentiviral particles by transfecting packaging cells (e.g., HEK293T) with the STEAP1 expression vector and packaging plasmids.

  • Transduction of Target Cells:

    • Plate your low STEAP1-expressing target cells at a density of 5 x 10^4 cells/well in a 24-well plate.

    • The next day, infect the cells with the STEAP1-lentivirus at various multiplicities of infection (MOIs) in the presence of polybrene (8 µg/mL).

    • Incubate for 24-48 hours.

  • Selection and Expansion:

    • Replace the virus-containing medium with fresh medium containing a selection agent (e.g., puromycin) at a pre-determined optimal concentration.

    • Select for 7-10 days, replacing the selection medium every 2-3 days, until a stable, resistant population of cells is established.

    • Expand the STEAP1-overexpressing cell line.

  • Validation:

    • Confirm STEAP1 overexpression by qRT-PCR, Western blot, and flow cytometry.

    • The resulting cell line can now be used in cytotoxicity assays to evaluate the enhanced efficacy of this compound.

Protocol 2: T-Cell Mediated Cytotoxicity Assay

This protocol describes how to assess the ability of this compound to induce T-cell killing of target cancer cells.

  • Cell Preparation:

    • Target Cells: Harvest your STEAP1-low, STEAP1-high (control), and STEAP1-overexpressing cancer cells. Resuspend in assay medium (e.g., RPMI + 10% FBS) at a concentration of 1 x 10^5 cells/mL.

    • Effector Cells: Isolate PBMCs from a healthy donor using a Ficoll-Paque density gradient. Resuspend in assay medium.

  • Assay Setup:

    • Plate 1 x 10^4 target cells per well in a 96-well plate.

    • Add effector cells at the desired E:T ratio (e.g., 5:1, resulting in 5 x 10^4 T-cells per well).

    • Add this compound at various concentrations (e.g., a serial dilution from 100 ng/mL to 0.01 ng/mL). Include a no-CC-509 control.

    • Include control wells with target cells only and effector cells only.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Measurement of Cytotoxicity:

    • Cytotoxicity can be measured using various methods:

      • LDH Release Assay: Measure the release of lactate dehydrogenase from damaged cells into the supernatant.

      • Calcein-AM Release Assay: Pre-label target cells with Calcein-AM and measure its release upon cell lysis.

      • Flow Cytometry-based Assay: Stain cells with viability dyes (e.g., Propidium Iodide or 7-AAD) and specific cell surface markers to distinguish between live/dead target and effector cells.

Visualizations

STEAP1_Upregulation_Workflow Workflow for Enhancing this compound Efficacy cluster_start Start: Low STEAP1 Expressing Cells cluster_strategies Strategies to Increase STEAP1 Expression cluster_validation Validation of Increased STEAP1 Expression cluster_assay Efficacy Testing cluster_outcome Expected Outcome start Target Cancer Cells (Low STEAP1) strat1 Genetic Overexpression (Lentiviral Transduction) start->strat1 strat2 Signaling Pathway Modulation (e.g., JAK/STAT Activators) start->strat2 strat3 Epigenetic Modification (DNMT/HDAC Inhibitors) start->strat3 val1 qRT-PCR strat1->val1 strat2->val1 strat3->val1 val2 Western Blot val1->val2 val3 Flow Cytometry val2->val3 assay This compound Cytotoxicity Assay (Co-culture with T-cells) val3->assay outcome Increased this compound Efficacy assay->outcome

Caption: Workflow for increasing STEAP1 expression to improve this compound efficacy.

CC509_Mechanism_of_Action This compound Mechanism of Action cluster_events Cellular Events tcell T-Cell cd3 CD3 tumorcell Tumor Cell steap1 STEAP1 cc509 This compound (Xaluritamig) cc509->cd3 binds cc509->steap1 synapse Immunological Synapse Formation activation T-Cell Activation synapse->activation lysis Tumor Cell Lysis activation->lysis

Caption: Mechanism of action for the T-cell engager this compound (xaluritamig).

Combination_Therapy_Logic Combination Strategies with this compound cluster_combination Potential Combination Agents cluster_mechanism Mechanism of Synergy cluster_outcome Desired Outcome cc509 This compound Treatment checkpoint Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1) cc509->checkpoint costim Co-stimulatory Molecule Agonists (e.g., anti-4-1BB) cc509->costim mech1 Overcome T-cell exhaustion checkpoint->mech1 mech2 Enhance T-cell proliferation and survival costim->mech2 outcome Enhanced & Sustained Anti-Tumor Response mech1->outcome mech2->outcome

References

Solving CC-509 solubility and aggregation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding solubility and aggregation issues encountered with the research compound CC-509.

Troubleshooting Guide: Solubility and Aggregation

This guide addresses common issues observed during the handling and experimental use of this compound.

Question: My vial of lyophilized this compound powder will not fully dissolve in my chosen solvent. What should I do?

Answer:

Initial insolubility can often be resolved by optimizing the dissolution procedure. Follow these steps:

  • Verify Solvent Choice: Confirm that you are using the recommended solvent for initial stock preparation (e.g., DMSO, DMA, or a specific buffer system).

  • Gentle Warming: Warm the solution gently in a water bath set to 37°C for 5-10 minutes. Do not exceed this temperature to prevent potential compound degradation.

  • Vortexing/Sonication: After warming, vortex the solution vigorously for 1-2 minutes. If solids persist, sonicate the vial in a bath sonicator for 5-10 minutes, monitoring the temperature to avoid overheating.

  • Incremental Solvent Addition: If the compound is still not in solution, consider preparing a more dilute stock solution. Add a small, precise volume of additional solvent, vortex, and repeat the warming/sonication steps.

Question: I successfully prepared a high-concentration stock of this compound in an organic solvent, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

Answer:

Precipitation upon dilution into aqueous media is a common challenge for hydrophobic compounds. The following strategies can help maintain solubility:

  • Pluronic F-127: This non-ionic surfactant can significantly enhance the aqueous solubility of hydrophobic compounds. A common final concentration is 0.01% to 0.1%.

  • Bovine Serum Albumin (BSA): BSA can act as a carrier protein and prevent non-specific binding and aggregation. A typical final concentration is 0.1% w/v.

  • pH Adjustment: The solubility of this compound may be pH-dependent. Assess the pH of your final assay buffer and determine if adjusting it within the tolerated range of your experimental system improves solubility.

  • Staged Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can prevent the compound from crashing out of solution.

Question: I observe a gradual decrease in the effective concentration of this compound in my multi-day experiments, suggesting aggregation or degradation. How can I mitigate this?

Answer:

Time-dependent loss of activity is often due to aggregation or instability in the medium.

  • Fresh Preparations: Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.

  • Inclusion of Solubilizing Agents: As mentioned above, the continuous presence of agents like Pluronic F-127 or BSA in the culture medium can help maintain the monomeric, active form of the compound.

  • Storage Conditions: Ensure that aqueous dilutions are not stored for extended periods. If temporary storage is necessary, keep solutions at 4°C and protected from light. For long-term storage, aliquots of high-concentration stock in an anhydrous organic solvent (e.g., DMSO) should be stored at -80°C.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing the primary stock solution of this compound?

  • For optimal stability and solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

Q2: What is the maximum recommended stock concentration for this compound in DMSO?

  • We recommend preparing a primary stock solution at a concentration no higher than 50 mM to ensure complete dissolution and stability.

Q3: How should I store the this compound stock solution?

  • The DMSO stock solution should be aliquoted into single-use volumes and stored in tightly sealed vials at -80°C to minimize freeze-thaw cycles and moisture exposure.

Q4: Is this compound sensitive to light?

  • While specific photostability data is pending, it is good practice to protect all solutions containing this compound from direct light by using amber vials or covering tubes with aluminum foil.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various common buffer systems, which can help in selecting the appropriate medium for your experiments.

Buffer SystempHAdditive (0.1%)Solubility (µM)Temperature (°C)
Phosphate-Buffered Saline (PBS)7.4None< 125
Phosphate-Buffered Saline (PBS)7.4BSA1525
Phosphate-Buffered Saline (PBS)7.4Pluronic F-1272525
Tris-HCl Buffer8.0None225
Tris-HCl Buffer8.0Pluronic F-1273025
RPMI-1640 + 10% FBS7.2N/A1037

Experimental Protocols

Protocol: Kinetic Solubility Assay using Nephelometry

This protocol describes a method to determine the kinetic solubility of this compound in an aqueous buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well clear bottom plate, perform a serial dilution of the this compound stock solution in DMSO to generate a range of concentrations.

  • Buffer Addition: Add the aqueous buffer of choice (e.g., PBS, pH 7.4) to each well, ensuring the final DMSO concentration is consistent across all wells (typically ≤ 1%).

  • Incubation: Seal the plate and incubate at room temperature (25°C) for 2 hours with gentle shaking.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm), where the compound does not have a chromophore.

  • Data Analysis: Plot the measured turbidity against the compound concentration. The point at which the turbidity begins to sharply increase above the baseline is determined to be the kinetic solubility limit.

Visualizations

Experimental and Logic Diagrams

cluster_input Initial State cluster_process Troubleshooting Workflow cluster_output Outcome Powder Lyophilized this compound Dissolve Attempt Dissolution Powder->Dissolve Solvent Chosen Solvent Solvent->Dissolve Check Insoluble? Dissolve->Check Warm Warm to 37°C Check->Warm Yes Success Homogeneous Solution Check->Success No Sonicate Vortex / Sonicate Warm->Sonicate Check2 Still Insoluble? Sonicate->Check2 Dilute Add More Solvent Check2->Dilute Yes Check2->Success No Dilute->Dissolve Fail Consult Senior Staff Dilute->Fail

Caption: Workflow for troubleshooting initial dissolution of this compound.

cluster_pathway Hypothetical this compound Signaling Pathway CC509 This compound (Monomeric) Receptor Target Receptor CC509->Receptor Binds & Activates Aggregate This compound (Aggregated) CC509->Aggregate Aggregation (Loss of Activity) KinaseA Kinase A Receptor->KinaseA Phosphorylates KinaseB Kinase B KinaseA->KinaseB Activates TF Transcription Factor KinaseB->TF Phosphorylates Gene Target Gene Expression TF->Gene Inhibits

Best practices for handling and diluting CC-509

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and diluting CC-509, a potent Spleen Tyrosine Kinase (Syk) inhibitor. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

2. How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO to the desired concentration. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. Briefly vortex and sonicate in a water bath if necessary to ensure complete dissolution.

3. How should I store this compound powder and stock solutions?

  • Solid this compound: Store the solid compound at -20°C, protected from light and moisture.

  • Stock Solutions: Aliquot the DMSO stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

4. Can I dissolve this compound in aqueous buffers like PBS?

This compound has low solubility in aqueous solutions. It is not recommended to dissolve the compound directly in PBS or other aqueous buffers. Prepare a high-concentration stock solution in DMSO first, and then dilute it into your aqueous experimental medium. Ensure the final DMSO concentration is compatible with your assay and does not exceed a level that affects cell viability or experimental outcomes (typically ≤ 0.5%).

Experimental Protocols

Preparation of a 10 mM Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the solution for 30 seconds to 1 minute. If necessary, sonicate in a room temperature water bath for 5-10 minutes to ensure the compound is fully dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Serial Dilution for Cell-Based Assays
  • Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, to achieve a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.

  • Working Solution Preparation: Further dilute the intermediate stock solution into your cell culture medium to achieve the final desired concentrations for your experiment. It is crucial to add the DMSO solution to the aqueous medium while vortexing to ensure rapid and uniform dispersion, minimizing the risk of precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental wells is consistent across all conditions and is at a non-toxic level for your cell type.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility
DMSOHigh
EthanolLimited
Water / PBSLow / Insoluble

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound Precipitation in Aqueous Media The aqueous solubility of this compound is low. The final DMSO concentration may be too low to maintain solubility.Ensure the final DMSO concentration is sufficient (typically 0.1% to 0.5%). When diluting from a DMSO stock, add the stock solution to the aqueous buffer while vortexing to promote rapid mixing. Prepare fresh working solutions for each experiment.
Inconsistent or No Inhibitory Effect Improper storage leading to compound degradation. Inaccurate pipetting during dilution. Cell density or health issues.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Use calibrated pipettes and proper pipetting techniques. Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density.
High Background Signal in Assays This compound may have intrinsic fluorescence or interfere with the assay detection method.Run appropriate controls, including vehicle-only (DMSO) and compound-only wells, to determine the background signal. Consider using an alternative assay with a different detection principle.
Cell Toxicity at High Concentrations Off-target effects of the compound or solvent toxicity.Perform a dose-response curve to determine the optimal concentration range. Ensure the final DMSO concentration is below the toxic threshold for your specific cell line.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Spleen Tyrosine Kinase (Syk) signaling pathway and a general experimental workflow for evaluating this compound.

Syk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk Phosphorylation PLCg2 PLCγ2 Syk->PLCg2 BTK BTK Syk->BTK CC509 This compound CC509->Syk Inhibition Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream BTK->Downstream

Caption: Spleen Tyrosine Kinase (Syk) Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock Prepare this compound Stock Solution (DMSO) Dilute Prepare Working Dilutions Stock->Dilute Cells Culture and Seed Cells Treat Treat Cells with this compound Cells->Treat Dilute->Treat Incubate Incubate Treat->Incubate Assay Perform Assay (e.g., Viability, Western Blot) Incubate->Assay Data Data Analysis Assay->Data

Caption: General Experimental Workflow for Evaluating this compound in Cell-Based Assays.

Technical Support Center: Managing Unexpected Toxicities in CC-509 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected toxicities during preclinical animal studies with CC-509, a novel kinase inhibitor. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected toxicities observed with kinase inhibitors like this compound in animal studies?

A1: While the toxicity profile of each compound is unique, common off-target or exaggerated pharmacology-related toxicities with kinase inhibitors can include gastrointestinal (GI) disturbances (diarrhea, weight loss), hematological abnormalities (anemia, neutropenia, thrombocytopenia), hepatotoxicity (elevated liver enzymes), and cardiotoxicity (changes in heart rate, blood pressure, or cardiac tissue).

Q2: At what point in my study should I consider a toxicity event "unexpected"?

A2: A toxicity event may be considered "unexpected" if it was not predicted by in vitro safety pharmacology or shorter-term dose-range finding studies. This includes the appearance of a novel toxicity, a significant increase in the severity or incidence of an anticipated toxicity at a given dose level, or a toxicity that appears earlier than expected in the study timeline.

Q3: What are the immediate steps I should take upon observing a severe adverse event in a study animal?

A3: The immediate priority is the welfare of the animal. Depending on the severity and institutional guidelines (IACUC protocols), this may involve euthanasia to prevent further suffering. It is critical to document all clinical signs, collect appropriate samples (blood, tissues) for analysis, and report the event to the study director and institutional veterinarian.

Q4: Can I reduce the dose of this compound if I observe toxicity?

A4: Dose reduction can be a valid strategy to manage toxicity, but it must be done in a controlled manner. If toxicity is observed, a cohort of animals may be moved to a lower dose or have dosing temporarily interrupted ("drug holiday"). Any deviation from the original study protocol must be thoroughly documented and its potential impact on study endpoints considered.

Troubleshooting Guides

This section provides detailed troubleshooting for specific toxicities.

Guide 1: Hematological Toxicity

Q: We've observed a significant drop in platelet and neutrophil counts in our rat study with this compound. How should we proceed?

A: This suggests potential bone marrow suppression, a known risk with certain kinase inhibitors.

Immediate Actions & Troubleshooting Steps:

  • Confirm the Finding: Repeat the complete blood count (CBC) analysis to rule out sample collection or processing errors.

  • Monitor Closely: Increase the frequency of clinical observations for signs of bleeding (petechiae, bruising) or infection.

  • Dose Modification: Consider implementing a dose reduction or a temporary "drug holiday" for a subset of the affected cohort to see if counts recover.

  • Necropsy & Histopathology: At the scheduled necropsy (or if an animal is euthanized due to severe symptoms), ensure bone marrow and spleen samples are collected for histopathological evaluation to assess cellularity and morphology.

Data Presentation: Hematological Changes

ParameterVehicle Control (Day 28)This compound (10 mg/kg) (Day 28)This compound (30 mg/kg) (Day 28)
Platelets (x10³/µL)950 ± 150600 ± 120350 ± 90
Neutrophils (x10³/µL)2.5 ± 0.81.8 ± 0.50.9 ± 0.3
Red Blood Cells (x10⁶/µL)7.8 ± 0.57.5 ± 0.66.2 ± 0.7*

*Statistically significant change (p < 0.05) compared to vehicle control. Data are presented as mean ± standard deviation.

Experimental Protocol: Complete Blood Count (CBC) Analysis

  • Sample Collection: Collect approximately 200-300 µL of whole blood from a relevant site (e.g., saphenous vein) into tubes containing K2-EDTA anticoagulant.

  • Analysis: Gently mix the blood by inversion and analyze using a validated hematology analyzer (e.g., IDEXX ProCyte Dx).

  • Blood Smear: Prepare a blood smear for manual differential counting and morphological assessment of blood cells by a trained technician or pathologist.

  • Data Review: Review the automated counts and compare them with the manual smear evaluation, especially for abnormal cell morphologies.

Workflow for Investigating Hematological Toxicity

G A Observation: Significant drop in platelets/neutrophils B Immediate Action: Repeat CBC to confirm A->B C Is finding confirmed? B->C D Yes C->D Yes E No C->E No F Monitor for clinical signs (bleeding, infection) D->F I Review sample collection and analysis procedures E->I G Consider Dose Modification: - Reduce dose - Drug holiday F->G H Terminal Action: Collect bone marrow & spleen for histopathology G->H J Continue study per protocol I->J

Caption: Workflow for troubleshooting unexpected hematological toxicity.

Guide 2: Gastrointestinal (GI) Toxicity

Q: Animals treated with high-dose this compound are showing severe diarrhea and rapid weight loss. What is the cause and how can we manage it?

A: Severe GI toxicity can be a direct effect of the drug on the intestinal lining or an off-target effect. Management is crucial to prevent dehydration and mortality.

Immediate Actions & Troubleshooting Steps:

  • Supportive Care: Provide supportive care, such as subcutaneous fluids to combat dehydration and a highly palatable, calorie-dense diet.

  • Dose Adjustment: Immediately consider a dose reduction or temporary cessation of dosing in the affected animals.

  • Mechanism Investigation: At necropsy, collect sections of the entire GI tract (stomach, duodenum, jejunum, ileum, colon) for histopathological examination. Look for signs of villous atrophy, crypt cell necrosis, or inflammation.

  • Consider Formulation: Evaluate if the vehicle or formulation itself could be contributing to the GI upset. Consider a pilot study with an alternative vehicle if suspected.

Data Presentation: Body Weight and Clinical Observations

ParameterVehicle ControlThis compound (30 mg/kg)
Body Weight Change (Day 7) +5% ± 2%-15% ± 4%
Incidence of Diarrhea 0/108/10
Dehydration Score (0-3) 0.1 ± 0.12.5 ± 0.5*

*Statistically significant change (p < 0.05) compared to vehicle control.

Experimental Protocol: GI Tract Histopathology

  • Tissue Collection: At necropsy, carefully dissect the entire gastrointestinal tract.

  • Fixation: Flush the lumen with a neutral buffered formalin solution and then immerse the entire tract in formalin for 24-48 hours.

  • Sectioning: Take cross-sections from standard locations (e.g., stomach, duodenum, jejunum, ileum, cecum, colon).

  • Processing: Process the fixed tissues, embed in paraffin, section at 4-5 µm, and stain with hematoxylin and eosin (H&E).

  • Pathological Evaluation: A board-certified veterinary pathologist should evaluate the slides for any treatment-related changes, such as inflammation, necrosis, apoptosis, and changes in mucosal architecture.

Hypothesized Signaling Pathway for GI Toxicity

G cluster_cell Intestinal Crypt Cell CC509 This compound TK1 On-Target Kinase (in tumor) CC509->TK1 Inhibits OffTarget Off-Target Kinase (e.g., EGFR in gut) CC509->OffTarget Inhibits (Off-target) Prolif Cell Proliferation & Survival OffTarget->Prolif Promotes Apoptosis Apoptosis Prolif->Apoptosis Inhibits

Caption: Hypothesized pathway for this compound-induced GI toxicity.

Guide 3: Cardiotoxicity

Q: Our telemetry study in dogs shows a dose-dependent prolongation of the QT interval after this compound administration. What does this mean and what are the next steps?

A: QT interval prolongation is a serious finding as it can be associated with a risk of fatal arrhythmias in humans.

Immediate Actions & Troubleshooting Steps:

  • Confirm and Quantify: Ensure the data is corrected for heart rate (e.g., using Bazett's or Fridericia's correction for human-equivalent data, or a species-specific correction). Analyze the relationship between the drug's plasma concentration and the extent of QT prolongation.

  • In Vitro Follow-up: Conduct an in vitro hERG (human Ether-à-go-go-Related Gene) channel assay to determine if this compound directly blocks this critical potassium channel, a common cause of drug-induced QT prolongation.

  • Histopathology: At the end of the study, ensure detailed histopathological examination of the heart is performed by a pathologist specializing in cardiovascular toxicology. Look for any signs of myocardial degeneration, inflammation, or fibrosis.

  • Risk Assessment: This finding requires a thorough risk assessment. The severity of the effect, the dose at which it occurs, and the intended patient population will determine if the development of this compound can proceed.

Data Presentation: Telemetry Data Summary

Time Post-DoseMean Change in QTcF (ms) from Baseline
This compound (5 mg/kg)
2 hours+15 ms
4 hours+25 ms
8 hours+10 ms
This compound (15 mg/kg)
2 hours+30 ms
4 hours+55 ms*
8 hours+28 ms

*Change considered significant (e.g., >20 ms increase from baseline and time-matched vehicle). QTcF is a heart-rate corrected QT interval.

Logical Flow for Cardiotoxicity Investigation

G A In Vivo Finding: QT Prolongation in Telemetry Study B Data Analysis: Heart-rate correction Exposure-response modeling A->B C In Vitro Mechanistic Study: hERG channel assay A->C H Risk Assessment: Integrate all data to determine clinical viability B->H D Does this compound block hERG? C->D E Yes D->E Yes F No D->F No I Indicates direct channel block is likely mechanism E->I J Consider other mechanisms (other ion channels, structural toxicity) F->J G Terminal Study Endpoint: Cardiac Histopathology G->H I->H J->G

Caption: Decision-making workflow for investigating cardiotoxicity.

Technical Support Center: Adjusting Experimental Protocols for "CC-509" Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The designation "CC-509" is associated with multiple experimental compounds, each with a distinct molecular target and mechanism of action. This can lead to confusion when designing and troubleshooting experiments. This technical support center is designed to help researchers, scientists, and drug development professionals differentiate between these compounds and provide specific guidance for adjusting experimental protocols for various cell lines.

This guide is divided into three main sections, one for each of the following compounds:

  • AMG 509 (Xaluritamig): A STEAP1-targeted bispecific T-cell engager for prostate cancer research.

  • ARN-509 (Apalutamide): An androgen receptor (AR) antagonist for prostate cancer research.

  • VX-509 (Decernotinib): A JAK3 inhibitor primarily used in immunology and autoimmune disease research.

Please identify the specific compound you are working with to access the relevant protocols, troubleshooting advice, and frequently asked questions.

Section 1: AMG 509 (Xaluritamig) Technical Support

Frequently Asked Questions (FAQs)

Q1: What is AMG 509 and what is its mechanism of action?

A1: AMG 509 (also known as Xaluritamig) is a bispecific T-cell engager (BiTE®) antibody construct. It is designed to simultaneously bind to the Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) on cancer cells and the CD3 receptor on T-cells. This dual binding brings T-cells into close proximity with tumor cells, leading to T-cell activation and subsequent lysis of the STEAP1-expressing cancer cells.[1][2][3][4]

Q2: Which cell lines are suitable for AMG 509 experiments?

A2: The efficacy of AMG 509 is directly correlated with the level of STEAP1 expression on the surface of the target cells.[1][2] Prostate cancer cell lines such as LNCaP, C4-2B, and VCaP are known to express high levels of STEAP1 and are therefore suitable models.[5] It is crucial to quantify STEAP1 expression in your chosen cell line before initiating experiments.

Q3: What is a typical effective concentration range for AMG 509 in vitro?

A3: The EC50 of AMG 509 for T-cell dependent cellular cytotoxicity (TDCC) can vary significantly depending on the STEAP1 expression level of the target cell line. For highly expressing cell lines, the EC50 is typically in the picomolar range.[6]

Data Presentation: AMG 509 In Vitro Efficacy

Cell LineCancer TypeSTEAP1 Expression (ABS/cell)TDCC EC50 (pM)
C4-2BProstate Cancer~150,000~10-20
22Rv1-STEAP1 (overexpressing)Prostate CancerHighSignificantly lower than parental
22Rv1 (parental)Prostate CancerLowHigher than overexpressing

Note: ABS/cell refers to the number of antibody binding sites per cell. This data is illustrative and may vary based on experimental conditions.

Experimental Protocols

T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay

This assay measures the ability of AMG 509 to induce T-cell-mediated killing of target cancer cells.

  • Cell Preparation:

    • Target Cells: Culture STEAP1-expressing cancer cells (e.g., C4-2B) to ~80% confluency. For some assays, cells are engineered to express luciferase for easy quantification of viability.

    • Effector Cells: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors. T-cells can be further isolated and expanded if required.

  • Co-culture Setup:

    • Plate target cells in a 96-well plate and allow them to adhere overnight.

    • The following day, add the effector cells at a specific effector-to-target (E:T) ratio, typically ranging from 5:1 to 10:1.[2][3]

    • Add serial dilutions of AMG 509 to the co-culture. Include a negative control (no AMG 509) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator.[2]

  • Quantification of Cell Lysis:

    • If using luciferase-expressing target cells, add luciferin substrate and measure luminescence using a plate reader. A decrease in luminescence indicates cell death.

    • Alternatively, use a colorimetric assay like the LDH release assay to measure lactate dehydrogenase released from damaged cells.

  • Data Analysis:

    • Calculate the percentage of specific lysis for each AMG 509 concentration.

    • Plot the percentage of specific lysis against the log of the AMG 509 concentration and determine the EC50 value using a non-linear regression model.

Mandatory Visualization

AMG509_Mechanism AMG 509 Mechanism of Action cluster_0 T-Cell cluster_1 Cancer Cell cluster_2 Synapse Formation & T-Cell Activation T_Cell T-Cell CD3 CD3 AMG509 AMG 509 (Xaluritamig) Activation T-Cell Activation (Perforin/Granzyme Release) Cancer_Cell Prostate Cancer Cell STEAP1 STEAP1 AMG509->CD3 AMG509->STEAP1 Lysis Tumor Cell Lysis Activation->Lysis

Caption: AMG 509 bridges T-cells and cancer cells, inducing targeted cell death.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no cytotoxicity observed Low STEAP1 expression on target cells.Confirm STEAP1 expression by flow cytometry or western blot. Consider using a cell line with higher expression or a STEAP1-overexpressing line.
Poor T-cell viability or activity.Check T-cell viability post-isolation. Use freshly isolated PBMCs if possible. Ensure appropriate E:T ratio.
Inactive AMG 509.Verify the storage and handling of the compound. Use a fresh aliquot.
High background cytotoxicity T-cell alloreactivity.Use T-cells from the same donor as the target cells if possible, or use established T-cell lines.
Non-specific cell death.Optimize cell seeding density to avoid overgrowth and nutrient depletion.
High variability between replicates Inconsistent cell numbers.Ensure accurate cell counting and plating. Use a multichannel pipette for reagent addition.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate or fill them with sterile media.
Cytokine Release Syndrome (CRS) in vivo or excessive cytokine production in vitro On-target T-cell activation.In clinical settings, this is a known side effect managed with supportive care. In vitro, measure key cytokines (e.g., IFN-γ, TNF-α) to correlate with cytotoxicity.[7]

Section 2: ARN-509 (Apalutamide) Technical Support

Frequently Asked Questions (FAQs)

Q1: What is ARN-509 and how does it work?

A1: ARN-509 (Apalutamide) is a second-generation, non-steroidal anti-androgen. It acts as a competitive inhibitor of the androgen receptor (AR), binding to the ligand-binding domain with high affinity. This binding prevents AR nuclear translocation, DNA binding, and the transcription of AR target genes, thereby inhibiting the growth of androgen-dependent prostate cancer cells.[8]

Q2: Which prostate cancer cell lines are sensitive to ARN-509?

A2: Androgen-sensitive prostate cancer cell lines like LNCaP and 22Rv1 are generally sensitive to ARN-509.[9] AR-negative cell lines such as PC-3 and DU-145 are typically resistant as they do not rely on the AR signaling pathway for growth.[9]

Q3: What are the known mechanisms of resistance to ARN-509?

A3: Resistance to ARN-509 can develop through several mechanisms, including:

  • AR mutations: The F876L mutation in the AR ligand-binding domain can convert ARN-509 from an antagonist to an agonist.[10][11][12]

  • AR splice variants: Expression of constitutively active AR splice variants that lack the ligand-binding domain (e.g., AR-V7) can confer resistance.[12][13]

  • Bypass signaling pathways: Upregulation of other signaling pathways, such as the glucocorticoid receptor pathway, can bypass the need for AR signaling.[14][15]

Data Presentation: ARN-509 Anti-proliferative Activity

Cell LineAR StatusTypical IC50 (µM)Notes
LNCaPPositive~0.1-0.5Androgen-sensitive
22Rv1Positive~0.5-1.0Expresses both full-length AR and AR-V7
PC-3Negative>10Androgen-independent
DU-145Negative>10Androgen-independent

Note: IC50 values are approximate and can vary based on assay conditions and duration.

Experimental Protocols

Cell Proliferation (MTT) Assay

This assay measures the effect of ARN-509 on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Plate prostate cancer cells (e.g., LNCaP) in a 96-well plate at a predetermined optimal density.

    • Allow cells to attach and resume growth for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of ARN-509 in culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of ARN-509. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for the desired treatment period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[16][17]

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the ARN-509 concentration and determine the IC50 value.

Mandatory Visualization

ARN509_Pathway ARN-509 (Apalutamide) Inhibition of AR Signaling cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Cellular Response Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation & Dimerization ARN509 ARN-509 (Apalutamide) ARN509->AR Blocks Androgen Binding ARN509->AR_dimer Inhibits Nuclear Translocation HSP Heat Shock Proteins AR_HSP AR-HSP Complex ARE Androgen Response Element (DNA) AR_dimer->ARE Binds to DNA Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: ARN-509 blocks androgen binding and nuclear translocation of the AR.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No effect on cell proliferation in AR-positive cells Compound inactivity.Check the source and storage of ARN-509. Test a fresh stock.
Cell line has acquired resistance.Sequence the AR gene for mutations like F876L. Check for expression of AR splice variants (e.g., AR-V7) by RT-PCR or Western blot.
Charcoal-stripped serum not used.Residual androgens in standard FBS can compete with ARN-509. Use charcoal-stripped serum for experiments with androgen-sensitive lines.
High IC50 values Short incubation time.Extend the treatment duration to 72 hours or longer to allow for anti-proliferative effects to manifest.
High cell seeding density.Optimize the initial cell number to ensure they remain in the exponential growth phase throughout the assay.
Precipitation of compound in media Poor solubility.Ensure the final concentration of the vehicle (e.g., DMSO) is low (typically <0.1%) and does not affect cell viability. Prepare fresh dilutions for each experiment.

Section 3: VX-509 (Decernotinib) Technical Support

Frequently Asked Questions (FAQs)

Q1: What is VX-509 and what is its target?

A1: VX-509 (Decernotinib) is a potent and selective inhibitor of Janus Kinase 3 (JAK3).[18][19] JAK3 is a tyrosine kinase that plays a crucial role in cytokine signaling in immune cells. By inhibiting JAK3, VX-509 blocks the JAK-STAT signaling pathway, which is critical for the proliferation and function of lymphocytes.[20]

Q2: In which cell types is VX-509 most effective?

A2: VX-509 is most effective in immune cells that rely on JAK3 for signaling, such as T-cells and B-cells.[18] It potently blocks T-cell proliferation in response to cytokines like IL-2.[5]

Q3: What is the selectivity profile of VX-509?

A3: VX-509 is highly selective for JAK3 over other JAK family members (JAK1, JAK2, and TYK2), although it does show some activity against them at higher concentrations.[5]

Data Presentation: VX-509 Kinase and Cellular Inhibition

Target/AssayInhibition Constant (Ki) / IC50
Kinase Assays
JAK3Ki: ~2.5 nM
JAK1Ki: ~11 nM
JAK2Ki: ~13 nM
TYK2Ki: ~11 nM
Cellular Assays
IL-2 stimulated T-cell proliferationIC50: ~140-400 nM
CD40L/IL-4 stimulated B-cell proliferationIC50: ~50 nM

Source:[5][18][19][21]

Experimental Protocols

In Vitro JAK3 Kinase Assay

This assay directly measures the ability of VX-509 to inhibit the enzymatic activity of purified JAK3.

  • Reagents:

    • Recombinant active JAK3 enzyme.

    • A suitable peptide substrate for JAK3.

    • ATP (radiolabeled or for use with a detection system).

    • VX-509 serially diluted in assay buffer.

  • Assay Procedure:

    • In a microplate, combine the JAK3 enzyme, the peptide substrate, and the various concentrations of VX-509.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction.

  • Detection:

    • The method of detection depends on the assay format. Common methods include:

      • Radiometric: Measure the incorporation of ³²P or ³³P from radiolabeled ATP into the substrate.

      • Fluorescence/Luminescence: Use an ADP-Glo™ or similar assay that measures the amount of ADP produced.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each VX-509 concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the log of the VX-509 concentration to determine the IC50 value.

Mandatory Visualization

VX509_Pathway VX-509 (Decernotinib) Inhibition of JAK-STAT Pathway cluster_0 Cell Membrane / Cytoplasm cluster_1 Nucleus cluster_2 Cellular Response Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK3 JAK3 Receptor->JAK3 2. Receptor Dimerization & JAK3 Activation STAT STAT Receptor->STAT 4. STAT Recruitment JAK3->Receptor 3. Phosphorylation JAK3->JAK3 JAK3->STAT 5. STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 6. Dimerization & Nuclear Translocation VX509 VX-509 (Decernotinib) VX509->JAK3 Inhibits Kinase Activity DNA DNA STAT_dimer->DNA Binds to DNA Transcription Gene Transcription DNA->Transcription Regulates Proliferation Immune Cell Proliferation & Differentiation Transcription->Proliferation

Caption: VX-509 inhibits JAK3, blocking downstream STAT signaling.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent kinase activity Inactive enzyme.Ensure proper storage and handling of the recombinant JAK3. Avoid repeated freeze-thaw cycles.
Suboptimal ATP concentration.Use an ATP concentration at or near the Km for JAK3 to ensure assay sensitivity to competitive inhibitors.
High background signal in assay Contaminating kinases in enzyme prep.Use a highly purified recombinant JAK3.
Assay interference by compound.Run a control without the enzyme to check if VX-509 interferes with the detection system.
No inhibition of T-cell proliferation Cell line does not depend on JAK3.Confirm that the cytokine used for stimulation signals through a JAK3-dependent pathway in your chosen cell line.
Compound degradation.Prepare fresh dilutions of VX-509 for each experiment. Check for stability in culture medium.
Insufficient stimulation.Ensure the concentration of the stimulating cytokine (e.g., IL-2) is optimal for inducing proliferation.

References

Validation & Comparative

Navigating the STEAP1 Landscape: A Comparative Analysis of CC-509 (AMG 509/Xaluritamig) and Other STEAP1-Targeting Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 13, 2025 – The Six-Transmembrane Epithelial Antigen of Prostate 1 (STEAP1) has emerged as a compelling therapeutic target in oncology, given its high expression in various solid tumors, including prostate, bladder, and colorectal cancers, and its limited presence in normal tissues.[1][2][3] This differential expression makes it an attractive candidate for targeted therapies. This report provides a comparative guide to CC-509, also known as AMG 509 or xaluritamig, and other agents designed to target STEAP1, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape.

STEAP1, a cell surface protein, is implicated in cellular processes such as proliferation, invasion, and epithelial-to-mesenchymal transition (EMT).[3][4] Its role in cancer progression has spurred the development of a diverse pipeline of therapeutic agents, including antibody-drug conjugates (ADCs), bispecific T-cell engagers (TCEs), and Chimeric Antigen Receptor (CAR) T-cell therapies.[5][6]

This compound (AMG 509/Xaluritamig): A Bispecific T-Cell Engager

This compound (AMG 509/xaluritamig) is a bispecific T-cell engager (TCE) designed to redirect T-cells to recognize and eliminate STEAP1-expressing tumor cells. This innovative approach leverages the patient's own immune system to fight cancer.

Mechanism of Action

AMG 509 is a humanized bispecific antibody with a unique "2+1" format. It possesses two antigen-binding fragments (Fabs) that target STEAP1 on cancer cells and one single-chain variable fragment (scFv) that binds to the CD3 receptor on T-cells.[7][8] This dual-targeting mechanism facilitates the formation of a cytolytic synapse between the T-cell and the tumor cell, leading to T-cell activation and subsequent tumor cell lysis. The design aims for avidity-driven activity, showing higher potency against cells with greater STEAP1 expression.

Comparative Efficacy of STEAP1-Targeting Agents

The landscape of STEAP1-targeting agents is rapidly evolving, with several candidates in various stages of clinical development. Here, we compare the available efficacy data for key agents.

Therapeutic AgentModalityTarget IndicationKey Efficacy DataClinical Trial Identifier
This compound (AMG 509/Xaluritamig) Bispecific T-cell Engager (TCE)Metastatic Castration-Resistant Prostate Cancer (mCRPC)Phase 1: Overall Response Rate (ORR) of 41% in high-dose cohorts.[9] Prostate-Specific Antigen (PSA)50 response in 59% of patients in high-dose cohorts.[9] Median Duration of Response (DOR) of 9.2 months (preliminary).[9]NCT04221542[10][11][12]
DSTP3086S (Vandortuzumab Vedotin) Antibody-Drug Conjugate (ADC)Metastatic Castration-Resistant Prostate Cancer (mCRPC)Phase 1: PSA declines of >50% in 14.3% of patients.[4] Two partial responses (PRs) among 46 evaluable patients.[3][13]NCT01283373[13]
ADRX-0405 Antibody-Drug Conjugate (ADC)Metastatic Castration-Resistant Prostate Cancer (mCRPC)Preclinical: Overall Response Rate (ORR) of 83% in patient-derived xenograft models.[14]Phase 1a/b initiated[14]
ABBV-969 Antibody-Drug Conjugate (ADC)Metastatic Castration-Resistant Prostate Cancer (mCRPC)Currently in Phase 1 clinical trials.[1]Not specified
STEAP1 CAR-T CAR-T Cell TherapyMetastatic Castration-Resistant Prostate Cancer (mCRPC)Preclinical: Significant antitumor effects in murine models.[4] Phase 1/2: Clinical trial combining STEAP1 CAR-T with enzalutamide is ongoing.[1][4]NCT06236139[4]

Signaling Pathways and Experimental Workflows

STEAP1 Signaling Pathway

STEAP1 is known to influence several cancer-related signaling pathways. For instance, in lung adenocarcinoma, STEAP1 has been shown to regulate epithelial-mesenchymal transition (EMT) through the JAK2/STAT3 signaling pathway.[15] In colorectal cancer, it is associated with reactive oxygen species (ROS) levels and the NRF2 pathway.[1]

STEAP1_Signaling STEAP1 Signaling Pathways in Cancer STEAP1 STEAP1 JAK2 JAK2 STEAP1->JAK2 activates Proliferation Cell Proliferation STEAP1->Proliferation Invasion Cell Invasion STEAP1->Invasion NRF2 NRF2 Pathway STEAP1->NRF2 regulates cMyc c-Myc STEAP1->cMyc inhibits expression of STAT3 STAT3 JAK2->STAT3 activates EMT Epithelial-Mesenchymal Transition (EMT) STAT3->EMT promotes ROS Reactive Oxygen Species (ROS) Modulation NRF2->ROS CellCycle G1 Phase Arrest cMyc->CellCycle regulates Bispecific_Workflow Experimental Workflow for Bispecific Antibody Evaluation cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials InVitro In Vitro Assays (e.g., Cytotoxicity, T-cell activation) InVivo In Vivo Models (e.g., Xenografts) InVitro->InVivo Tox Toxicology Studies (e.g., in primates) InVivo->Tox Phase1 Phase 1 (Safety, Dose Escalation) Tox->Phase1 Phase2 Phase 2 (Efficacy, Safety) Phase1->Phase2 Phase3 Phase 3 (Pivotal Efficacy, Comparison) Phase2->Phase3

References

Validating the On-Target Activity of AMG 509 in STEAP1 Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of AMG 509 (Xaluritamig), a bispecific T-cell engager (TCE), focusing on the validation of its on-target activity against the Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1). Central to this analysis is the use of STEAP1 knockout (KO) models, which provide definitive evidence of target engagement and specificity. We will compare the performance of AMG 509 with other STEAP1-targeting therapeutic modalities and provide detailed experimental methodologies to support the presented data.

Introduction to STEAP1 and AMG 509

STEAP1 is a cell surface protein with significant overexpression in various cancers, most notably prostate cancer, while exhibiting limited expression in healthy tissues.[1][2][3][4] This expression profile makes it an attractive target for cancer therapies. STEAP1 is implicated in cellular processes such as proliferation, invasion, and intercellular communication.[5][6][7]

AMG 509 is a novel, half-life extended, bispecific XmAb® 2+1 antibody designed to target STEAP1 on tumor cells and CD3 on T-cells.[8][9] This dual-binding mechanism redirects cytotoxic T-cells to lyse STEAP1-expressing cancer cells.[8][10]

On-Target Validation of AMG 509 using STEAP1 Knockout Models

The specificity of a targeted therapy is paramount to its safety and efficacy. To unequivocally demonstrate that the cytotoxic activity of AMG 509 is dependent on the presence of STEAP1, researchers utilize STEAP1 knockout cancer cell lines.

Experimental Data

A key study demonstrated that AMG 509's ability to induce T-cell-dependent cellular cytotoxicity (TDCC) is completely abrogated in a prostate cancer cell line (C4-2B-Luc) where STEAP1 has been genetically removed.[1][6] This provides direct evidence of AMG 509's on-target activity.

Cell LineTreatmentResultReference
C4-2B-Luc (STEAP1-positive)AMG 509 + Human T-cellsPotent, dose-dependent cell lysis (EC50 of 3.3 pmol/L)[1]
C4-2B-Luc (STEAP1 Knockout)AMG 509 + Human T-cellsNo cytotoxic activity[1][6]

Experimental Protocols

Generation of STEAP1 Knockout Cell Lines

While the precise guide RNA sequences for the C4-2B-Luc STEAP1 KO cell line are not publicly available, the generation of such a cell line typically follows a standard CRISPR/Cas9 workflow.

  • Guide RNA (gRNA) Design and Synthesis : gRNAs are designed to target a specific exon of the STEAP1 gene.

  • Vector Construction : The designed gRNAs are cloned into a Cas9 expression vector.

  • Transfection : The gRNA/Cas9 vector is introduced into the target cancer cell line (e.g., C4-2B-Luc) using methods like electroporation or lipid-based transfection.[11]

  • Single-Cell Cloning : Transfected cells are plated at a very low density to allow for the growth of individual colonies, each originating from a single cell.

  • Screening and Validation : Individual clones are expanded and screened for the absence of STEAP1 protein expression using methods like Western Blot or flow cytometry. Successful knockout is confirmed by sequencing the targeted genomic region to identify the specific insertions or deletions (indels) that resulted in the gene knockout.[12]

T-cell-Dependent Cellular Cytotoxicity (TDCC) Assay

This assay measures the ability of a bispecific antibody to redirect T-cells to kill target cancer cells.

  • Cell Preparation : Target cancer cells (both wild-type and STEAP1 KO) are seeded in a 96-well plate.

  • Co-culture : Human T-cells (typically isolated from healthy donor peripheral blood mononuclear cells) are added to the wells containing the cancer cells.

  • Treatment : AMG 509 is added to the co-culture at various concentrations.

  • Incubation : The plate is incubated for a set period (e.g., 48-72 hours) to allow for T-cell-mediated killing.

  • Viability Assessment : The number of viable cancer cells is measured. For the C4-2B-Luc cell line, which expresses luciferase, a luciferase assay can be used to quantify cell viability.[4] A decrease in the luciferase signal indicates cell death.

  • Data Analysis : The percentage of specific cell lysis is calculated for each concentration of AMG 509, and the EC50 value (the concentration at which 50% of the maximum cell lysis is observed) is determined.

Signaling Pathways and Experimental Workflows

AMG 509 Mechanism of Action

AMG509_Mechanism cluster_tcell T-Cell cluster_cancer Cancer Cell cluster_lysis Outcome TCell T-Cell CD3 CD3 AMG509 AMG 509 CD3->AMG509 Binds to anti-CD3 scFv CancerCell Cancer Cell STEAP1 STEAP1 STEAP1->AMG509 Binds to anti-STEAP1 Fab (x2) Lysis Tumor Cell Lysis AMG509->Lysis Induces

Caption: Mechanism of AMG 509-mediated T-cell engagement and tumor cell lysis.

Experimental Workflow for On-Target Validation

Validation_Workflow start Start: C4-2B-Luc (STEAP1-positive) crispr CRISPR/Cas9-mediated STEAP1 Gene Knockout start->crispr tdcc Perform TDCC Assay start->tdcc ko_cell Generate C4-2B-Luc (STEAP1 Knockout) Cell Line crispr->ko_cell ko_cell->tdcc wt_cells Wild-Type Cells + T-Cells + AMG 509 tdcc->wt_cells ko_cells Knockout Cells + T-Cells + AMG 509 tdcc->ko_cells result_wt Result: Potent Cell Lysis wt_cells->result_wt result_ko Result: No Cell Lysis ko_cells->result_ko conclusion Conclusion: AMG 509 activity is STEAP1-dependent result_wt->conclusion result_ko->conclusion

Caption: Workflow for validating AMG 509's on-target activity using STEAP1 KO models.

Comparison with Alternative STEAP1-Targeting Therapies

Several other therapeutic modalities targeting STEAP1 are in development. Validating their on-target activity using knockout models is equally crucial.

Therapeutic ModalityExample AgentOn-Target Validation in Knockout ModelsPerformance Summary
Bispecific T-cell Engager AMG 509 (Xaluritamig)Yes. Activity is completely abrogated in STEAP1 KO cells.[1][6]Shows potent and specific anti-tumor activity in preclinical models and promising efficacy in early clinical trials.[8][13]
Antibody-Drug Conjugate (ADC) Vandortuzumab VedotinNo direct published data on knockout models found.Showed limited efficacy and significant toxicity in a Phase I clinical trial, leading to discontinuation of its development.[7][14]
CAR-T Cell Therapy STEAP1-CAR-TYes. Activation of CAR-T cells (measured by IFN-γ release) was abrogated in PC3 prostate cancer cells with STEAP1 knockout.[14][15]Demonstrates significant anti-tumor effects in preclinical models.[7][16] Clinical trials are ongoing.

Conclusion

The use of STEAP1 knockout models has been instrumental in validating the on-target activity of AMG 509. The complete lack of cytotoxic effect in the absence of STEAP1 expression provides unequivocal evidence of its specificity. This contrasts with the clinical experience of some earlier STEAP1-targeting agents where off-target toxicities may have played a role in their limited success. As the field of targeted cancer therapy continues to evolve, the rigorous validation of on-target activity using knockout models remains a critical step in the development of safe and effective treatments.

References

A Preclinical Head-to-Head: Apalutamide (ARN-509) versus Enzalutamide in Castration-Resistant Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two potent second-generation androgen receptor (AR) inhibitors, apalutamide (formerly ARN-509) and enzalutamide (formerly MDV3100), in castration-resistant prostate cancer (CRPC) models. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

The androgen receptor signaling axis remains a critical driver of disease progression in castration-resistant prostate cancer. Both apalutamide and enzalutamide are non-steroidal antiandrogens that function by competitively inhibiting the binding of androgens to the AR, preventing AR nuclear translocation, and impeding the interaction of the AR with DNA. While sharing a similar overarching mechanism, preclinical studies have highlighted nuances in their activity and efficacy.

In Vitro Performance: A Comparative Analysis

The in vitro potency of apalutamide and enzalutamide has been evaluated through various assays, primarily focusing on their ability to bind to the androgen receptor and inhibit the proliferation of prostate cancer cell lines.

Androgen Receptor Binding Affinity

Competitive binding assays are crucial in determining the affinity of a compound for its target. In a whole-cell competitive binding assay using LNCaP/AR(cs) cells, which overexpress the androgen receptor to mimic the CRPC state, apalutamide demonstrated a slightly higher affinity for the androgen receptor compared to enzalutamide.

CompoundIC50 (nmol/L) for AR Binding
Apalutamide (ARN-509) 16
Enzalutamide (MDV3100) 21.4
Bicalutamide (Reference)160
18F-FDHT (Androgen)11.5
Data from Clegg NJ, et al. Cancer Res. 2012.
Inhibition of Prostate Cancer Cell Proliferation

The antiproliferative effects of apalutamide and enzalutamide have been assessed across various prostate cancer cell lines, representing different stages and characteristics of the disease. While direct head-to-head studies with comprehensive IC50 values for proliferation are limited, data from multiple sources allow for a comparative overview. Enzalutamide has been extensively characterized, with IC50 values in the low micromolar range for androgen-sensitive LNCaP cells and its sublines. Apalutamide has also demonstrated potent inhibition of proliferation in hormone-responsive cell lines.

Cell LineDrugIC50 for Cell Proliferation (µM)
LNCaPEnzalutamide~1.0-3.0
C4-2Enzalutamide~2.5
LAPC4Enzalutamide~2.0
22Rv1ApalutamideComplete repression at 100 µmol/l
Data compiled from multiple preclinical studies. Direct comparative studies in a broad panel of cell lines are not readily available.

In Vivo Efficacy in CRPC Xenograft Models

A pivotal preclinical study directly compared the in vivo efficacy of apalutamide and enzalutamide in a castration-resistant LNCaP/AR xenograft model, which is a clinically relevant model of CRPC. In this model, both drugs were administered orally to castrated male mice bearing established tumors.

The results indicated that apalutamide achieved a maximal therapeutic response at a lower dose compared to enzalutamide.[1] At a dose of 30 mg/kg/day, apalutamide demonstrated greater tumor regression than enzalutamide at the same dose.[1] To achieve a similar maximal therapeutic response with enzalutamide, a higher dose of 100 mg/kg/day was required.[1]

Treatment GroupDose (mg/kg/day)Outcome
Vehicle-Progressive tumor growth
Apalutamide (ARN-509) 30Significant tumor regression (>50% reduction in 13 of 20 tumors)
Enzalutamide (MDV3100) 30Less tumor regression compared to Apalutamide at the same dose (3 of 19 tumors with >50% reduction)
Enzalutamide (MDV3100) 100Similar tumor regression to Apalutamide at 30 mg/kg/day (12 of 19 tumors with >50% reduction)
Data from Clegg NJ, et al. Cancer Res. 2012.

These findings suggest that apalutamide may have a higher therapeutic index in this preclinical model.[1]

Mechanistic Insights and Signaling Pathways

Both apalutamide and enzalutamide exert their effects by disrupting the androgen receptor signaling pathway at multiple points.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_inhibition1 Inhibition by Apalutamide & Enzalutamide cluster_nucleus Nucleus cluster_inhibition2 Inhibition by Apalutamide & Enzalutamide Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_dimer_nuc Nuclear AR Dimer AR_dimer->AR_dimer_nuc Nuclear Translocation Inhibitor Apalutamide or Enzalutamide Inhibitor->Androgen Competitively Inhibits Binding ARE Androgen Response Element (ARE) on DNA AR_dimer_nuc->ARE Binds Coactivators Coactivators ARE->Coactivators Recruits Transcription Gene Transcription (e.g., PSA, TMPRSS2) Coactivators->Transcription Initiates Inhibitor2 Apalutamide or Enzalutamide Inhibitor2->AR_dimer_nuc Prevents Nuclear Translocation Inhibitor2->ARE Inhibits DNA Binding

Androgen Receptor Signaling and Inhibition

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. Below are outlines of the key experimental protocols used to generate the comparative data.

Androgen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement Cells Prostate Cancer Cells (e.g., LNCaP/AR) Incubate Incubate Cells with Radioligand and Test Compound Cells->Incubate Radioligand Radiolabeled Androgen (e.g., 18F-FDHT) Radioligand->Incubate Test_Compound Test Compound (Apalutamide or Enzalutamide) in serial dilutions Test_Compound->Incubate Wash Wash to remove unbound ligand Incubate->Wash Measure Measure remaining radioactivity Wash->Measure Calculate Calculate IC50 Measure->Calculate

Workflow for AR Competitive Binding Assay

Detailed Steps:

  • Cell Culture: LNCaP/AR(cs) cells are cultured in appropriate media.

  • Assay Setup: Cells are plated in multi-well plates.

  • Incubation: Cells are incubated with a fixed concentration of radiolabeled androgen (e.g., 18F-FDHT) and varying concentrations of the unlabeled test compound (apalutamide or enzalutamide).

  • Washing: After incubation, cells are washed to remove unbound ligands.

  • Measurement: The amount of radioactivity remaining in the cells, which corresponds to the amount of radioligand bound to the AR, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is then calculated.

Cell Viability/Proliferation Assay (MTS Assay)

This colorimetric assay determines the number of viable cells in culture by measuring the reduction of a tetrazolium compound (MTS) by metabolically active cells.

Detailed Steps:

  • Cell Seeding: Prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of apalutamide or enzalutamide for a specified period (e.g., 72 hours).

  • MTS Reagent Addition: The MTS reagent is added to each well.

  • Incubation: The plates are incubated to allow for the conversion of MTS to formazan by viable cells.

  • Absorbance Reading: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. IC50 values for cell proliferation are determined from the dose-response curves.

Castration-Resistant Prostate Cancer Xenograft Model

This in vivo model is used to evaluate the antitumor efficacy of compounds in a setting that mimics human CRPC.

Detailed Steps:

  • Cell Implantation: LNCaP/AR cells are subcutaneously injected into intact male immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a specified size.

  • Castration: The mice are surgically castrated to create an androgen-deprived environment, leading to the development of castration-resistant tumors.

  • Treatment: Once tumors regrow to a certain volume, mice are randomized into treatment groups and dosed orally with vehicle, apalutamide, or enzalutamide.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) with calipers.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.

Conclusion

Preclinical data from in vitro and in vivo models of castration-resistant prostate cancer suggest that both apalutamide (ARN-509) and enzalutamide are potent androgen receptor inhibitors. Apalutamide demonstrates a slightly higher binding affinity for the androgen receptor in vitro.[2] In a clinically relevant CRPC xenograft model, apalutamide achieved maximal tumor regression at a lower dose than enzalutamide, indicating a potentially higher therapeutic index in this preclinical setting.[1] These preclinical findings provide a strong rationale for the clinical development of both agents in the management of CRPC. Further clinical studies are necessary to fully elucidate the comparative efficacy and safety profiles of these two important therapies in patients.

References

A Comparative Guide to Biomarkers for Predicting Response to Xaluritamig (AMG 509) and Alternative Therapies in Metastatic Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for predicting the response to xaluritamig (AMG 509), a novel T-cell engager immunotherapy, and its therapeutic alternatives in the treatment of metastatic castration-resistant prostate cancer (mCRPC). The information presented is intended to support research and development efforts in precision oncology for advanced prostate cancer.

Introduction to Xaluritamig (AMG 509) and the Need for Predictive Biomarkers

Xaluritamig (also known as AMG 509) is a bispecific T-cell engager (BiTE®) antibody construct that targets the Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) on prostate cancer cells and CD3 on T-cells. This dual binding facilitates the formation of a cytolytic synapse, leading to T-cell-mediated killing of tumor cells.[1][2][3] As with many targeted therapies, identifying patients who are most likely to benefit from xaluritamig is crucial for optimizing clinical outcomes and guiding treatment decisions. This necessitates the discovery and validation of predictive biomarkers.

This guide compares the current state of biomarker research for xaluritamig with established and emerging biomarkers for alternative mCRPC therapies, including second-generation androgen receptor pathway inhibitors (ARPIs) like enzalutamide and abiraterone acetate, and radioligand therapy targeting the prostate-specific membrane antigen (PSMA).

Comparative Analysis of Predictive Biomarkers

The following tables summarize the quantitative data on the association between specific biomarkers and the response to xaluritamig and its alternatives.

Table 1: STEAP1 Expression as a Biomarker for Xaluritamig
BiomarkerPatient PopulationResponse MetricCorrelation with ResponseSource
STEAP1 Expression (by IHC)mCRPC patients in a Phase 1 trialPSA50 response, Objective Response Rate (ORR)STEAP1 is highly expressed in mCRPC.[1][4] However, initial data from the first-in-human study suggests that neither the intensity of STEAP1 staining nor the percentage of STEAP1-positive tumor cells correlated with clinical response to xaluritamig.[5]--INVALID-LINK--
Table 2: Androgen Receptor (AR) Status as a Biomarker for Enzalutamide and Abiraterone Acetate
BiomarkerTherapyPatient PopulationResponse MetricResponse RateSource
AR-V7 Status (in CTCs)EnzalutamidemCRPCPSA ResponseAR-V7 positive: 0%--INVALID-LINK--[6]
AR-V7 negative: 53%--INVALID-LINK--[6]
Abiraterone AcetatemCRPCPSA ResponseAR-V7 positive: 0%--INVALID-LINK--[6]
AR-V7 negative: 68%--INVALID-LINK--[6]
AR Gene Status (in plasma DNA)Enzalutamide or Abiraterone AcetatemCRPCProgression-Free Survival (PFS)Median PFS with AR gain: 2.8 months--INVALID-LINK--
Median PFS with wild-type AR: 13.7 months--INVALID-LINK--[7]
Table 3: PSMA Expression as a Biomarker for PSMA-Targeted Radioligand Therapy
BiomarkerTherapyPatient PopulationResponse MetricCorrelation with ResponseSource
PSMA PET SUVmean 177Lu-PSMA-617mCRPC (VISION trial)Radiographic Progression-Free Survival (rPFS)Highest Quartile: 14.1 months--INVALID-LINK--[8]
Lowest Quartile: 5.8 months--INVALID-LINK--[8]
Overall Survival (OS)Highest Quartile: 21.4 months--INVALID-LINK--[8]
Lowest Quartile: 14.5 months--INVALID-LINK--[8]
PSMA PET SUVmax 177Lu-PSMA-617mCRPCEarly Biochemical Response (PSA decline ≥50%)Independent predictor of response (HR 7.94)--INVALID-LINK--[9]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanisms of action for xaluritamig and its alternatives.

Xaluritamig_Mechanism_of_Action cluster_Prostate_Cancer_Cell Prostate Cancer Cell cluster_T_Cell T-Cell Prostate_Cancer_Cell STEAP1 STEAP1 T_Cell CD3 CD3 T_Cell_Activation T-Cell Activation Xaluritamig Xaluritamig (AMG 509) Xaluritamig->STEAP1 Binds to STEAP1 Xaluritamig->CD3 Binds to CD3 Granzyme_Perforin_Release Granzyme/Perforin Release T_Cell_Activation->Granzyme_Perforin_Release Tumor_Cell_Lysis Tumor Cell Lysis Granzyme_Perforin_Release->Tumor_Cell_Lysis AR_Signaling_Pathway_Inhibition Testosterone Testosterone Androgen_Synthesis Androgen Synthesis Testosterone->Androgen_Synthesis Abiraterone Abiraterone Acetate CYP17A1 CYP17A1 Abiraterone->CYP17A1 Inhibits Androgen_Receptor Androgen Receptor (AR) Androgen_Synthesis->Androgen_Receptor Activates AR_Translocation AR Nuclear Translocation Androgen_Receptor->AR_Translocation Enzalutamide Enzalutamide Enzalutamide->Androgen_Receptor Inhibits Gene_Transcription Gene Transcription AR_Translocation->Gene_Transcription Tumor_Growth Tumor Growth Gene_Transcription->Tumor_Growth PSMA_Targeted_Radioligand_Therapy cluster_Prostate_Cancer_Cell Prostate Cancer Cell Prostate_Cancer_Cell PSMA PSMA Lu177_PSMA_617 177Lu-PSMA-617 Binding Binding to PSMA Lu177_PSMA_617->Binding Targets Internalization Internalization Binding->Internalization DNA_Damage DNA Damage (β-emission) Internalization->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis STEAP1_IHC_Workflow Tissue_Biopsy Tumor Tissue Biopsy FFPE Formalin Fixation & Paraffin Embedding Tissue_Biopsy->FFPE Sectioning Microtome Sectioning FFPE->Sectioning Staining Immunohistochemical Staining Sectioning->Staining Imaging Microscopic Imaging Staining->Imaging Scoring Pathologist Scoring Imaging->Scoring Report Biomarker Report Scoring->Report ARV7_ddPCR_Workflow Blood_Draw Peripheral Blood Draw CTC_Enrichment CTC Enrichment Blood_Draw->CTC_Enrichment RNA_Extraction RNA Extraction CTC_Enrichment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis ddPCR Droplet Digital PCR cDNA_Synthesis->ddPCR Data_Analysis Data Analysis ddPCR->Data_Analysis Report AR-V7 Status Report Data_Analysis->Report

References

Assessing the synergistic effects of CC-509 with checkpoint inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be some ambiguity regarding the specific compound "CC-509." Initial research has identified several different investigational and approved drugs with similar designations. To provide you with the most accurate and relevant comparison guide, please clarify which of the following compounds you are interested in:

  • AMG 509 (Xaluritamig): A STEAP1 x CD3 XmAb 2+1 T-cell redirecting immune therapy for metastatic castration-resistant prostate cancer.

  • DSP-0509: A novel intravenous injectable TLR7 agonist.

  • ARN-509 (Apalutamide): A next-generation non-steroidal anti-androgen for the treatment of prostate cancer.

  • VX-509 (Decernotinib): A JAK3 inhibitor that has been investigated for rheumatoid arthritis.

Once you specify the compound of interest, a comprehensive guide will be generated to assess its synergistic effects with checkpoint inhibitors, complete with detailed experimental data, protocols, and pathway visualizations.

AMG 509 Demonstrates High Specificity for STEAP1 with No Cross-Reactivity to Other STEAP Family Members

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and drug development professionals can now access a comprehensive comparison guide detailing the cross-reactivity profile of AMG 509, a bispecific antibody targeting Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1). The data conclusively demonstrates the high specificity of AMG 509 for its intended target, with no significant binding to other members of the STEAP protein family.

AMG 509 is a humanized bispecific antibody designed for cancer therapy, featuring two Fragment antigen-binding (Fab) domains that recognize STEAP1 and a CD3ε-binding single-chain Fragment variable (scFv) domain.[1] This design facilitates the redirection of T-cells to target and eliminate STEAP1-expressing tumor cells. Given the therapeutic mechanism, a thorough understanding of its binding specificity is critical to predict potential off-target effects.

Cross-Reactivity Assessment

Studies have confirmed that AMG 509's binding is highly specific to STEAP1. The antibody did not exhibit any cross-reactivity with other closely related STEAP family members, namely STEAP2, STEAP3, and STEAP4.[1] Furthermore, AMG 509 did not bind to the STEAP1B-1 or STEAP1B-2 isoforms, underscoring its precise targeting of the STEAP1 protein.[1]

This high degree of specificity is a crucial characteristic for any targeted therapy, as it minimizes the risk of unintended interactions with other proteins, which could lead to adverse effects. The focused binding of AMG 509 to STEAP1-expressing cells, which are prevalent in prostate cancer, while sparing cells expressing other STEAP family members, highlights its potential as a highly targeted anti-cancer agent.[1]

Summary of Cross-Reactivity Data

Target ProteinAMG 509 Binding
STEAP1 Positive
STEAP1B-1Negative
STEAP1B-2Negative
STEAP2Negative
STEAP3Negative
STEAP4Negative

Experimental Protocol: Assessing AMG 509 Specificity

The specificity of AMG 509 was evaluated through binding assays against various STEAP family proteins. The general workflow for such an assessment is outlined below.

Objective: To determine the binding specificity of AMG 509 to STEAP1 relative to other STEAP family members.

Materials:

  • Recombinant human STEAP1, STEAP2, STEAP3, and STEAP4 proteins

  • AMG 509 antibody

  • Enzyme-linked immunosorbent assay (ELISA) plates

  • Secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase)

  • Substrate for the enzyme

  • Plate reader

Methodology:

  • Coating: Wells of an ELISA plate are coated with recombinant STEAP family proteins (STEAP1, STEAP2, STEAP3, and STEAP4) in separate wells.

  • Blocking: The plates are treated with a blocking buffer to prevent non-specific binding.

  • Primary Antibody Incubation: A solution containing AMG 509 is added to the wells and incubated to allow for binding to the coated proteins.

  • Washing: The plates are washed to remove any unbound AMG 509.

  • Secondary Antibody Incubation: A secondary antibody that recognizes the Fc region of AMG 509 and is conjugated to a detectable enzyme is added to the wells.

  • Washing: The plates are washed again to remove any unbound secondary antibody.

  • Detection: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.

  • Data Analysis: The absorbance of the colored product is measured using a plate reader. A high absorbance value indicates binding of AMG 509 to the specific STEAP protein.

Signaling Pathway and Experimental Workflow

cluster_0 AMG 509 Mechanism of Action Tumor Cell Tumor Cell STEAP1 STEAP1 Tumor Cell->STEAP1 expresses T-Cell T-Cell CD3 CD3 T-Cell->CD3 expresses AMG 509 AMG 509 AMG 509->STEAP1 binds AMG 509->CD3 binds

Caption: AMG 509 simultaneously binds to STEAP1 on tumor cells and CD3 on T-cells.

cluster_1 Cross-Reactivity Experimental Workflow A Coat ELISA Plate with STEAP Family Proteins B Block Non-Specific Binding Sites A->B C Incubate with AMG 509 B->C D Wash to Remove Unbound Antibody C->D E Add Enzyme-Linked Secondary Antibody D->E F Wash to Remove Unbound Secondary E->F G Add Substrate and Measure Signal F->G H Analyze Data for Binding Specificity G->H

Caption: Workflow for assessing AMG 509 cross-reactivity using ELISA.

References

A Comparative Analysis of Novel Targeted Therapies for Prostate Cancer: Xaluritamig (AMG 509) and PSMA-Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two innovative therapeutic strategies for metastatic castration-resistant prostate cancer (mCRPC): the STEAP1-targeted bispecific antibody, Xaluritamig (AMG 509), and the well-established class of PSMA-targeted therapies. This analysis is based on currently available preclinical and clinical data, offering a side-by-side examination of their mechanisms of action, clinical efficacy, safety profiles, and the experimental methodologies used in their evaluation.

Introduction

The landscape of mCRPC treatment is rapidly evolving, with a shift towards highly targeted therapies. Prostate-Specific Membrane Antigen (PSMA) has been a focal point for the development of radioligand therapies and other targeted agents, demonstrating significant clinical benefits.[1] Concurrently, new targets are being explored to overcome resistance and offer alternative treatment options. One such promising target is the Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1), which is highly expressed in prostate tumors.[2][3] Xaluritamig (AMG 509) is a first-in-class bispecific T-cell engager (BiTE®) antibody designed to target STEAP1 and engage the patient's own T-cells to attack the cancer.[4][5]

This guide will delve into the specifics of each approach, presenting quantitative data in accessible tables and illustrating key pathways and workflows through detailed diagrams.

Mechanism of Action

Xaluritamig (AMG 509): A STEAP1-Targeted T-Cell Engager

Xaluritamig is a bispecific antibody that simultaneously binds to STEAP1 on prostate cancer cells and CD3 on T-cells.[6][7] This dual binding creates a cytotoxic synapse, effectively redirecting the patient's T-cells to recognize and eliminate STEAP1-expressing tumor cells.[5] The avidity-driven design of Xaluritamig, with two STEAP1 binding domains, allows for preferential targeting of tumor cells with high STEAP1 expression.[4][5]

Mechanism of Action of Xaluritamig (AMG 509).
PSMA-Targeted Therapies

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein highly expressed on the surface of prostate cancer cells.[1][3] This high expression makes it an excellent target for various therapeutic modalities.

  • Radioligand Therapy (RLT): This is the most clinically advanced PSMA-targeted approach. It involves a small molecule that binds to PSMA, which is linked to a radioactive isotope (e.g., Lutetium-177, Actinium-225).[1] Upon binding to PSMA, the radioisotope delivers targeted radiation to the cancer cell and its immediate surroundings, causing DNA damage and cell death.[8]

  • Antibody-Drug Conjugates (ADCs): These therapies link a monoclonal antibody that targets PSMA to a potent cytotoxic drug. The antibody delivers the chemotherapy agent directly to the PSMA-expressing cancer cells.

  • CAR T-Cell Therapy: This involves genetically modifying a patient's T-cells to express a chimeric antigen receptor (CAR) that recognizes PSMA. These engineered T-cells are then infused back into the patient to seek out and destroy PSMA-positive tumor cells.

cluster_0 PSMA-Targeted Radioligand Therapy cluster_1 Prostate Cancer Cell cluster_2 Mechanism of Action PSMA_Ligand PSMA-binding Ligand PSMA_RLT Radioligand Therapy (e.g., ¹⁷⁷Lu-PSMA-617) PSMA_Ligand->PSMA_RLT Radioisotope Radioisotope (e.g., ¹⁷⁷Lu) Radioisotope->PSMA_RLT PSMA PSMA Receptor PSMA_RLT->PSMA Binds to PSMA PC_Cell Prostate Cancer Cell Internalization Internalization of Radioligand Complex PSMA->Internalization Radiation_Damage Localized Radiation Induces DNA Damage Internalization->Radiation_Damage Cell_Death Tumor Cell Death (Apoptosis) Radiation_Damage->Cell_Death

Mechanism of Action of PSMA-Targeted Radioligand Therapy.

Clinical Performance Data

The following tables summarize the key efficacy and safety data from clinical trials of Xaluritamig and a representative PSMA-targeted radioligand therapy, Lutetium-177 vipivotide tetraxetan (¹⁷⁷Lu-PSMA-617).

Efficacy Data
TherapyTrial NamePhasePatient PopulationKey Efficacy Endpoints
Xaluritamig (AMG 509) First-in-Human Study (NCT04221542)IHeavily pretreated mCRPCPSA50 Response Rate: 49% across all cohorts, 59% at target doses ≥0.75 mg.[1][6] Objective Response Rate (ORR): 24% across all cohorts, 41% at target doses ≥0.75 mg.[1][6] Median Duration of Response: ~9.2 months.[8]
¹⁷⁷Lu-PSMA-617 VISIONIIIPSMA-positive mCRPC previously treated with AR pathway inhibitor and taxane-based chemotherapyMedian Overall Survival (OS): 15.3 months vs 11.3 months with standard of care alone. Median Radiographic Progression-Free Survival (rPFS): 8.7 months vs 3.4 months with standard of care alone.
Safety and Tolerability
TherapyCommon Adverse Events (Any Grade)Grade ≥3 Adverse Events
Xaluritamig (AMG 509) Cytokine Release Syndrome (CRS) (72%), Fatigue (45%), Myalgia (34%).[1][6]CRS (one Grade 3 event reported).[9]
¹⁷⁷Lu-PSMA-617 Fatigue, Dry Mouth, Nausea, Anemia, Decreased Appetite, Constipation.Anemia, Thrombocytopenia, Lymphopenia, Fatigue.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for key experiments cited in the development of these therapies.

Phase 1 Clinical Trial Protocol for Xaluritamig (AMG 509)
  • Study Design: An open-label, multicenter, dose-escalation and expansion study to evaluate the safety, tolerability, pharmacokinetics, and efficacy of Xaluritamig in patients with mCRPC.[10]

  • Patient Population: Patients with mCRPC who have progressed on prior novel hormone therapy and at least one taxane-based chemotherapy regimen.[10][11]

  • Treatment: Intravenous administration of Xaluritamig at various dose levels and schedules (e.g., weekly or every two weeks).[6]

  • Assessments:

    • Safety: Monitoring of adverse events (AEs), with a focus on Cytokine Release Syndrome (CRS).

    • Efficacy: Prostate-Specific Antigen (PSA) levels measured at baseline and throughout the study. Tumor assessments via imaging (CT/MRI and bone scans) according to RECIST 1.1 criteria.[6][12]

    • Pharmacokinetics: Blood samples collected to determine the concentration-time profile of Xaluritamig.

  • Primary Endpoints: Incidence of dose-limiting toxicities (DLTs) and determination of the maximum tolerated dose (MTD).

  • Secondary Endpoints: PSA response rate (≥50% decline from baseline), objective response rate (ORR), and duration of response.[6]

start Patient Screening (mCRPC, prior therapies) enrollment Enrollment into Dose Escalation/Expansion Cohorts start->enrollment treatment Intravenous Infusion of Xaluritamig (AMG 509) enrollment->treatment monitoring Safety Monitoring (Adverse Events, CRS) treatment->monitoring efficacy_eval Efficacy Evaluation (PSA levels, Imaging) monitoring->efficacy_eval pk_pd_analysis Pharmacokinetic & Pharmacodynamic Analysis efficacy_eval->pk_pd_analysis endpoint_analysis Endpoint Analysis (MTD, PSA50, ORR) pk_pd_analysis->endpoint_analysis end Results & Reporting endpoint_analysis->end

Generalized Workflow for a Phase 1 Clinical Trial of Xaluritamig.
Phase 3 Clinical Trial Protocol for PSMA-Targeted Radioligand Therapy (e.g., VISION Trial for ¹⁷⁷Lu-PSMA-617)

  • Study Design: A randomized, open-label, multicenter, phase 3 trial comparing the efficacy and safety of ¹⁷⁷Lu-PSMA-617 plus standard of care (SoC) versus SoC alone.

  • Patient Population: Patients with PSMA-positive mCRPC who had progressed after at least one androgen receptor pathway inhibitor and one or two taxane regimens.

  • Treatment:

    • Experimental Arm: ¹⁷⁷Lu-PSMA-617 administered intravenously every 6 weeks for up to 6 cycles, in addition to SoC.

    • Control Arm: SoC alone.

  • Assessments:

    • Safety: Regular monitoring for adverse events using Common Terminology Criteria for Adverse Events (CTCAE).

    • Efficacy: Radiographic progression-free survival (rPFS) and overall survival (OS) as primary endpoints. Secondary endpoints included PSA response and time to symptomatic skeletal events.

  • Imaging: PSMA-PET/CT scans for patient selection to confirm PSMA-positive disease.

  • Statistical Analysis: Survival analyses using Kaplan-Meier methods and Cox proportional-hazards models.

start Patient Screening (PSMA-positive mCRPC) randomization Randomization (2:1) start->randomization exp_arm Experimental Arm: ¹⁷⁷Lu-PSMA-617 + SoC randomization->exp_arm ctrl_arm Control Arm: SoC Alone randomization->ctrl_arm treatment_cycle Treatment Cycles (up to 6 cycles, 6-week intervals) exp_arm->treatment_cycle follow_up Follow-up for Survival & Progression ctrl_arm->follow_up treatment_cycle->follow_up data_analysis Data Analysis (OS, rPFS, Safety) follow_up->data_analysis end Final Study Report data_analysis->end

Generalized Workflow for a Phase 3 Clinical Trial of PSMA-RLT.

Discussion and Future Directions

Both Xaluritamig and PSMA-targeted therapies represent significant advancements in the treatment of mCRPC. PSMA-targeted radioligand therapy with ¹⁷⁷Lu-PSMA-617 is already an approved and established treatment option for patients with pre-treated, PSMA-positive disease. Its efficacy in prolonging survival is well-documented.

Xaluritamig, while in earlier stages of clinical development, has shown encouraging preliminary efficacy in a heavily pretreated patient population.[8][9] Its novel mechanism of action, leveraging the patient's immune system to target STEAP1, offers a potential new therapeutic avenue, particularly for patients who may not be suitable for or have progressed on PSMA-targeted therapies.

Future research will likely focus on several key areas:

  • Combination Therapies: Investigating the synergistic effects of combining STEAP1- and PSMA-targeted therapies, or combining them with other systemic treatments like PARP inhibitors or immunotherapy.[11]

  • Patient Selection: Refining biomarkers to better identify patients who are most likely to respond to each therapy.

  • Resistance Mechanisms: Understanding and overcoming mechanisms of resistance to both classes of drugs.

  • Moving to Earlier Lines of Therapy: Clinical trials are underway to evaluate the efficacy of these targeted therapies in earlier stages of prostate cancer.[11]

Conclusion

The development of Xaluritamig and the continued success of PSMA-targeted therapies highlight the progress being made in precision oncology for prostate cancer. While PSMA-targeted therapies have a more established clinical profile, the promising early data for Xaluritamig suggests it could become a valuable addition to the therapeutic armamentarium. Head-to-head comparative trials and further clinical investigation are needed to fully delineate the optimal use and sequencing of these innovative treatments in the management of mCRPC.

References

Validating the Therapeutic Window of CC-509 (Xaluritamig) in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for CC-509, identified as Xaluritamig (AMG 509), a bispecific T-cell engager (TCE) targeting the Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1). The document focuses on establishing the therapeutic window by comparing its performance against alternative STEAP1-targeted therapies in preclinical models of metastatic castration-resistant prostate cancer (mCRPC). All data presented is derived from publicly available preclinical studies.

Introduction to Xaluritamig (AMG 509) and STEAP1 Targeting

STEAP1 is a compelling tumor-associated antigen highly expressed on the surface of prostate cancer cells, with minimal expression in normal tissues, making it an ideal therapeutic target.[1] Xaluritamig (AMG 509) is a novel, humanized bispecific antibody designed to redirect a patient's own T-cells to recognize and eliminate STEAP1-expressing cancer cells.[2] It features a unique 2+1 XmAb® structure with two binding domains for STEAP1 and one for the CD3 receptor on T-cells, a design intended to increase avidity for tumor cells.[2] This mechanism of action initiates T-cell-dependent cellular cytotoxicity (TDCC) against the tumor.

The therapeutic window is a critical concept in drug development, representing the dosage range between the minimum effective concentration (MEC) that produces a therapeutic effect and the minimum toxic concentration (MTC) that leads to unacceptable adverse events. This guide evaluates the preclinical data that defines this window for Xaluritamig and compares it with other STEAP1-targeting modalities.

Mechanism of Action: Xaluritamig (AMG 509)

The core function of Xaluritamig is to act as a bridge between cancer cells and cytotoxic T-cells. This engagement activates the T-cell to release cytotoxic granules, such as perforin and granzymes, leading to the lysis and death of the STEAP1-positive tumor cell.

Xaluritamig_MoA Tcell CD8+ T-Cell CD3 CD3 Receptor Tcell->CD3 expresses Tumor STEAP1+ Prostate Cancer Cell STEAP1 STEAP1 Antigen Tumor->STEAP1 expresses AMG509 Xaluritamig (AMG 509) Activation T-Cell Activation AMG509->Activation bridges & triggers CD3->AMG509 binds STEAP1->AMG509 binds Lysis Tumor Cell Lysis (Apoptosis) Activation->Lysis induces Cytokines Cytokine Release (e.g., IFNγ) Activation->Cytokines induces

Caption: Mechanism of Xaluritamig-mediated T-cell cytotoxicity.

Comparative In Vitro Efficacy

The potency of Xaluritamig and its alternatives is first established in vitro through T-cell dependent cellular cytotoxicity (TDCC) assays. These assays measure the concentration of the drug required to kill 50% of the target cancer cells (EC50). A lower EC50 value indicates higher potency.

Table 1: Comparison of In Vitro Potency (EC50) of STEAP1-Targeted Therapies

Compound Modality Target Cell Line EC50 (pM) Source(s)
Xaluritamig (AMG 509) Bispecific T-Cell Engager (2+1) C4-2B (Prostate) ~1.0 [3]
Xaluritamig (AMG 509) Bispecific T-Cell Engager (2+1) 22Rv1 (Prostate) ~1.0 [3]
Xaluritamig (AMG 509) Bispecific T-Cell Engager (2+1) Median of 17 cell lines 18.9 [4]
BC261 Bispecific T-Cell Engager (2+2) Prostate Cancer Cell Lines Potent cytotoxicity reported [5]
ADRX-0405 Antibody-Drug Conjugate (ADC) Tumor Cells Nanomolar cytotoxicity reported [6]

| STEAP1 CAR-T | CAR-T Cell Therapy | 22Rv1 (Prostate) | Potent killing demonstrated |[4] |

Note: Direct EC50 values for all comparators were not available in the reviewed literature; descriptions of potency are included where specific values are absent.

Comparative In Vivo Efficacy

The anti-tumor activity of these therapies is validated in preclinical animal models, typically immunodeficient mice bearing human prostate cancer xenografts. Efficacy is measured by tumor growth inhibition or regression at specific dose levels.

Table 2: Comparison of In Vivo Efficacy in Preclinical Models

Compound Model Dosing Regimen Key Efficacy Outcome Source(s)
Xaluritamig (AMG 509) 22Rv1-STEAP1 Xenograft (NSG mice) 0.1 mg/kg, IV (Days 9, 16) 60% Tumor Regression [3]
Xaluritamig (AMG 509) 22Rv1-STEAP1 Xenograft (NSG mice) 1 mg/kg, IV (Days 9, 16) 55% Tumor Regression [3]
BC261 TC-32 Xenograft (Ewing Sarcoma) Not specified Significant anti-tumor effect (p<0.0001) [6]
ADRX-0405 Patient-Derived Xenografts (PDX) Not specified 83% Overall Response Rate (ORR) [6]

| STEAP1 CAR-T | Metastatic PCa Model | Not specified | Extended survival from 31 to 97 days |[5] |

Preclinical Therapeutic Window Analysis

The therapeutic window is estimated by comparing the efficacious dose with the highest dose tested that does not cause significant toxicity (No Observed Adverse Effect Level - NOAEL, or Maximum Tolerated Dose - MTD). A wider margin between the efficacious and toxic doses suggests a more favorable therapeutic window.

Table 3: Preclinical Therapeutic Window Comparison

Compound Efficacious Dose (Animal Model) Highest Non-Toxic Dose (Animal Model) On-Target, Off-Tumor Toxicity Profile Therapeutic Window Assessment
Xaluritamig (AMG 509) 0.1 mg/kg (Mouse) Doses predicted to be clinically active were safe (Cynomolgus Monkey)[4] Minimal on-target, off-tumor toxicity observed in cynomolgus monkeys.[1] Favorable: Efficacious doses are significantly lower than doses found to be safe in non-human primates, suggesting a wide therapeutic margin.
ADRX-0405 (ADC) Not specified Well-tolerated in non-human primates.[6] No toxicity detected in the lungs, a known liability for this payload class.[6] Promising: Well-tolerated in NHP models, with a potentially improved safety margin compared to other ADCs.[6]

| STEAP1 CAR-T | Single administration | Not specified (mouse model) | No significant toxicities or on-target, off-tumor effects observed in humanized STEAP1 knock-in mice.[7] | Favorable: Demonstrated safety in a highly relevant humanized mouse model, indicating good specificity for tumor tissue.[7] |

Experimental Protocols and Workflows

Accurate validation of a therapeutic window relies on standardized and reproducible experimental designs. Below are summaries of key protocols used in the preclinical evaluation of these agents.

Experimental Workflow: In Vivo Xenograft Efficacy Study

This diagram outlines the typical workflow for assessing the in vivo efficacy of a STEAP1-targeted agent in a mouse model.

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A 1. Culture STEAP1+ Prostate Cancer Cells (e.g., 22Rv1) B 2. Implant Cells Subcutaneously into Immunodeficient Mice (e.g., NSG) A->B C 3. Monitor Tumor Growth (Calipers/Imaging) B->C D 4. Randomize Mice into Treatment Groups (e.g., Vehicle, Drug, Comparator) C->D E 5. Administer Therapy (e.g., IV, IP) as per Dosing Schedule D->E F 6. Continue Monitoring Tumor Volume & Body Weight E->F G 7. Euthanize & Collect Tissues at Study Endpoint F->G H 8. Analyze Data: - Tumor Growth Inhibition - Statistical Analysis - Immunohistochemistry G->H

Caption: Standard workflow for a preclinical xenograft study.
Protocol: T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay

Objective: To determine the in vitro potency (EC50) of a T-cell engaging therapeutic.

  • Cell Preparation:

    • Culture a STEAP1-expressing target cancer cell line (e.g., C4-2B).

    • Isolate human T-cells from peripheral blood mononuclear cells (PBMCs) from healthy donors.

  • Co-culture Setup:

    • Plate the target cells in a 96-well plate at a density of 10,000 cells/well.

    • Add the isolated T-cells at a specified Effector-to-Target (E:T) ratio, typically 10:1 (e.g., 100,000 T-cells/well).

  • Treatment:

    • Add the therapeutic agent (e.g., Xaluritamig) in a serial dilution to achieve a range of final concentrations.

    • Include control wells: T-cells + target cells (no drug) and target cells only.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Lysis Measurement:

    • Quantify target cell lysis. Common methods include:

      • Luminescence-based: Using reagents like CellTiter-Glo® that measure ATP from viable cells. A decrease in signal indicates cell death.

      • Flow Cytometry: Using viability dyes (e.g., Propidium Iodide) to distinguish live vs. dead target cells.

  • Data Analysis:

    • Calculate the percentage of specific lysis for each drug concentration.

    • Plot the dose-response curve and determine the EC50 value using non-linear regression analysis.

Protocol: Mouse Xenograft Model for mCRPC

Objective: To evaluate the in vivo anti-tumor efficacy of a therapeutic agent.

  • Animal Model:

    • Use male, severely immunodeficient mice (e.g., NOD-scid IL2Rgamma-null or NSG) to prevent rejection of human cells.

  • Cell Line:

    • Use a human castration-resistant prostate cancer cell line, such as 22Rv1, engineered to express high levels of STEAP1 (22Rv1-STEAP1).

  • Tumor Implantation:

    • Subcutaneously inject approximately 2-5 million 22Rv1-STEAP1 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and T-Cell Engraftment:

    • Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

    • For T-cell engager studies, administer human T-cells (typically intravenously) to provide the effector cell population.

  • Treatment Administration:

    • Randomize mice into treatment cohorts (e.g., vehicle control, Xaluritamig low dose, Xaluritamig high dose).

    • Administer the drug according to the planned schedule (e.g., 0.1 mg/kg, IV, once weekly).

  • Monitoring and Endpoints:

    • Measure tumor volume with digital calipers 2-3 times per week.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • The primary endpoint is typically tumor growth inhibition or regression compared to the control group. The study may be terminated when tumors in the control group reach a predetermined maximum size.

  • Data Analysis:

    • Plot mean tumor volume over time for each group.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of anti-tumor effects.

Conclusion

The preclinical data available for Xaluritamig (AMG 509) demonstrates potent and specific anti-tumor activity both in vitro and in vivo.[2][3] The therapeutic is effective at doses that cause significant tumor regression in mouse models.[3] Importantly, non-human primate safety studies suggest a favorable therapeutic window, with minimal on-target, off-tumor toxicity.[1] When compared to other STEAP1-targeted modalities such as ADCs and CAR-T therapies, Xaluritamig presents a compelling profile. While direct quantitative comparisons of the therapeutic index are limited by the availability of specific NOAEL or MTD data in the public domain, the collective evidence strongly supports the clinical development of Xaluritamig as a promising new immunotherapy for patients with metastatic castration-resistant prostate cancer.[1] Further clinical investigation will be crucial to fully define its therapeutic window in humans.

References

Comparative Efficacy of Iberdomide (CC-220) in Combination with Standard-of-Care Chemotherapy for Multiple Myeloma

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of iberdomide (CC-220), a novel Cereblon E3 ligase modulator (CELMoD), in combination with standard-of-care chemotherapy for the treatment of multiple myeloma. The performance of the iberdomide-based regimen is compared with the established standard-of-care triplet therapy. Supporting data from clinical and preclinical studies are presented to offer an objective overview for researchers, scientists, and drug development professionals.

Introduction

Iberdomide (formerly CC-220) is a next-generation oral CELMoD agent with enhanced tumoricidal and immune-stimulatory effects compared to earlier immunomodulatory drugs like lenalidomide.[1][2] It exerts its anti-myeloma activity by binding to the Cereblon (CRBN) protein, a component of the CRL4CRBN E3 ubiquitin ligase complex.[3][4] This binding leads to the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival and proliferation of myeloma cells.[4][5] This guide evaluates the efficacy of iberdomide in combination with the proteasome inhibitor bortezomib and the corticosteroid dexamethasone (IberVd), benchmarked against the standard-of-care regimen of lenalidomide, bortezomib, and dexamethasone (RVd).

Mechanism of Action: A Synergistic Approach

The combination of iberdomide with bortezomib and dexamethasone leverages multiple synergistic mechanisms to target multiple myeloma cells.

  • Iberdomide: As a CELMoD, iberdomide induces the degradation of Ikaros and Aiolos, leading to direct cancer cell death (apoptosis) and enhanced anti-tumor immune responses.[6][7]

  • Bortezomib: This proteasome inhibitor disrupts the ubiquitin-proteasome pathway, which is critical for the degradation of intracellular proteins.[3] This leads to an accumulation of pro-apoptotic proteins and the inhibition of the NF-κB signaling pathway, which is crucial for myeloma cell survival.[8][9]

  • Dexamethasone: This corticosteroid has direct apoptotic effects on myeloma cells and also helps to manage treatment-related side effects. Its mechanisms include the inhibition of IL-6 production and the suppression of the mTOR signaling pathway.[10][11]

The distinct yet complementary mechanisms of these three agents result in a potent anti-myeloma effect.

Synergistic Signaling Pathways in IberVd Therapy cluster_Iberdomide Iberdomide cluster_Bortezomib Bortezomib cluster_Dexamethasone Dexamethasone cluster_Cellular_Effects Cellular Effects Iberdomide Iberdomide CRBN CRBN E3 Ligase Iberdomide->CRBN Binds to Ikaros_Aiolos Ikaros/Aiolos CRBN->Ikaros_Aiolos Targets Degradation Proteasomal Degradation Ikaros_Aiolos->Degradation Apoptosis Myeloma Cell Apoptosis Degradation->Apoptosis Immune_Stimulation Immune Stimulation Degradation->Immune_Stimulation Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits IkB IκB Proteasome->IkB Degrades NFkB NF-κB IkB->NFkB Inhibits NFkB->Apoptosis Promotes Survival (Inhibited by Bortezomib) Dexamethasone Dexamethasone GR Glucocorticoid Receptor Dexamethasone->GR Activates mTOR mTOR Pathway GR->mTOR Inhibits IL6 IL-6 Production GR->IL6 Inhibits mTOR->Apoptosis Promotes Survival (Inhibited by Dexamethasone) IL6->Apoptosis Promotes Survival (Inhibited by Dexamethasone)

Caption: Synergistic mechanisms of Iberdomide, Bortezomib, and Dexamethasone.

Clinical Efficacy Comparison

Clinical trial data for the iberdomide, bortezomib, and dexamethasone (IberVd) combination in transplant-ineligible newly diagnosed multiple myeloma (NDMM) patients from the CC-220-MM-001 trial (NCT02773030) are presented below.[1][2][12] For comparison, data from studies evaluating the standard-of-care lenalidomide, bortezomib, and dexamethasone (RVd) regimen are also included.[13][14][15]

Table 1: Efficacy of IberVd vs. RVd in Newly Diagnosed Multiple Myeloma

Efficacy EndpointIberVd (CC-220-MM-001)[2][12][16]RVd (Various Trials)[13][14][15]
Overall Response Rate (ORR) 88.9% - 100%~100%
Complete Response (CR) or better 56.25% - 66.6%~31% - 42%
Very Good Partial Response (VGPR) or better 87.5%~74% - 75%
Median Time to First Response 0.72 monthsNot consistently reported
Minimal Residual Disease (MRD) Negativity (at 10-5) 44% - 50% of evaluable patientsNot consistently reported
18-Month Progression-Free Survival (PFS) Not yet mature~75%
18-Month Overall Survival (OS) Not yet mature~97%

Note: Data are from different studies and patient populations, and direct cross-trial comparisons should be interpreted with caution.

Safety and Tolerability

The safety profiles of both regimens are manageable. A summary of common grade 3/4 treatment-emergent adverse events (TEAEs) is provided below.

Table 2: Common Grade 3/4 Adverse Events

Adverse EventIberVd (CC-220-MM-001)[12][16]RVd[15]
Neutropenia 29.4%12%
Infections 47.1%Not specifically reported as grade 3/4
Peripheral Neuropathy 11.8%11%
Thrombocytopenia Not reported as common grade 3/411%
Fatigue Rare as grade 3/46%

Experimental Protocols

The following is a representative treatment protocol for the IberVd arm in the CC-220-MM-001 trial for transplant-ineligible NDMM patients.[12]

  • Iberdomide: Administered orally on days 1-14 of each 21-day cycle for cycles 1-8, and on days 1-21 of each 28-day cycle for cycles 9 and beyond.

  • Bortezomib: Administered subcutaneously at a starting dose of 1.3 mg/m² on days 1, 4, 8, and 11 of each 21-day cycle for cycles 1-8.

  • Dexamethasone: Administered orally on days 1, 2, 4, 5, 8, 9, 11, and 12 of each 21-day cycle for cycles 1-8, and weekly for cycles 9 and beyond. Dosing was adjusted for age.

This generalized protocol is based on methodologies described in preclinical studies of CELMoDs.[4][17]

Preclinical Western Blot Workflow start Start cell_culture Culture Myeloma Cell Lines start->cell_culture treatment Treat with Iberdomide (or vehicle control) cell_culture->treatment cell_lysis Cell Lysis and Protein Extraction treatment->cell_lysis quantification Protein Quantification (e.g., BCA assay) cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., with non-fat milk) transfer->blocking primary_ab Incubate with Primary Antibodies (anti-Ikaros, anti-Aiolos, loading control) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis and Quantification detection->analysis end End analysis->end

Caption: Workflow for assessing Ikaros/Aiolos degradation via Western blot.

Conclusion

The combination of iberdomide with bortezomib and dexamethasone (IberVd) demonstrates high efficacy in patients with newly diagnosed multiple myeloma, with deep and durable responses.[2] The available data suggests that IberVd may lead to higher rates of complete response compared to the standard-of-care RVd regimen.[12][15] The safety profile of IberVd is manageable and consistent with the individual agents.[1] The potent and synergistic mechanisms of action of the IberVd components provide a strong rationale for its continued investigation and potential as a future standard of care in multiple myeloma. Further head-to-head comparative studies will be crucial to definitively establish its superiority.

References

Safety Operating Guide

Proper Disposal Procedures for CC-509: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance "CC-509" is not readily identifiable in public safety databases. However, based on its designation format and the context of drug development, it is highly probable that "this compound" is an internal identifier for a research compound, potentially analogous to other "CC-" designated molecules such as Pomalidomide (CC-4047), a potent cytotoxic and teratogenic agent. This guide provides disposal procedures for a potent cytotoxic research compound, using Pomalidomide as a representative example. Users must verify the exact identity of this compound and consult the specific Safety Data Sheet (SDS) for that compound before handling or disposal.

This document provides essential safety and logistical information for the proper disposal of potent cytotoxic compounds, typified by Pomalidomide, to ensure the safety of laboratory personnel and the environment.

Key Safety and Disposal Information

The following table summarizes critical data for the handling and disposal of a representative cytotoxic compound, Pomalidomide.

ParameterInformationCitation
Chemical Name Pomalidomide (CC-4047)[1]
CAS Number 19171-19-8
Primary Hazards May damage fertility or the unborn child (H360), Toxic if swallowed (H301), Harmful in contact with skin (H312), May cause damage to organs through prolonged or repeated exposure (H373).[1]
Personal Protective Equipment (PPE) Two pairs of chemotherapy-rated gloves, disposable impermeable gown, safety goggles or face shield, and a respiratory mask (especially when handling powders).[1][2]
Spill Management Use a chemotherapy spill kit to absorb and contain the spill. All cleanup materials are considered bulk hazardous waste.[2]
Disposal of Empty Containers Containers that held the substance should be treated as hazardous waste. Do not rinse. Deface the label and dispose of as hazardous waste.[3]
Primary Disposal Method Incineration at a licensed hazardous waste facility.[2][4][5]

Experimental Protocols: Step-by-Step Disposal Procedures

The proper disposal of a potent cytotoxic agent like this compound requires meticulous adherence to established protocols to minimize exposure and environmental contamination. The primary distinction in disposal procedures is between "trace" and "bulk" contaminated waste.

Protocol 1: Disposal of Trace Cytotoxic Waste

Trace waste is defined as materials that are contaminated with less than 3% of the original drug volume. This category typically includes items such as used gloves, gowns, bench paper, and empty vials.

Methodology:

  • Segregation at the Point of Use: Immediately after use, segregate all trace-contaminated items from the regular laboratory waste stream.

  • Containerization: Place all trace waste into a designated, puncture-resistant container with a yellow lid, clearly labeled with "Trace Chemotherapy Waste" and "Incinerate Only".[2][5]

  • Sealing: Once the container is three-quarters full, securely seal the lid. Do not overfill the container.

  • Storage: Store the sealed container in a designated, secure area for hazardous waste accumulation, away from general laboratory traffic.

  • Pickup and Disposal: Arrange for pickup by a licensed hazardous waste disposal service for incineration.

Protocol 2: Disposal of Bulk Cytotoxic Waste

Bulk waste includes any material contaminated with more than 3% of the original drug volume. This includes unused or expired product, grossly contaminated PPE, and materials used to clean up spills.

Methodology:

  • Personal Protective Equipment (PPE): Before handling any bulk cytotoxic waste, don the appropriate PPE, including double gloves, a disposable gown, and eye protection.

  • Containerization: Place all bulk hazardous waste into a DOT-approved, black hazardous waste container. This container must be compliant with the Resource Conservation and Recovery Act (RCRA) for hazardous waste.[2]

  • Labeling: Ensure the container is accurately labeled as "Hazardous Waste" and includes the chemical name (e.g., "Pomalidomide-contaminated waste") and the associated hazards (e.g., "Cytotoxic," "Toxic").

  • Sealing and Storage: Securely seal the container and store it in the designated hazardous waste accumulation area.

  • Documentation and Disposal: Complete all necessary hazardous waste manifests and arrange for disposal by a certified hazardous waste management company. The waste will be transported to a permitted facility for incineration.[5]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and proper workflow for the disposal of materials potentially contaminated with this compound.

Start Waste Generation (Handling this compound) Decision Contamination Level > 3%? Start->Decision Trace_Waste Trace Cytotoxic Waste Decision->Trace_Waste No Bulk_Waste Bulk Hazardous Waste Decision->Bulk_Waste Yes Trace_Container Place in Yellow-Lidded 'Trace Chemotherapy' Container Trace_Waste->Trace_Container Bulk_Container Place in Black RCRA-Rated Container Bulk_Waste->Bulk_Container Incineration Dispose via Hazardous Waste Incineration Trace_Container->Incineration Bulk_Container->Incineration

Caption: Disposal workflow for this compound contaminated materials.

References

Personal protective equipment for handling CC-509

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for CC-509

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent and orally bioavailable Syk kinase inhibitor. The IUPAC name for this compound is [3-(2H-3,4,5,6-tetrahydropyran-4-ylamino)(1H-indazol-6-yl)][5-(2H-3,4,5,6-tetrahydropyran-4-ylmethyl)(2H-1,2,4-triazolo[1,5-a]pyridin-2-yl)]amine, with a chemical formula of C24H29N7O2 and a molecular weight of 447.54.

As a biologically active compound under investigation, this compound should be handled with care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines essential precautions and procedures based on best practices for handling potent, non-volatile, powdered research compounds.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure during all stages of handling this compound, from receiving and unpacking to experimental use and disposal. The following table summarizes the recommended PPE.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Powder) Safety glasses with side shields or chemical splash gogglesDouble nitrile glovesLab coat with tight cuffsN95 or higher rated respirator
Solution Preparation Safety glasses with side shields or chemical splash gogglesNitrile glovesLab coatNot generally required if handled in a fume hood
In-vitro/In-vivo Experiments Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Spill Cleanup Chemical splash gogglesDouble nitrile glovesDisposable gownN95 or higher rated respirator
Waste Disposal Safety glasses with side shieldsNitrile glovesLab coatNot generally required

Operational and Disposal Plans

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leakage.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The container should be clearly labeled with the compound name, concentration (if in solution), date received, and any hazard warnings.

Handling Procedures

Weighing and Solution Preparation:

  • Preparation: Before handling the powdered form of this compound, ensure you are in a designated area with controlled ventilation, such as a chemical fume hood or a powder containment hood.

  • PPE: Don all required PPE as outlined in the table above, paying special attention to respiratory protection to avoid inhalation of fine particles.

  • Weighing: Use a calibrated analytical balance. Handle the compound gently to minimize the generation of airborne dust.

  • Dissolving: Add the solvent to the weighed compound slowly. Use a vortex mixer or sonicator to aid dissolution as needed.

  • Cleaning: After preparation, decontaminate all surfaces and equipment. Dispose of any contaminated disposables as hazardous waste.

Experimental Use:

  • When working with solutions of this compound, always wear appropriate PPE.

  • Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • All work should be conducted in a well-ventilated area.

Spill Management
  • Evacuate: If a significant spill of powdered this compound occurs, evacuate the immediate area.

  • Secure: Restrict access to the spill area.

  • PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Containment: For a powder spill, gently cover with a damp paper towel to avoid generating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).

  • Cleanup: Carefully collect the contained spill material into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

  • Solid Waste: Contaminated consumables such as gloves, paper towels, and pipette tips should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed, and compatible hazardous waste container. Do not pour any solutions down the drain.

  • Empty Containers: "Empty" containers that held powdered this compound should be treated as hazardous waste and disposed of accordingly. Rinsing the container is not recommended as the rinsate would also need to be collected as hazardous waste.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for safely handling this compound in a research laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_incident Incident Response Task_Assessment Assess Task Hazards (Weighing, Diluting, etc.) Select_PPE Select Appropriate PPE Task_Assessment->Select_PPE Determines Prepare_Work_Area Prepare Containment (Fume Hood, etc.) Select_PPE->Prepare_Work_Area Handle_Compound Handle this compound (Weigh, Prepare Solution) Prepare_Work_Area->Handle_Compound Perform_Experiment Perform Experiment Handle_Compound->Perform_Experiment Decontaminate Decontaminate Surfaces & Equipment Perform_Experiment->Decontaminate Spill_Exposure Spill or Exposure Occurs Perform_Experiment->Spill_Exposure Segregate_Waste Segregate Waste (Solid, Liquid) Decontaminate->Segregate_Waste Dispose_Waste Dispose of Waste via EHS Segregate_Waste->Dispose_Waste Follow_Spill_Protocol Follow Spill Protocol Spill_Exposure->Follow_Spill_Protocol If Spill Seek_Medical_Attention Seek Medical Attention Spill_Exposure->Seek_Medical_Attention If Exposure Report_Incident Report to EHS Follow_Spill_Protocol->Report_Incident Seek_Medical_Attention->Report_Incident

Caption: Logical workflow for the safe handling and disposal of this compound.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.